molecular formula C72H144N4O6 B12376883 cKK-E15

cKK-E15

Número de catálogo: B12376883
Peso molecular: 1161.9 g/mol
Clave InChI: FGDZRFPFIDLJAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CKK-E15 is a useful research compound. Its molecular formula is C72H144N4O6 and its molecular weight is 1161.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C72H144N4O6

Peso molecular

1161.9 g/mol

Nombre IUPAC

3,6-bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione

InChI

InChI=1S/C72H144N4O6/c1-5-9-13-17-21-25-29-33-37-41-45-53-65(77)61-75(62-66(78)54-46-42-38-34-30-26-22-18-14-10-6-2)59-51-49-57-69-71(81)74-70(72(82)73-69)58-50-52-60-76(63-67(79)55-47-43-39-35-31-27-23-19-15-11-7-3)64-68(80)56-48-44-40-36-32-28-24-20-16-12-8-4/h65-70,77-80H,5-64H2,1-4H3,(H,73,82)(H,74,81)

Clave InChI

FGDZRFPFIDLJAJ-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCCCCCCCC)O)CC(CCCCCCCCCCCCC)O)CC(CCCCCCCCCCCCC)O)O

Origen del producto

United States

Foundational & Exploratory

cKK-E15: A Technical Guide to its Mechanism of Action in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of gene therapy is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of nucleic acid-based therapeutics. Among the diverse array of ionizable lipids developed, cKK-E15 has garnered attention for its potential in targeted gene delivery. This technical guide provides an in-depth exploration of the mechanism of action of this compound in gene delivery, compiling available data on its physicochemical properties, and outlining detailed experimental protocols for its formulation and evaluation. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of LNP-based gene delivery systems.

Introduction: The Role of Ionizable Lipids in Gene Delivery

The efficacy of LNP-mediated gene delivery is critically dependent on the properties of its constituent lipids, particularly the ionizable lipid. These lipids are engineered to be cationic at the acidic pH of the endosome, facilitating interaction with and destabilization of the endosomal membrane, a crucial step for the release of the nucleic acid payload into the cytoplasm. At physiological pH, these lipids are near-neutral, which reduces toxicity and non-specific interactions in circulation. This compound is a multi-tail ionizable lipidoid that has been investigated for the delivery of both small interfering RNA (siRNA) and messenger RNA (mRNA).

The this compound Mechanism of Action

The mechanism of action of this compound-containing LNPs involves a multi-step process, from cellular uptake to endosomal escape and subsequent payload release.

Cellular Uptake: An ApoE-Independent Pathway

A key differentiator for this compound is its apparent independence from Apolipoprotein E (ApoE) and the low-density lipoprotein receptor (LDLR) for cellular uptake, particularly in hepatocytes.[1] This contrasts with its close structural analog, cKK-E12, which heavily relies on an ApoE-facilitated uptake mechanism.[2] While cKK-E12 LNPs show significantly reduced efficacy in ApoE knockout mice, this compound maintains its activity, suggesting an alternative internalization pathway.[1] Research indicates that this compound LNPs are enriched in Kupffer cells and dendritic cells in ApoE-/- and LDLR-/- mice to a greater extent than cKK-E12, pointing towards a distinct interaction with these cell types in the absence of the typical ApoE-mediated route.[1] The precise receptors and mechanisms governing this ApoE-independent uptake are still under investigation but may involve other serum proteins or direct interactions with cell surface molecules.

Endosomal Escape: The "Proton Sponge" Effect and Membrane Destabilization

Once internalized via endocytosis, the LNP is trafficked into the endosomal pathway. The acidic environment of the endosome (pH 5.5-6.5) is critical for the function of this compound. The tertiary amines in the headgroup of this compound become protonated, leading to a net positive charge on the LNP. This positive charge facilitates interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This process is often referred to as the "proton sponge" effect, where the influx of protons into the endosome is followed by a passive influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome.

Physicochemical Characteristics of this compound Nanoparticles

The biophysical properties of this compound LNPs are crucial for their in vivo performance. While specific data for this compound is not as abundant as for its predecessor cKK-E12, the following table summarizes typical characteristics based on available literature for similar multi-tail ionizable lipidoids.

ParameterTypical ValueSignificance
Particle Size (Diameter) 70 - 150 nmInfluences biodistribution, cellular uptake, and clearance. Sizes under 150 nm are generally preferred to leverage the enhanced permeability and retention (EPR) effect in certain tissues and to avoid rapid clearance by the reticuloendothelial system (RES).
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution, which is critical for reproducible in vivo performance and regulatory approval.
Zeta Potential Near-neutral to slightly negative at physiological pHA near-neutral surface charge minimizes non-specific interactions with blood components and reduces toxicity.
Encapsulation Efficiency > 90%High encapsulation efficiency is essential to ensure a sufficient therapeutic dose of the nucleic acid is delivered and to minimize the administration of "empty" nanoparticles.

Experimental Protocols

The following sections provide detailed methodologies for the formulation, characterization, and evaluation of this compound LNPs.

This compound LNP Formulation

This protocol describes the formulation of this compound LNPs using a microfluidic mixing method, which allows for controlled and reproducible nanoparticle formation.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • mRNA or siRNA cargo

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol.

    • Combine the lipid stock solutions in an ethanol solution to achieve a desired molar ratio. A commonly used starting ratio for similar multi-tail lipidoids is 50:10:38.5:1.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).

  • Nucleic Acid Preparation:

    • Dilute the mRNA or siRNA cargo in 10 mM citrate buffer (pH 3.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous to organic (lipid) phase on the microfluidic device, typically at 3:1.

    • Load the lipid solution into one syringe and the nucleic acid solution into another.

    • Initiate the mixing process. The rapid mixing of the two solutions at the microfluidic interface leads to the self-assembly of the LNPs with the nucleic acid cargo encapsulated.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours to remove the ethanol and raise the pH.

    • Concentrate the LNP solution to the desired final concentration using a centrifugal filter device.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage:

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

4.2.1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the LNP formulation in PBS (pH 7.4).

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).

    • For zeta potential, measure the electrophoretic mobility of the diluted LNPs in an appropriate buffer.

4.2.2. Encapsulation Efficiency:

  • Method: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

    • Add the RiboGreen reagent to both the lysed and unlysed LNP samples. RiboGreen fluoresces upon binding to nucleic acids.

    • Measure the fluorescence intensity of both sets of samples using a plate reader.

    • The fluorescence of the unlysed sample represents the amount of unencapsulated ("free") nucleic acid, while the fluorescence of the lysed sample represents the total amount of nucleic acid.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] * 100

In Vitro Evaluation of Endosomal Escape

Method: Calcein (B42510) Leakage Assay

This assay provides an indirect measure of endosomal membrane destabilization. Calcein is a fluorescent dye that self-quenches at high concentrations. When LNPs containing calcein are taken up by cells, the calcein is released into the endosomes. If the LNPs disrupt the endosomal membrane, calcein will leak into the cytoplasm, become diluted, and fluoresce.

Procedure:

  • Calcein Encapsulation: Formulate LNPs as described in section 4.1, but replace the nucleic acid solution with a high concentration of calcein (e.g., 50 mM) in a suitable buffer. Remove unencapsulated calcein by size exclusion chromatography.

  • Cell Culture: Seed cells (e.g., hepatocytes or a relevant cell line) in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the calcein-loaded LNPs for a specified period (e.g., 4-6 hours).

  • Imaging: Wash the cells with PBS to remove extracellular LNPs and image them using a fluorescence microscope.

  • Analysis: Quantify the diffuse cytoplasmic fluorescence, which is indicative of calcein leakage from the endosomes. An increase in diffuse fluorescence compared to control cells (treated with free calcein or empty LNPs) suggests endosomal escape.

Visualizing Workflows and Pathways

Experimental Workflow for this compound LNP Formulation and Evaluation

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation prep_lipids Prepare Lipid Stock (this compound, DOPE, Chol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_rna Prepare RNA Stock in Citrate Buffer (pH 3) prep_rna->mixing dialysis Dialysis vs. PBS (pH 7.4) & Concentration mixing->dialysis dls DLS Analysis (Size, PDI, Zeta Potential) dialysis->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) dialysis->ribogreen cell_culture Cell Culture (e.g., Hepatocytes) dialysis->cell_culture transfection Transfection with This compound LNPs cell_culture->transfection endosomal_escape Endosomal Escape Assay (e.g., Calcein Leakage) transfection->endosomal_escape gene_expression Gene Expression/Silencing Analysis (qPCR/Western Blot) transfection->gene_expression

Caption: Workflow for this compound LNP formulation, characterization, and in vitro evaluation.

Cellular Uptake and Endosomal Escape Pathway

mechanism_of_action cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Hepatocyte cluster_endocytosis Endocytosis cluster_endosome Endosome (pH ~6.0) lnp This compound LNP (Neutral Charge) endocytosis ApoE/LDLR-Independent Uptake lnp->endocytosis protonation This compound Protonation (Becomes Cationic) endocytosis->protonation membrane_interaction Interaction with Endosomal Membrane protonation->membrane_interaction escape Endosomal Escape membrane_interaction->escape cytoplasm Cytoplasm escape->cytoplasm payload mRNA/siRNA Payload cytoplasm->payload translation Translation (mRNA) or RISC (siRNA) payload->translation protein Therapeutic Protein or Gene Silencing translation->protein

Caption: Cellular uptake and endosomal escape mechanism of this compound LNPs.

Representative Downstream Signaling Pathway: TGF-β Signaling in Liver Fibrosis

In a therapeutic context where siRNA delivered by LNPs targets components of the TGF-β signaling pathway to treat liver fibrosis, the following diagram illustrates the intended downstream effect.

tgf_beta_pathway tgf_beta TGF-β1 receptor TGF-β Receptor (TβRI/TβRII) tgf_beta->receptor smad23 Smad2/3 Phosphorylation receptor->smad23 smad_complex Smad2/3/4 Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus transcription Gene Transcription nucleus->transcription fibrosis Fibrosis-related Proteins (e.g., Collagen) transcription->fibrosis lnp This compound LNP (siRNA vs TGF-β1) lnp->tgf_beta Inhibition of TGF-β1 expression

References

Introduction to cKK-E12 and its Significance in LNPs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to cKK-E15 and its Role in Lipid Nanoparticles

Disclaimer: As of late 2025, publicly available scientific literature and technical documentation on the specific ionizable lipid This compound (CAS: 1432494-71-7) are scarce. This guide will provide a comprehensive overview of the closely related and well-characterized ionizable lipid, cKK-E12 , as a representative of this class of molecules. The principles, experimental methodologies, and performance characteristics detailed for cKK-E12 are expected to be highly relevant to understanding the potential role and function of this compound in lipid nanoparticles (LNPs) for nucleic acid delivery.

cKK-E12 is a multi-tail ionizable lipidoid that has been instrumental in the development of potent and selective delivery systems for nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2] Its unique chemical structure allows for efficient encapsulation of negatively charged nucleic acids at an acidic pH and a neutral surface charge at physiological pH, which is crucial for in vivo applications.[1][2] LNPs formulated with cKK-E12 have demonstrated a strong tropism for the liver, making them particularly suitable for therapies targeting this organ.[3][4]

The core function of ionizable lipids like cKK-E12 within an LNP is to facilitate the delivery of the nucleic acid payload into the cytoplasm of target cells. This is achieved through a series of steps including cellular uptake, endosomal escape, and subsequent release of the cargo. The efficiency of these processes is a key determinant of the overall therapeutic efficacy of the LNP formulation.

The Role of cKK-E12 in LNP-Mediated mRNA Delivery

The journey of an mRNA molecule encapsulated within a cKK-E12-containing LNP from administration to protein expression is a multi-step process. Understanding this pathway is critical for optimizing LNP design and performance.

LNP Formulation and mRNA Encapsulation

LNPs are typically formed through the rapid mixing of a lipid mixture dissolved in an organic solvent (e.g., ethanol) with an aqueous solution of mRNA at a low pH.[5] At this acidic pH, the amine groups on cKK-E12 become protonated, leading to a positive charge that facilitates the electrostatic complexation with the negatively charged mRNA backbone. This process results in the formation of a stable, condensed core containing the mRNA, surrounded by a lipid shell.

LNP_Formation cluster_0 Organic Phase cluster_1 Aqueous Phase lipids cKK-E12, Helper Lipids (in Ethanol) mixing Rapid Microfluidic Mixing lipids->mixing mrna mRNA (in Acidic Buffer) mrna->mixing lnp mRNA-LNP (Self-Assembly) mixing->lnp

LNP formation via microfluidic mixing.
Cellular Uptake and Endosomal Escape

Once administered in vivo, cKK-E12 LNPs circulate and are taken up by cells, primarily hepatocytes in the liver. The exact mechanism of uptake can vary, but it is generally believed to occur via endocytosis. Inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops, leading to the protonation of cKK-E12's amines. This positive charge is hypothesized to facilitate the disruption of the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, leading to the release of the mRNA into the cytoplasm. This critical step is known as endosomal escape.

Endosomal_Escape cluster_cellular_environment Cellular Environment (Cytoplasm) lnp_uptake LNP Uptake (Endocytosis) endosome Early Endosome (pH ~6.5) lnp_uptake->endosome 1 late_endosome Late Endosome (pH ~5.5) endosome->late_endosome 2. Maturation & pH drop mrna_release mRNA Release into Cytoplasm late_endosome->mrna_release 3. cKK-E12 protonation & Endosomal Escape translation Protein Translation mrna_release->translation 4

Mechanism of LNP uptake and mRNA release.

Quantitative Data for cKK-E12 LNPs

The performance of cKK-E12 LNPs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from the literature.

Table 1: Physicochemical Properties of cKK-E12 LNPs
ParameterValueReference
Hydrodynamic Diameter (nm)88.2 ± 1.5[6]
Polydispersity Index (PDI)< 0.2[7]
mRNA Encapsulation Efficiency (%)> 95%[6]
Table 2: In Vivo Performance of cKK-E12 LNPs for mRNA Delivery
ApplicationModelDoseOutcomeReference
Luciferase ExpressionBALB/c Mice1 µg Fluc mRNA (intramuscular)Comparable to ALC-0315, lower than SM-102[6]
Erythropoietin (EPO) ExpressionC57BL/6 Mice0.75 mg/kg EPO mRNA (intravenous)Serum EPO: 7100 ± 700 ng/mL[8]
Varicella-Zoster Virus (VZV) gE mRNA VaccineMice-Increased CD11c+CD80+ and CD11c+CD86+ cells[9]
Varicella-Zoster Virus (VZV) gE mRNA VaccineGuinea Pigs-Decreased VZV-induced rashes and viral DNA[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in LNP-based drug delivery. Below are representative protocols for the formulation and in vivo evaluation of cKK-E12 LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • cKK-E12 ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxy-PEG-2000 (DMG-PEG2000)

  • mRNA (e.g., encoding Luciferase or a therapeutic protein)

  • Ethanol (B145695) (100%)

  • Sodium citrate (B86180) buffer (10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device (e.g., from Precision Nanosystems)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve cKK-E12, DOPE, cholesterol, and DMG-PEG2000 in 100% ethanol to desired stock concentrations.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio (e.g., 35:16:46.5:2.5 for cKK-E12:DOPE:cholesterol:DMG-PEG2000) in ethanol.[3]

  • Prepare mRNA Solution: Dilute the mRNA in 10 mM sodium citrate buffer (pH 3.0).[3]

  • Microfluidic Mixing: Load the lipid mixture in ethanol into one syringe and the mRNA solution into another syringe. Set the flow ratio (e.g., 1:3 ethanol:aqueous) and total flow rate on the microfluidic mixing device.[3]

  • Initiate Mixing: Start the pumps to mix the two solutions, leading to the self-assembly of mRNA-LNPs.

  • Dialysis: Dialyze the resulting LNP solution against PBS to remove ethanol and raise the pH to 7.4.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.

In Vivo Evaluation of mRNA-LNP Efficacy

This protocol outlines a general procedure for assessing the in vivo efficacy of mRNA-LNPs in a mouse model.

Materials:

  • mRNA-LNPs (formulated as described above)

  • C57BL/6 mice (or other appropriate strain)

  • Anesthetic (e.g., isoflurane)

  • Luciferin (B1168401) (for luciferase-expressing mRNA)

  • In vivo imaging system (IVIS)

  • Blood collection supplies

  • ELISA kit for the protein of interest

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Administration: Inject the mRNA-LNPs intravenously via the tail vein at a specified dose (e.g., 0.75 mg/kg of mRNA).[8]

  • Bioluminescence Imaging (for Luciferase): At a designated time point (e.g., 6 or 24 hours post-injection), administer luciferin to the mice. Anesthetize the mice and image them using an IVIS to quantify luciferase expression.

  • Serum Protein Quantification: At various time points, collect blood samples from the mice. Process the blood to obtain serum. Use an ELISA kit to quantify the concentration of the secreted protein (e.g., EPO) in the serum.

  • Data Analysis: Analyze the imaging and ELISA data to determine the level and duration of protein expression.

Experimental_Workflow formulation 1. LNP Formulation (Microfluidics) characterization 2. Physicochemical Characterization formulation->characterization injection 3. In Vivo Administration (e.g., IV injection in mice) characterization->injection evaluation 4. Efficacy Evaluation injection->evaluation imaging Bioluminescence Imaging (Luciferase) evaluation->imaging elisa Serum Protein Quantification (e.g., ELISA for EPO) evaluation->elisa

Workflow for LNP formulation and in vivo evaluation.

Conclusion

While specific data for this compound remains limited, the extensive research on the closely related ionizable lipid cKK-E12 provides a robust framework for understanding its likely role and function in lipid nanoparticles. As a key component of the LNP, cKK-E12 is integral to the efficient encapsulation of mRNA and its subsequent delivery to the cytoplasm of target cells, primarily in the liver. The quantitative data and detailed experimental protocols presented here for cKK-E12 serve as a valuable resource for researchers and drug development professionals working on LNP-based nucleic acid therapies. Future studies will be necessary to elucidate the specific properties of this compound and determine any potential advantages it may offer over existing ionizable lipids.

References

cKK-E15 and its Archetype cKK-E12: An In-depth Technical Guide to Lipopeptide Nanoparticles for siRNA-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) therapeutics hold immense promise for treating a wide array of genetic disorders by silencing disease-causing genes. A significant hurdle in realizing this potential lies in the safe and effective delivery of siRNA molecules to their target cells. This technical guide delves into a class of potent and selective delivery vehicles: lipopeptide nanoparticles (LPNs).

While this guide is centered on the topic of cKK-E15 , it is important to note that publicly available, in-depth data on its specific use in siRNA-mediated gene silencing is limited. However, this compound is a derivative of the well-characterized and highly potent lipopeptide cKK-E12 .[1] Therefore, this whitepaper will provide a comprehensive overview of the core technology using cKK-E12 as the primary exemplar, for which a wealth of quantitative data and detailed experimental protocols exist. The principles, mechanisms, and methodologies described herein for cKK-E12 are considered to be highly relevant to the understanding and application of this compound.

cKK-E12 is a synthetically engineered lipopeptide designed to mimic the structure of natural lipoproteins, enabling highly efficient and selective delivery of siRNA to hepatocytes.[2] This guide will cover the quantitative performance of cKK-E12-based LPNs, detailed experimental methodologies, and the underlying biological mechanisms of action.

Data Presentation: Quantitative Efficacy of cKK-E12 LPNs

The following tables summarize the in vivo gene silencing efficacy of cKK-E12 formulated with siRNA targeting Factor VII (FVII), a clinically relevant gene expressed in hepatocytes.

Table 1: In Vivo Efficacy of cKK-E12 LPNs for Factor VII Gene Silencing

SpeciesMedian Effective Dose (ED50)Maximum SilencingDosage for Maximum Silencing
Mouse~0.002 mg/kg>95%0.03 mg/kg
Rat<0.01 mg/kgNot SpecifiedNot Specified
Non-human Primate (Cynomolgus Monkey)Not Specified>95%0.3 mg/kg

Data compiled from multiple studies.[3][4]

Table 2: Hepatocyte Selectivity of cKK-E12 LPNs in Mice

Target GeneCell TypeOrganSilencing EfficiencysiRNA Dose
Phosphatase and tensin homolog (Pten)HepatocytesLiver>80%0.1 mg/kg
PtenEndothelial Cells (CD31+)LiverNo Significant Silencing0.1 mg/kg
PtenLeukocytes (CD45+)LiverNo Significant Silencing0.1 mg/kg
Tie2Endothelial CellsLiver, Heart, Lung, KidneyWeak Silencing1 mg/kg

This demonstrates the high selectivity of cKK-E12 LPNs for hepatocytes over other cell types.[2][3]

Experimental Protocols

Formulation of cKK-E12 Lipopeptide Nanoparticles (LPNs)

This protocol describes the preparation of cKK-E12 LPNs encapsulating siRNA using a microfluidic mixing method.

Materials:

  • cKK-E12 (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • C14-PEG2000 (PEG-lipid)

  • siRNA diluted in 10 mM sodium citrate (B86180) buffer (pH 3)

  • 100% Ethanol (B145695)

  • Microfluidic mixing device (e.g., Precision Nanosystems)

Method:

  • Prepare a lipid mixture in 100% ethanol by combining cKK-E12, DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5.[3]

  • Dilute the siRNA stock in 10 mM sodium citrate buffer (pH 3).

  • Set up the microfluidic mixing device with a flow ratio of 1:3 (ethanol phase : aqueous phase).

  • Set a total flow rate of 4 mL/min.[3]

  • Combine the lipid solution in ethanol and the siRNA solution in citrate buffer using the microfluidic device.

  • The resulting mixture contains self-assembled LPNs encapsulating the siRNA.

  • Dialyze the LPN solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated siRNA.

In Vivo Gene Silencing in Mice

This protocol outlines the procedure for evaluating the in vivo gene silencing efficacy of cKK-E12 LPNs in mice, using Factor VII as the target gene.

Materials:

  • cKK-E12 LPNs encapsulating Factor VII siRNA (formulated as described above)

  • C57BL/6 mice

  • Phosphate-buffered saline (PBS)

  • Equipment for intravenous (tail vein) injection

  • Equipment for blood collection (e.g., retro-orbital bleeding)

  • Assay for measuring Factor VII protein levels in serum (e.g., chromogenic assay)

Method:

  • Dilute the cKK-E12 LPN-siRNA formulation to the desired concentrations in sterile PBS.

  • Administer a single bolus dose of the formulation to mice via tail vein injection. The injection volume is typically calculated as 0.01 mL/g of body weight.[5]

  • At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples from the mice.

  • Process the blood to obtain serum.

  • Measure the Factor VII protein levels in the serum.

  • A control group of mice should be injected with PBS or LPNs containing a non-targeting control siRNA.

  • Calculate the percentage of Factor VII silencing by comparing the levels in the treated group to the control group.

Mechanism of Action and Signaling Pathways

The high efficacy and hepatocyte selectivity of cKK-E12 LPNs are attributed to their interaction with endogenous apolipoproteins, particularly Apolipoprotein E (ApoE).[3]

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte LPN cKK-E12 LPN ApoE Apolipoprotein E (ApoE) LPN->ApoE Binding LPN_ApoE LPN-ApoE Complex LPN->LPN_ApoE ApoE->LPN_ApoE Receptor Receptor-Mediated Endocytosis LPN_ApoE->Receptor Endosome Endosome Receptor->Endosome Internalization RISC RNA-Induced Silencing Complex (RISC) Endosome->RISC siRNA Escape mRNA Target mRNA RISC->mRNA Binding Cleavage mRNA Cleavage mRNA->Cleavage Gene_Silencing Gene Silencing Cleavage->Gene_Silencing Leads to G Formulation LPN Formulation (Microfluidics) Injection Intravenous Injection (Mouse Model) Formulation->Injection Blood_Collection Blood Sample Collection (48-72h post-injection) Injection->Blood_Collection Serum_Isolation Serum Isolation Blood_Collection->Serum_Isolation Protein_Assay Target Protein Quantification (e.g., Factor VII Assay) Serum_Isolation->Protein_Assay Data_Analysis Data Analysis (% Gene Silencing) Protein_Assay->Data_Analysis G cKK_E12 cKK-E12 LPN ApoE_Binding ApoE Binding cKK_E12->ApoE_Binding Low_Non_Target_Uptake Low Uptake by Non-Parenchymal Cells cKK_E12->Low_Non_Target_Uptake Hepatocyte_Uptake Enhanced Hepatocyte Uptake ApoE_Binding->Hepatocyte_Uptake High_Efficacy High Silencing Efficacy Hepatocyte_Uptake->High_Efficacy Hepatocyte_Selectivity Hepatocyte Selectivity Low_Non_Target_Uptake->Hepatocyte_Selectivity High_Efficacy->Hepatocyte_Selectivity

References

An In-depth Technical Guide to the Ionizable Cationic Lipid cKK-E15: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of cKK-E15, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for advanced drug delivery, particularly for RNA-based therapeutics.

Introduction

This compound is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery.[1][2] As a derivative of the well-studied lipid cKK-E12, this compound plays a crucial role in the formation of stable LNPs that can efficiently encapsulate and deliver therapeutic payloads, such as messenger RNA (mRNA) and small interfering RNA (siRNA), to target cells.[1][2] Its ionizable nature is a key feature, allowing for a pH-dependent charge that facilitates both nucleic acid complexation during formulation and endosomal escape upon cellular uptake. LNPs formulated with this compound have shown a tropism for the liver, specifically targeting Kupffer cells, endothelial cells, and hepatocytes.[1][2][3]

Chemical Structure and Properties

The key chemical properties of this compound are summarized in the table below. The pKa of the closely related cKK-E12 is provided as a reference, as this is a critical parameter for the function of ionizable lipids in drug delivery. An optimal pKa between 6 and 7 is considered ideal for efficient endosomal escape.

PropertyValueReference
Chemical Formula C72H144N4O6[2][4]
Molecular Weight 1161.9 g/mol [2][4]
CAS Number 1432494-71-7[2][4]
Description Ionizable Cationic Lipid[1][2][4]
Derived From cKK-E12[1][2]
pKa (of cKK-E12) 6.5

Mechanism of Action in mRNA Delivery

The primary function of this compound is to facilitate the delivery of mRNA into the cytoplasm of target cells. This is achieved through its role as a key component of LNPs. The mechanism can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

At a physiological pH of 7.4, the tertiary amines of this compound are largely deprotonated, resulting in a near-neutral surface charge for the LNP. This neutrality is crucial for minimizing non-specific interactions with blood components and reducing toxicity. Upon endocytosis, the LNP is trafficked into the endosome, where the internal pH is significantly lower (acidic).

In this acidic environment, the amino groups of this compound become protonated, leading to a net positive charge. This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the eventual release of the mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA can be translated by the cellular machinery to produce the desired protein.

LNP_Mechanism_of_Action cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP LNP with this compound (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Trafficking mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape (this compound Protonation) Translation Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Figure 1: LNP-mediated mRNA delivery and mechanism of action.

Experimental Protocols

Synthesis of this compound (Inferred)

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the synthesis of its close analog, cKK-E12, has been described.[5] It is highly probable that a similar synthetic route is employed for this compound, with the substitution of the corresponding 15-carbon epoxide. The synthesis of cKK-E12 involves the reaction of a diamine core with 1,2-epoxydodecane.[5] For this compound, this would likely involve the reaction of the same diamine core with 1,2-epoxypentadecane.

The general synthetic workflow is depicted below:

Synthesis_Workflow Diamine_Core Diamine Core (Dilysine-derived diketopiperazine) Reaction Reaction Diamine_Core->Reaction Epoxide 1,2-Epoxypentadecane Epoxide->Reaction Purification Purification Reaction->Purification cKK_E15 This compound Purification->cKK_E15

Figure 2: Inferred synthetic workflow for this compound.

Formulation of this compound-containing Lipid Nanoparticles

The formulation of LNPs is a critical step in the development of RNA therapeutics. A common and reproducible method involves the use of a microfluidic mixing device. This technique allows for the rapid and controlled mixing of a lipid solution in ethanol (B145695) with an aqueous solution of mRNA at an acidic pH.

Materials:

Protocol:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE (or DSPC), cholesterol, and the PEGylated lipid in ethanol at a specific molar ratio. A commonly used molar ratio for similar ionizable lipids is approximately 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on a syringe pump connected to the microfluidic mixing device.

  • LNP Formation: Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.

  • Dialysis/Purification: The resulting LNP solution is then dialyzed against PBS to remove the ethanol and raise the pH to a neutral, physiological level. This step is crucial for the stability and biocompatibility of the final LNP formulation.

  • Characterization: The formulated LNPs should be characterized for their size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

The experimental workflow for LNP formulation is outlined in the diagram below:

LNP_Formulation_Workflow Lipid_Stock Prepare Lipid Stock (this compound, DOPE, Chol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution Prepare mRNA Solution (in acidic buffer) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->Characterization Final_LNPs Formulated LNPs Characterization->Final_LNPs

Figure 3: Experimental workflow for LNP formulation.

Conclusion

This compound is a promising ionizable lipid for the formulation of lipid nanoparticles for the delivery of RNA therapeutics. Its chemical structure, derived from cKK-E12, and its ionizable nature are key to its function in mediating efficient endosomal escape and delivery of its cargo to the cytoplasm. The provided information on its chemical properties, mechanism of action, and experimental protocols for LNP formulation serves as a valuable resource for researchers and drug development professionals working in the field of nucleic acid delivery. Further research into the precise structure-activity relationship and optimization of LNP formulations containing this compound will continue to advance the development of next-generation genetic medicines.

References

In Vivo Biodistribution of cKK-E12 Formulated Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid cKK-E12. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers in understanding the delivery characteristics of this LNP system, with a focus on quantitative data and detailed experimental methodologies.

Introduction to cKK-E12 LNPs

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA). The ionizable lipid component of these nanoparticles is a critical determinant of their delivery efficiency and tissue tropism. cKK-E12 is a potent ionizable aminolipid that has demonstrated highly efficient delivery of RNA payloads to hepatocytes in vivo.[1][2] Understanding the biodistribution of cKK-E12 formulated LNPs is crucial for the development of safe and effective therapies targeting the liver.

The liver-specific tropism of cKK-E12 LNPs is largely mediated by their interaction with apolipoprotein E (ApoE) in the bloodstream, which facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).[1][3] This targeted delivery mechanism makes cKK-E12 a valuable tool for therapies aimed at treating liver diseases.

Quantitative Biodistribution Data

The in vivo biodistribution of cKK-E12 LNPs has been quantitatively assessed in multiple studies, primarily through the use of reporter gene expression (e.g., luciferase) or fluorescently labeled mRNA. Following intravenous administration, cKK-E12 LNPs exhibit a predominant accumulation and functional delivery in the liver.

Table 1: Organ-Specific Protein Expression Mediated by cKK-E12 LNPs

OrganPercentage of Total Luciferase Expression (%)Reference
Liver97%[4]
SpleenNot specified, but significantly lower than liver[4][5]
LungsNot specified, but significantly lower than liver[4][5]
KidneysMinimal to no expression observed[5]
BrainMinimal to no expression observed[5]

Data is derived from studies in mice following intravenous injection of luciferase mRNA-loaded LNPs.

It is noteworthy that while the physical distribution of the LNPs themselves can be more widespread, the functional delivery, as measured by protein expression, is overwhelmingly concentrated in the liver.[4] Studies have shown that despite a biodistribution profile that includes the spleen and lungs to a lesser extent, almost all protein translation from the delivered mRNA occurs in the liver.[4] This highlights a critical distinction between nanoparticle accumulation and functional cargo delivery.[3]

Experimental Protocols

This section details the common methodologies employed for the formulation of cKK-E12 LNPs and the subsequent in vivo assessment of their biodistribution.

LNP Formulation

cKK-E12 LNPs are typically formulated using a microfluidic mixing technique, which allows for precise control over particle size and polydispersity.

LNP Composition:

A common molar ratio for the lipid components is:

  • cKK-E12 (ionizable lipid): 35%

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid): 16%

  • Cholesterol (structural lipid): 46.5%

  • C14-PEG2000 (PEGylated lipid): 2.5%

Formulation Procedure:

  • The lipid mixture (cKK-E12, DOPE, cholesterol, and C14-PEG2000) is dissolved in 100% ethanol (B145695).[4]

  • The mRNA cargo is diluted in a low pH buffer, such as 10 mM sodium citrate (B86180) buffer (pH 3.0).[4]

  • The ethanol-lipid solution and the aqueous mRNA solution are combined in a microfluidic device at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous) and total flow rate (e.g., 4 mL/min).[4]

  • The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a stable nanoparticle suspension.[5]

  • For in vivo studies, the LNPs may be concentrated using centrifugal filters.[5]

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Lipid Mixture (cKK-E12, DOPE, Cholesterol, PEG-Lipid) in Ethanol mixer Microfluidic Mixing lipids->mixer mrna mRNA in Citrate Buffer (pH 3.0) mrna->mixer dialysis Dialysis against PBS (pH 7.4) mixer->dialysis concentration Concentration (Optional) dialysis->concentration final_lnp cKK-E12 LNP Formulation concentration->final_lnp

LNP Formulation Workflow
In Vivo Biodistribution Assessment

The biodistribution of cKK-E12 LNPs in animal models, typically mice, is assessed by tracking the localization of the LNP or the expression of a reporter protein encoded by the mRNA cargo.

Animal Model:

  • Commonly used mouse strains include C57BL/6 and BALB/c.

Administration:

  • LNPs are administered intravenously (IV) via the tail vein.[4][5]

  • The dosage is typically calculated based on the amount of encapsulated mRNA per kilogram of body weight (e.g., 0.75 mg/kg).[4]

Biodistribution Analysis using Reporter mRNA (Luciferase):

  • Mice are injected with LNPs carrying mRNA encoding a reporter protein, such as firefly luciferase.

  • At a predetermined time point (e.g., 6 hours post-injection, which is often the time of maximum protein expression), the mice are euthanized.[4]

  • Major organs (liver, spleen, lungs, kidneys, heart, brain) are harvested.

  • The organs are imaged using an in vivo imaging system (IVIS) to detect bioluminescence.[5][6]

  • The bioluminescent signal in each organ is quantified to determine the relative protein expression levels.[4]

Biodistribution Analysis using Fluorescently Labeled mRNA:

  • LNPs are formulated with a fluorescently labeled mRNA (e.g., Cy5-labeled mRNA).[4]

  • Following IV injection, organs are harvested at various time points.

  • The fluorescence intensity in each organ is measured to determine the accumulation of the mRNA-LNPs.

Biodistribution_Assessment_Workflow start IV Injection of cKK-E12 LNPs (Luciferase mRNA) into Mouse incubation Incubation Period (e.g., 6 hours) start->incubation euthanasia Euthanasia and Organ Harvest incubation->euthanasia imaging Ex Vivo Organ Imaging (IVIS for Bioluminescence) euthanasia->imaging quantification Quantification of Luciferase Activity per Organ imaging->quantification analysis Determination of Relative Protein Expression quantification->analysis

Biodistribution Assessment Workflow

Mechanism of Liver Targeting

The pronounced liver tropism of cKK-E12 LNPs is a key feature of this delivery system. The underlying mechanism involves the interaction of the LNPs with serum proteins, primarily ApoE.

Liver_Targeting_Pathway lnp cKK-E12 LNP in Bloodstream complex LNP-ApoE Complex lnp->complex ApoE Binding apoe Apolipoprotein E (ApoE) ldlr LDL Receptor complex->ldlr hepatocyte Hepatocyte ldlr->hepatocyte uptake Receptor-Mediated Endocytosis ldlr->uptake Binding uptake->hepatocyte

Mechanism of Liver Targeting

This ApoE-mediated uptake is highly efficient and leads to the selective accumulation and subsequent endosomal escape of the mRNA cargo within hepatocytes, resulting in robust protein expression in the liver.[1][3]

Conclusion

cKK-E12 formulated lipid nanoparticles represent a highly effective system for liver-targeted delivery of RNA therapeutics. Their biodistribution is characterized by a strong preference for the liver, leading to potent and specific gene expression in hepatocytes. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers working with or considering the use of cKK-E12 LNPs in their drug development programs. A thorough understanding of the in vivo behavior of these nanoparticles is paramount to advancing their therapeutic potential.

References

An In-depth Technical Guide to the Shelf Life and Stability of cKK-E15 Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionizable lipid cKK-E15 plays a pivotal role in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The stability of this compound is a critical quality attribute that directly impacts the efficacy, safety, and shelf life of the final drug product. This technical guide provides a comprehensive overview of the available data and scientific principles governing the shelf life and stability of this compound.

It is important to note that while specific, in-depth public stability studies on this compound are limited, this guide consolidates information from vendor specifications, studies on structurally similar ionizable lipids like cKK-E12, and established principles of lipid chemistry and nanoparticle formulation. The information presented herein is intended to guide researchers and drug developers in the proper handling, storage, and stability assessment of this compound and its formulations.

Chemical Structure and Properties

This compound is a cationic ionizable lipid. Its structure is designed to be positively charged at low pH, facilitating the encapsulation of negatively charged nucleic acids, and relatively neutral at physiological pH, which is believed to contribute to reduced toxicity and improved in vivo performance. It is a derivative of the well-studied ionizable lipid, cKK-E12.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C72H144N4O6[1]
Molecular Weight 1161.9 g/mol [1]
CAS Number 1432494-71-7[1]

Shelf Life and Recommended Storage Conditions

The stability of neat this compound lipid is crucial for ensuring the quality and consistency of LNP formulations. Vendor recommendations provide the primary guidance for storage and handling.

Table 2: Recommended Storage and Stability of this compound and cKK-E12

LipidFormStorage TemperatureStated StabilitySource
This compound Powder-20°C2 years[1]
This compound In DMSO4°C2 weeks[1]
This compound In DMSO-80°C6 months[1]
cKK-E12 Powder-20°C≥ 2 years[2]
cKK-E12 Stock Solution-80°C6 months[3]
cKK-E12 Stock Solution-20°C1 month[3]

Handling Recommendations:

  • Upon receipt, store the lipid at the recommended temperature of -20°C.

  • For solutions in organic solvents, store at -20°C or -80°C as specified.

  • Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1]

  • Prepare and use solutions on the same day whenever possible.[1]

  • For stock solutions, aliquot into tightly sealed vials to avoid repeated freeze-thaw cycles.[1]

Potential Degradation Pathways

The chemical structure of this compound, like other amino lipids, makes it susceptible to degradation through hydrolysis and oxidation. Understanding these pathways is essential for developing stability-indicating analytical methods and designing stable formulations.

Hydrolysis

Although the exact structure of this compound is proprietary, many ionizable lipids contain ester bonds in their hydrophobic tails. These ester linkages are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Hydrolysis would lead to the cleavage of the lipid tails, generating free fatty acids and lysolipids. This degradation can alter the performance of the LNP, potentially affecting encapsulation efficiency and the fusogenicity of the nanoparticle.

Oxidation

The tertiary amine groups within the headgroup of this compound can be susceptible to oxidation, leading to the formation of N-oxides. Oxidative degradation can also occur at any sites of unsaturation within the lipid tails, if present. Oxidation can be initiated by exposure to light, heat, and trace metal ions. The formation of oxidation products can impact the pKa of the ionizable lipid and may lead to the formation of reactive species that could compromise the integrity of the nucleic acid payload.

Stability of this compound in Lipid Nanoparticle Formulations

The stability of this compound within an LNP is influenced by the overall formulation composition and the storage conditions. Key factors include:

  • pH: The pH of the formulation buffer is critical. A slightly acidic pH (around 6.0) is often used for storage to maintain a balance between LNP stability and the fusogenic potential of the ionizable lipid.

  • Temperature: Frozen storage (e.g., -20°C or -80°C) is generally required for long-term stability of LNP formulations to minimize both chemical degradation of the lipids and physical instability of the nanoparticles.

  • Excipients: The choice of other lipids (helper lipid, cholesterol, PEG-lipid) and cryoprotectants can significantly impact the stability of the LNP during storage and freeze-thaw cycles.

Table 3: Factors Affecting LNP Stability and their Potential Impact

FactorPotential Impact on Stability
Temperature Higher temperatures accelerate hydrolysis and oxidation of lipids. Freeze-thaw cycles can lead to particle aggregation.
pH Sub-optimal pH can catalyze lipid hydrolysis and affect the surface charge and colloidal stability of LNPs.
Light Exposure Can initiate oxidative degradation of lipids.
Oxygen Promotes oxidative degradation.
Formulation Components The ratio of lipids and the presence of cryoprotectants can influence the physical stability of LNPs during storage.

Experimental Protocols for Stability Assessment

A robust stability testing program for this compound and its LNP formulations should include methods to assess both chemical and physical stability.

Chemical Stability: Stability-Indicating HPLC-CAD/MS Method

This method is designed to separate and quantify this compound from its potential degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound purity and the quantification of its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Chromatographic Conditions (Representative):

  • Column: A reverse-phase column suitable for lipid analysis (e.g., C8 or C18, ~100 x 2.1 mm, <3 µm).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid

  • Gradient: A suitable gradient from ~50% B to 100% B over 15-20 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

  • Detector: CAD or MS (in positive ion mode, monitoring for the parent ion of this compound and expected degradation products).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and create a series of calibration standards.

  • Sample Preparation: Dilute the this compound sample or LNP formulation in the mobile phase or a suitable solvent to an appropriate concentration. For LNPs, disruption with a suitable solvent (e.g., methanol or isopropanol) may be necessary.

  • Forced Degradation (for method validation): Expose this compound to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

  • Analysis: Inject the standards, control samples, and stability samples into the HPLC system.

  • Data Analysis: Integrate the peak areas to determine the purity of this compound and the levels of any degradation products. The method is considered stability-indicating if all major degradation products are resolved from the parent peak.

Physical Stability: DLS and Zeta Potential

This protocol assesses the physical stability of LNP formulations containing this compound.

Objective: To monitor changes in particle size, polydispersity, and surface charge of LNPs over time and under different storage conditions.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).

Materials:

  • LNP formulation containing this compound.

  • Appropriate buffer for dilution (e.g., phosphate-buffered saline, pH 7.4, or the formulation buffer).

Procedure:

  • Sample Preparation: Dilute the LNP suspension in the appropriate buffer to a suitable concentration for DLS and zeta potential measurement. The dilution factor should be optimized to obtain a stable and reproducible signal.

  • DLS Measurement (Particle Size and Polydispersity Index - PDI):

    • Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).

    • Perform at least three measurements for each sample.

    • Record the Z-average diameter and the PDI. An increase in size or PDI over time can indicate particle aggregation.

  • Zeta Potential Measurement:

    • Use the same diluted sample or prepare a fresh dilution in an appropriate low-ionic-strength buffer if necessary.

    • Perform at least three measurements.

    • Record the zeta potential. Changes in zeta potential can indicate chemical modifications on the LNP surface.

  • Stability Study:

    • Aliquot the LNP formulation into separate vials for each time point and storage condition.

    • At each time point, retrieve a vial and perform the DLS and zeta potential measurements as described above.

    • Analyze the trends in particle size, PDI, and zeta potential over time to assess the physical stability of the formulation.

Signaling Pathways of LNP-Delivered Payloads

This compound is a vehicle for delivering nucleic acid payloads. The relevant signaling pathways are those of the encapsulated therapeutic, such as mRNA or siRNA.

mRNA Vaccine Mechanism of Action

LNP-formulated mRNA vaccines deliver the mRNA transcript into the cytoplasm of host cells, primarily antigen-presenting cells (APCs). The cellular machinery then translates the mRNA into the target antigen, which is subsequently presented on the cell surface, initiating an adaptive immune response.

mRNA_Vaccine_Pathway cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (APC) cluster_immune_response Immune Response LNP-mRNA LNP containing mRNA (this compound) Endocytosis Endocytosis LNP-mRNA->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape pH drop (this compound protonation) mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Ribosomal Translation mRNA_Release->Translation Antigen Antigen Synthesis Translation->Antigen MHC_I MHC class I Presentation Antigen->MHC_I MHC_II MHC class II Presentation Antigen->MHC_II CD8_T_Cell CD8+ T Cell (Cytotoxic) MHC_I->CD8_T_Cell Activation CD4_T_Cell CD4+ T Cell (Helper) MHC_II->CD4_T_Cell Activation B_Cell B Cell Activation CD4_T_Cell->B_Cell Help Antibodies Antibody Production B_Cell->Antibodies

Caption: mRNA vaccine mechanism of action.

siRNA-Mediated Gene Silencing (RNAi) Pathway

LNPs deliver siRNA into the cytoplasm, where it engages the RNA-induced silencing complex (RISC) to mediate the degradation of a specific target mRNA, thereby silencing gene expression.

siRNA_Pathway cluster_extracellular Extracellular cluster_cell Target Cell LNP-siRNA LNP containing siRNA (this compound) Endocytosis Endocytosis LNP-siRNA->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape pH drop (this compound protonation) siRNA_Release siRNA Release into Cytoplasm Endosomal_Escape->siRNA_Release RISC_Loading RISC Loading siRNA_Release->RISC_Loading Passenger strand removed RISC_Complex Activated RISC RISC_Loading->RISC_Complex mRNA_Cleavage mRNA Cleavage RISC_Complex->mRNA_Cleavage Target_mRNA Target mRNA Target_mRNA->RISC_Complex Guide strand binding Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

References

An In-depth Technical Guide to cKK-E12 and cKK-E15 for Hepatocyte Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two ionizable amino lipids, cKK-E12 and cKK-E15, utilized in lipid nanoparticle (LNP) formulations for the targeted delivery of RNA therapeutics to hepatocytes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction

The liver, and specifically hepatocytes, are primary targets for RNA-based therapies due to their central role in metabolism and the production of numerous serum proteins. Efficient and specific delivery of siRNA and mRNA to these cells is crucial for therapeutic efficacy. Ionizable lipids are critical components of LNPs that facilitate the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.

cKK-E12 has emerged as a benchmark ionizable lipid for hepatocyte-specific delivery, demonstrating high potency and selectivity in preclinical models.[1][2][3] Its mechanism of action and formulation parameters have been extensively studied. This compound is a structurally related lipid that has been included in combinatorial screening libraries for identifying novel LNP formulations.[4] This guide aims to consolidate the publicly available technical information on both lipids to aid researchers in the selection and application of these delivery vehicles.

Quantitative Data Presentation

Table 1: In Vivo Efficacy of cKK-E12 LNPs for siRNA Delivery

ParameterTarget GeneSpeciesED50Key FindingsReference(s)
Gene SilencingFactor VII (FVII)Mouse~0.002 mg/kgHighly potent and dose-dependent silencing of a hepatocyte-expressed gene.[1][2][3]
Gene SilencingFactor VII (FVII)Rat< 0.01 mg/kgDemonstrated high potency in a second rodent species.[2]
Gene SilencingTransthyretin (TTR)Non-human Primate>95% silencing at 0.3 mg/kgSignificant gene silencing achieved in a larger animal model.[2]
Hepatocyte SpecificityPtenMouse>80% silencing in hepatocytesOrders of magnitude more selective for hepatocytes compared to endothelial and leukocyte cells. No significant silencing in non-parenchymal cells at an effective dose for hepatocytes.[2][3]

Table 2: In Vivo Performance of cKK-E12 LNPs for mRNA Delivery

| Parameter | Reporter/Therapeutic Protein | Species | Dose | Protein Expression Level | Key Findings | Reference(s) | |---|---|---|---|---|---| | Protein Expression | Erythropoietin (EPO) | Mouse | 0.75 mg/kg | 7100 ± 700 ng/mL | Served as a high-performing benchmark for in vivo mRNA delivery. |[5] | | Biodistribution | Luciferase mRNA | Mouse | 0.75 mg/kg | 97% of protein expression in the liver | Demonstrated high liver specificity for mRNA translation. |[6] |

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and evaluation of LNPs for hepatocyte delivery. The following sections provide an overview of key experimental protocols.

LNP Formulation

A common method for preparing LNPs containing cKK-E12 or this compound involves microfluidic mixing.

Materials:

Protocol:

  • The lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are dissolved in 100% ethanol. A frequently cited molar ratio for cKK-E12 formulations is 50% ionizable lipid, 10% helper lipid (DSPC), 38.5% cholesterol, and 1.5% PEG-lipid.[7] For mRNA delivery with other lipids, a molar ratio of 35:16:46.5:2.5 (ionizable lipid:DOPE:cholesterol:C14-PEG2000) has been reported.[6]

  • The RNA is diluted in an acidic aqueous buffer.

  • The ethanolic lipid solution and the aqueous RNA solution are mixed using a microfluidic device (e.g., from Precision Nanosystems) at a specific flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate.[6]

  • The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • The final LNP formulation is sterile-filtered and characterized for size, polydispersity index (PDI), and RNA encapsulation efficiency.

In Vivo Evaluation of Hepatocyte Gene Silencing

The knockdown of hepatocyte-expressed genes, such as Factor VII (FVII), is a standard method for assessing the in vivo potency of LNP-siRNA formulations.[8]

Animal Model:

  • C57BL/6 mice are commonly used.

Protocol:

  • LNP-siRNA formulations are administered intravenously (i.v.) via the tail vein at various doses.

  • At a predetermined time point (e.g., 48 hours post-injection), blood is collected via cardiac puncture or other appropriate methods.[1]

  • Serum is isolated, and the levels of the target protein (e.g., FVII) are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • The percentage of gene silencing is calculated by comparing the protein levels in treated animals to those in a control group (e.g., treated with PBS).

  • An ED50 (the dose required to achieve 50% gene silencing) can be determined from the dose-response curve.

Synthesis of this compound

The synthesis of this compound has been described in the literature and involves a multi-step process.[4] A summary of the synthetic route is provided below. For full experimental details, please refer to the cited literature.

  • Step 1: The synthesis begins with the deprotection of a protected lysine (B10760008) derivative using trifluoroacetic acid.

  • Step 2: The resulting compound is then cyclized in the presence of pyridine.

  • Step 3: The benzyloxycarbonyl protecting group is removed via hydrogenation using a palladium on carbon (Pd/C) catalyst.

  • Step 4: The final this compound product is obtained through a subsequent reaction sequence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and processes involved in LNP-mediated hepatocyte delivery.

G cluster_blood Bloodstream (pH 7.4) cluster_cell Hepatocyte LNP LNP (Neutral Surface) LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE Binding ApoE Apolipoprotein E (ApoE) ApoE->LNP_ApoE Receptor Receptor (e.g., LRP1) LNP_ApoE->Receptor Receptor Binding Endosome Early Endosome (pH ~6.5) Receptor->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation RNA siRNA / mRNA Late_Endosome->RNA Endosomal Escape (Ionizable lipid protonation) Cytoplasm Cytoplasm RNA->Cytoplasm Therapeutic Effect (Gene Silencing / Protein Translation)

Caption: ApoE-mediated uptake and endosomal escape of LNPs in hepatocytes.

G Start Start Lipid_Prep Prepare Ethanolic Lipid Solution (cKK-E12/E15, Helper, Chol, PEG) Start->Lipid_Prep RNA_Prep Prepare Aqueous RNA Solution (Acidic Buffer) Start->RNA_Prep Mixing Microfluidic Mixing Lipid_Prep->Mixing RNA_Prep->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis Characterization Characterize LNPs (Size, PDI, Encapsulation) Dialysis->Characterization In_Vivo In Vivo Administration (i.v. injection) Characterization->In_Vivo Analysis Analysis (e.g., Serum Protein ELISA) In_Vivo->Analysis End End Analysis->End

Caption: General experimental workflow for LNP formulation and in vivo evaluation.

Discussion and Conclusion

cKK-E12 has been extensively validated as a highly potent and selective ionizable lipid for siRNA and mRNA delivery to hepatocytes. Its efficacy is, in large part, attributed to its interaction with ApoE, which facilitates uptake by liver cells.[2][3] The wealth of quantitative data available for cKK-E12 makes it an excellent benchmark for the development of new hepatocyte-targeting LNP systems.

Information on this compound is currently more limited in the public domain. Its inclusion in a combinatorial library suggests its potential as a component of novel LNP formulations, and the availability of its synthesis protocol provides a starting point for further investigation.[4] However, without direct comparative data, it is not possible to definitively state its performance relative to cKK-E12.

Future studies directly comparing the in vivo efficacy, hepatocyte selectivity, and safety profiles of cKK-E12 and this compound are warranted to fully understand their relative advantages and disadvantages for therapeutic applications. Researchers are encouraged to use the protocols and data presented in this guide as a foundation for their own investigations into advanced RNA delivery systems for the liver.

References

commercial availability and synthesis of cKK-E15

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Availability and Synthesis of cKK-E15

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the ionizable cationic lipid this compound, including its commercial availability, synthesis, and key applications in lipid nanoparticle (LNP) formulations for RNA delivery.

Commercial Availability

This compound is available from several commercial suppliers as a research-grade chemical. It is typically supplied as a solution in ethanol (B145695) and should be stored at low temperatures. The following table summarizes the availability of this compound from various vendors.

SupplierCatalog NumberPurityFormulationStorage
MedChemExpressHY-160573[1][2]Not specifiedNot specifiedRefer to Certificate of Analysis[1]
Sapphire North America (distributor for Cayman Chemical)38211[3]≥95%[3]A solution in ethanol[3]-20°C[3]
DC ChemicalsDC65620[4]>98%[5]Powder[4][5]-20°C (2 years for powder)[4][5]
BroadPharmBP-41391[6]Not specifiedSolution in ethanol[6]-20°C[6]
CP Lab SafetyNot specified[7]95%+[7]Not specifiedNot specified

Pricing Information

SupplierQuantityPrice (USD)
MedChemExpress[2]1 mg$448
Sapphire North America[3]5 mg$509
10 mg$814
25 mg$1,782
BroadPharm[6]5 mg$850
10 mg$1,350

Physicochemical Properties

PropertyValueReference
CAS Number 1432494-71-7[1][3][4]
Molecular Formula C₇₂H₁₄₄N₄O₆[1][4][6]
Molecular Weight 1161.94 g/mol [1][3][4]
Formal Name 3,6-bis[4-[bis(2-hydroxypentadecyl)amino]butyl]-2,5-piperazinedione[3]

Synthesis of this compound

This compound is a derivative of the well-studied ionizable lipid cKK-E12.[4][5] The synthesis of cKK-E12 and its analogs involves the reaction of a diamine core with an epoxide.[8] The "E15" designation in this compound refers to the 15-carbon tail length of the lipid, analogous to the 12-carbon tail in cKK-E12.[8] An inferred synthetic route for this compound is based on the established synthesis of cKK-E12.[8] This involves the reaction of a diketopiperazine-derived diamine with 1,2-epoxypentadecane.

G cluster_reactants Reactants Diamine Diketopiperazine Diamine Core Reaction Reaction Diamine->Reaction Epoxide 1,2-Epoxypentadecane Epoxide->Reaction Product This compound Reaction->Product

Caption: Inferred synthetic pathway for this compound.

Role in mRNA Delivery

This compound is an ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[3][5] These LNPs are designed to encapsulate and protect the mRNA, facilitate its cellular uptake, and promote its release into the cytoplasm for subsequent translation into protein. LNPs containing this compound have been shown to effectively deliver Cre mRNA to Kupffer cells, endothelial cells, and hepatocytes in mice.[2][3][5] The delivery mechanism is not dependent on ApoE or Ldlr expression.[3]

G LNP This compound LNP encapsulating mRNA Cell Target Cell (e.g., Hepatocyte) LNP->Cell Cellular Uptake Endosome Endosome Cell->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (mRNA Release) Ribosome Ribosome Cytoplasm->Ribosome mRNA Protein Translated Protein Ribosome->Protein Translation

Caption: Cellular pathway of mRNA delivery via this compound LNPs.

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

A common method for formulating this compound LNPs is through microfluidic mixing. This technique allows for rapid and controlled mixing of a lipid solution in ethanol with an aqueous solution of mRNA, leading to the self-assembly of LNPs.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • C14-PEG2000[1][2]

  • mRNA

  • Ethanol

  • 10 mM Sodium Citrate (B86180) Buffer (pH 3.0)

  • Phosphate-Buffered Saline (PBS)

  • Microfluidic mixing device

Protocol:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5).[9]

  • Preparation of mRNA Solution:

    • Dilute the mRNA in 10 mM sodium citrate buffer (pH 3.0).[9]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the aqueous mRNA solution into separate syringes.

    • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate.[9]

  • Dialysis:

    • Dialyze the resulting LNP solution against PBS for at least 1 hour to remove ethanol and raise the pH.[9][10]

  • Characterization:

    • Characterize the formulated LNPs for particle size, polydispersity index, and mRNA encapsulation efficiency.

G cluster_inputs Inputs Lipids This compound & Helper Lipids in Ethanol Mixer Microfluidic Mixing Lipids->Mixer mRNA mRNA in Aqueous Buffer (pH 3) mRNA->Mixer Dialysis Dialysis vs. PBS Mixer->Dialysis LNPs Formulated this compound LNPs Dialysis->LNPs

References

Methodological & Application

Application Notes and Protocols for cKK-E15 LNP Formulation for mRNA Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their successful application in mRNA-based COVID-19 vaccines. The ionizable cationic lipid is a critical component of these formulations, playing a pivotal role in mRNA encapsulation and endosomal escape. cKK-E15 is a novel ionizable lipid that has shown promise in preclinical studies. This document provides a detailed protocol for the formulation of this compound-based LNPs for mRNA encapsulation, along with methods for their characterization. The following protocols are based on established methodologies for LNP formulation and have been adapted for the use of the this compound ionizable lipid.

Key Components and Materials

A typical LNP formulation consists of four main components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[1] The ionizable lipid, such as this compound, is positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA.[2] At physiological pH, it becomes neutral, reducing potential toxicity.[2][3] Helper lipids, like DOPE or DSPC, contribute to the structural integrity of the nanoparticle, while cholesterol enhances stability.[1] The PEGylated lipid helps to control the particle size and provides a hydrophilic shell that reduces clearance by the immune system.[3][4]

Table 1: Lipid Components for this compound LNP Formulation
ComponentAbbreviationPurposeMolar Ratio (Example)
This compound-Ionizable Cationic Lipid35
1,2-dioleoyl-sn-glycero-3-phosphoethanolamineDOPEHelper Lipid16
CholesterolCholStructural Integrity46.5
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000C14-PEG2000Stabilizer2.5

Note: The molar ratio provided is based on a formulation developed for the similar ionizable lipid cKK-E12 and may require optimization for this compound.[5]

Experimental Protocols

Preparation of Lipid Stock Solutions
  • Prepare individual stock solutions of this compound, DOPE, cholesterol, and C14-PEG2000 in absolute ethanol (B145695).

  • A common stock concentration is 10 mg/mL for each lipid.[6]

  • Vortex each solution thoroughly to ensure complete dissolution.

Preparation of the Lipid Mixture (Organic Phase)
  • In a sterile microcentrifuge tube, combine the lipid stock solutions according to the desired molar ratio (e.g., 35:16:46.5:2.5).[5]

  • Calculate the required volume of each stock solution based on their molecular weights and the desired total lipid concentration.

  • Vortex the final lipid mixture to ensure homogeneity.

Preparation of the mRNA Solution (Aqueous Phase)
  • Dilute the mRNA to the desired concentration in a low pH buffer, such as 10 mM sodium citrate (B86180) buffer (pH 3.0).[5] This low pH ensures that the ionizable lipid will be protonated and can effectively complex with the negatively charged mRNA.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for generating uniform LNPs.[6][7]

  • Set up a microfluidic mixing device (e.g., from Precision NanoSystems).

  • Load the lipid mixture (organic phase) into one syringe and the mRNA solution (aqueous phase) into another.

  • Set the flow rate ratio to 1:3 (organic:aqueous).[5]

  • Set the total flow rate to a value optimized for the specific microfluidic device, for example, 4 mL/min or 12 mL/min.[5]

  • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Collect the resulting LNP solution.

LNP_Formulation_Workflow cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_mixing Microfluidic Mixing cluster_downstream Downstream Processing cKK_E15 This compound Stock Lipid_Mix Lipid Mixture (in Ethanol) cKK_E15->Lipid_Mix DOPE DOPE Stock DOPE->Lipid_Mix Chol Cholesterol Stock Chol->Lipid_Mix PEG C14-PEG2000 Stock PEG->Lipid_Mix Microfluidics Microfluidic Device Lipid_Mix->Microfluidics Organic Phase mRNA mRNA Stock mRNA_Solution mRNA Solution mRNA->mRNA_Solution Citrate Citrate Buffer (pH 3) Citrate->mRNA_Solution mRNA_Solution->Microfluidics Aqueous Phase LNPs This compound LNPs Microfluidics->LNPs Self-Assembly Dialysis Buffer Exchange (e.g., Dialysis) LNPs->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization Final_LNPs Final LNP Formulation Sterilization->Final_LNPs

Figure 1: Workflow for this compound LNP Formulation.

Downstream Processing
  • Buffer Exchange: Dialyze the LNP solution against a neutral pH buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the neutrality of the ionizable lipid in the final formulation.

  • Concentration: If necessary, concentrate the LNP solution using a suitable method like tangential flow filtration.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Characterization of this compound LNPs

Thorough characterization is essential to ensure the quality and efficacy of the formulated LNPs.[6]

Table 2: Key Characterization Parameters for this compound LNPs
ParameterMethodTypical Acceptable Range
Particle Size (Z-average)Dynamic Light Scattering (DLS)< 200 nm[8]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3[8]
Zeta PotentialLaser Doppler ElectrophoresisNear-neutral at physiological pH
mRNA Encapsulation EfficiencyRiboGreen Assay> 85%
Particle Size and Polydispersity Index (PDI) Measurement
  • Dilute a small aliquot of the LNP solution in PBS.

  • Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Perform the measurement in triplicate.

Zeta Potential Measurement
  • Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using a laser Doppler electrophoresis instrument.

  • This measurement helps to predict the stability of the LNP suspension and its interaction with biological membranes.

mRNA Encapsulation Efficiency (EE) Determination

The RiboGreen assay is a common method to determine the amount of encapsulated mRNA.[8]

  • Prepare two sets of LNP samples:

    • Sample A (Unencapsulated mRNA): Dilute the LNP formulation in a buffer that maintains the integrity of the LNPs (e.g., TE buffer).

    • Sample B (Total mRNA): Dilute the LNP formulation in a buffer containing a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.[8]

  • Prepare a standard curve using the free mRNA.

  • Add the RiboGreen reagent to both the samples and the standards.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = (Fluorescence of Sample B - Fluorescence of Sample A) / Fluorescence of Sample B * 100

LNP_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_encapsulation Encapsulation Efficiency cluster_results Characterization Readouts LNP_Sample Final LNP Formulation DLS Dynamic Light Scattering (DLS) LNP_Sample->DLS Zeta Zeta Potential Measurement LNP_Sample->Zeta RiboGreen RiboGreen Assay LNP_Sample->RiboGreen Size Particle Size DLS->Size PDI PDI DLS->PDI Zeta_Potential Zeta Potential Zeta->Zeta_Potential Untreated Untreated LNPs RiboGreen->Untreated Triton LNP Lysis (Triton X-100) RiboGreen->Triton EE Encapsulation Efficiency Untreated->EE Triton->EE

Figure 2: LNP Characterization Workflow.

Stability Assessment

The stability of the formulated LNPs should be evaluated under different storage conditions.

Table 3: LNP Stability Study Parameters
Storage ConditionTime PointsAssays to Perform
4°C1, 2, 4, 8 weeksParticle Size, PDI, Encapsulation Efficiency
-20°C1, 2, 4, 8 weeksParticle Size, PDI, Encapsulation Efficiency
-80°C1, 2, 4, 8 weeksParticle Size, PDI, Encapsulation Efficiency

It has been observed that storage at -80°C can sometimes lead to a greater increase in particle size compared to -20°C.[8] The inclusion of cryoprotectants such as sucrose (B13894) may improve the stability of LNPs during freeze-thaw cycles.

Conclusion

This document provides a comprehensive protocol for the formulation and characterization of this compound-based LNPs for mRNA encapsulation. Adherence to these protocols will enable researchers to produce high-quality LNPs suitable for in vitro and in vivo studies. It is important to note that the provided molar ratios and process parameters may require optimization for specific mRNA constructs and applications. Further in vitro and in vivo evaluations are necessary to determine the transfection efficiency and overall performance of the this compound LNP formulation.[6]

References

Application Notes and Protocols: A Step-by-Step Guide to Formulating cKK-E15 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The ionizable cationic lipid is a critical component of these formulations, influencing encapsulation efficiency, particle stability, and in vivo efficacy. cKK-E15 is an ionizable lipid that has been utilized in the formation of LNPs for the delivery of mRNA, demonstrating expression in Kupffer cells, endothelial cells, and hepatocytes.[1] This document provides a detailed, step-by-step protocol for the formulation of this compound LNPs using a microfluidic mixing approach, a reproducible method that allows for precise control over particle size and polydispersity.[2][3][4]

Core Principles of LNP Formulation

The formation of LNPs is a rapid, self-assembly process driven by the controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid payload at a low pH.[4] The key components of a typical LNP formulation are:

  • Ionizable Cationic Lipid (this compound): Possesses a pKa that allows for a positive charge at low pH to facilitate complexation with the negatively charged nucleic acid cargo. At physiological pH, it becomes near-neutral, reducing potential toxicity.[4][5]

  • Helper Lipid (e.g., DSPC or DOPE): A phospholipid that contributes to the structural integrity of the nanoparticle.[4][6][7] 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is commonly used and has a high melting point, which can increase the stability and circulation time of the nanoparticles.[6]

  • Structural Lipid (Cholesterol): Enhances the stability and rigidity of the lipid bilayer by filling in gaps.[4][5]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that stabilizes the nanoparticle, prevents aggregation, and can prolong circulation time in vivo.[4][6]

Materials and Equipment

Lipids:

  • This compound (Ionizable Cationic Lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

  • Cholesterol (Structural Lipid)

  • 1,2-dimyristoyl-rac-glycero-3-methoxy-polyethylene glycol-2000 (DMG-PEG 2000) (PEGylated Lipid)

Solvents and Buffers:

Nucleic Acid Cargo:

  • mRNA or siRNA of interest

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringe pumps and syringes

  • Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassettes, 10K MWCO)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement

  • Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit for encapsulation efficiency

  • Sterile filters (0.22 µm)

Step-by-Step Formulation Protocol

This protocol is based on a common starting molar ratio for ionizable lipid-based LNPs of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[4][8]

Step 1: Preparation of Lipid Stock Solution (Organic Phase)

  • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol. Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids.

  • In a sterile tube, combine the individual lipid stock solutions to create a mixed lipid stock solution with a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • The final total lipid concentration in the ethanol phase should be between 10-25 mM.[8]

Step 2: Preparation of Nucleic Acid Solution (Aqueous Phase)

  • Dissolve the mRNA or siRNA cargo in a 50 mM citrate buffer at pH 4.0 to a final concentration of 0.1-1 mg/mL.[4]

  • The acidic pH of the buffer is crucial to ensure the protonation and positive charge of the this compound ionizable lipid, which facilitates complexation with the negatively charged nucleic acid backbone.[4]

Step 3: Microfluidic Mixing

  • Set up the microfluidic mixing system according to the manufacturer's instructions. Prime the system with ethanol and the aqueous buffer.

  • Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.

  • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[4] These parameters are critical for controlling particle size and may require optimization.

  • Initiate the mixing process. The rapid mixing of the two phases leads to a change in solvent polarity, which drives the self-assembly of the lipids and the encapsulation of the nucleic acid into LNPs.[4]

Step 4: Downstream Processing

  • Dilution: Immediately following mixing, dilute the LNP solution with PBS (pH 7.4) to reduce the ethanol concentration. A 1:1 or 1:2 dilution is common.[4]

  • Dialysis/Tangential Flow Filtration (TFF): To remove the ethanol, unencapsulated nucleic acid, and to exchange the buffer to a physiological pH, perform dialysis or TFF.

    • For dialysis, use a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against PBS (pH 7.4) for at least 18 hours, with multiple buffer changes.

    • TFF can also be used for purification and concentration.[4]

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter for use in in vitro and in vivo applications.[4]

Characterization of this compound LNPs

After formulation, it is essential to characterize the LNPs to ensure they meet the desired specifications.

Table 1: Expected Physicochemical Properties of this compound LNPs

ParameterExpected ValueMethod
Average Diameter 70 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering
Encapsulation Efficiency > 90%Quant-iT™ RiboGreen™ Assay

Note: These values are based on typical LNP formulations and may vary depending on the specific formulation parameters.[9]

Experimental Protocols: Key Experiments

Protocol 5.1: Determination of mRNA Encapsulation Efficiency

This protocol uses the Quant-iT™ RiboGreen™ RNA Assay Kit to determine the amount of mRNA encapsulated within the LNPs. The principle is based on the dye's fluorescence enhancement upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (like Triton X-100), the encapsulation efficiency can be calculated.[10]

Materials:

  • This compound LNP sample

  • Quant-iT™ RiboGreen™ reagent and TE buffer (20x)

  • Triton X-100 (1% in TE buffer)

  • mRNA standard of known concentration

  • 96-well black plate

  • Fluorometer

Procedure:

  • Prepare Standards: Prepare a standard curve of the mRNA used in the formulation by diluting it in TE buffer to a range of known concentrations.

  • Prepare LNP Samples:

    • Sample A (No Detergent): Dilute the this compound LNP formulation in TE buffer. This will measure the fluorescence of unencapsulated, accessible mRNA.

    • Sample B (With Detergent): Dilute the this compound LNP formulation in 1% Triton X-100/TE buffer. This will disrupt the LNPs and measure the fluorescence of the total mRNA (encapsulated + unencapsulated).

  • Assay:

    • Add the prepared standards and LNP samples to a 96-well black plate.

    • Prepare the RiboGreen™ working solution by diluting the reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen™ working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a fluorometer (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Use the standard curve to determine the mRNA concentration in Sample A ([mRNA]free) and Sample B ([mRNA]total).

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = (([mRNA]total - [mRNA]free) / [mRNA]total) * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_processing Downstream Processing cluster_characterization Quality Control A Step 1: Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol C Step 3: Microfluidic Mixing (Aqueous:Organic Ratio 3:1) A->C B Step 2: Prepare Nucleic Acid (mRNA/siRNA) in Aqueous Buffer (pH 4.0) B->C D Step 4: Dilution & Buffer Exchange (Dialysis/TFF against PBS pH 7.4) C->D E Step 5: Sterile Filtration (0.22 µm filter) D->E F Characterization E->F G Size & PDI (DLS) F->G H Encapsulation Efficiency (RiboGreen Assay) F->H I Zeta Potential F->I

Caption: Experimental workflow for the formulation and characterization of this compound LNPs.

Conclusion

This protocol provides a comprehensive, step-by-step guide for the formulation of this compound LNPs for nucleic acid delivery. By following these procedures, researchers can reproducibly generate LNPs with desired physicochemical characteristics suitable for preclinical evaluation. It is important to note that parameters such as lipid ratios, flow rates, and nucleic acid concentration may require optimization to achieve the best performance for a specific application.

References

Application Notes and Protocols for cKK-E15 Lipid Nanoparticle (LNP) Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and utilizing cKK-E15, an ionizable lipid, for the formulation of lipid nanoparticles (LNPs) for therapeutic delivery, particularly for messenger RNA (mRNA). This document outlines recommended molar ratios of components, detailed experimental protocols for LNP formulation and characterization, and an overview of the cellular uptake and endosomal escape mechanisms.

Optimal Molar Ratios for this compound LNP Components

The precise optimal molar ratio for this compound LNP components can vary depending on the specific application, the cargo being delivered (e.g., mRNA, siRNA), and the target cell type. However, based on existing literature for this compound and structurally related ionizable lipids like cKK-E12, a starting point for optimization can be established.

A study utilizing a combinatorial library of LNPs for in vivo mRNA delivery included this compound as an ionizable lipid, formulated with cholesterol or 20α-hydroxycholesterol, a PEG-lipid (C14PEG2000 or C18PEG2000), and a helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). While a definitive single optimal ratio for this compound is not explicitly detailed in the literature, a formulation containing 45% this compound has been mentioned.

Drawing from this and formulations of the closely related cKK-E12, a recommended starting molar ratio for a this compound-based LNP formulation is proposed below. Further optimization is highly recommended to achieve the desired particle characteristics and delivery efficiency for your specific application.

Table 1: Proposed and Comparative Molar Ratios for LNP Formulations

LNP ComponentProposed this compound Ratio (molar %)Comparative cKK-E12 Ratio 1 (molar %)[1]Comparative cKK-E12 Ratio 2 (molar %)
Ionizable Lipid This compound: 45 cKK-E12: 35.0cKK-E12: 50.0
Helper Lipid DOPE: 15 DOPE: 16.0DSPC: 10.0
Cholesterol Cholesterol: 38.5 Cholesterol: 46.5Cholesterol: 38.5
PEG-Lipid DMG-PEG2000: 1.5 C14-PEG2000: 2.5DMG-PEG2000: 1.5

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, a reproducible and scalable method.

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (in ethanol)

  • mRNA (in a low pH buffer, e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device and cartridges (e.g., from Precision NanoSystems)

  • Syringe pumps

  • Nuclease-free tubes and syringes

Procedure:

  • Prepare Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at appropriate concentrations (e.g., 10-25 mg/mL).

    • Ensure all lipids are fully dissolved. Gentle warming may be necessary for cholesterol.

  • Prepare Lipid Mixture (Organic Phase):

    • In a nuclease-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 45:15:38.5:1.5 of this compound:DOPE:Cholesterol:DMG-PEG2000).

    • Add ethanol to reach the final desired total lipid concentration.

  • Prepare mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid becomes protonated and can complex with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

    • Set the total flow rate (e.g., 2-12 mL/min). The flow rate can influence the final particle size.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification:

    • Collect the LNP solution.

    • Dialyze the LNP solution against a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

Table 2: Key LNP Characterization Methods

ParameterMethodPurpose
Particle Size & PDI Dynamic Light Scattering (DLS)To determine the average hydrodynamic diameter and the size distribution (polydispersity index, PDI).
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the LNPs, which influences stability and cellular interactions.
Encapsulation Efficiency RiboGreen AssayTo quantify the percentage of mRNA successfully encapsulated within the LNPs.
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)To visualize the structure and morphology of the LNPs.

Signaling Pathways and Cellular Mechanisms

The delivery of mRNA by LNPs is a multi-step process involving cellular uptake, endosomal escape, and finally, translation of the mRNA into protein in the cytoplasm. While specific signaling pathways uniquely triggered by this compound have not been extensively detailed, the general mechanisms for ionizable lipid-containing LNPs are well-understood.

Cellular Uptake

LNPs primarily enter cells through a process called receptor-mediated endocytosis .

  • Apolipoprotein E (ApoE) Adsorption: Upon entering the bloodstream, LNPs are coated with various serum proteins, with ApoE being a key component.

  • Receptor Binding: The ApoE on the LNP surface is recognized by and binds to low-density lipoprotein receptors (LDLR) which are highly expressed on the surface of hepatocytes in the liver. This interaction is a primary driver for the liver-tropism of many LNP formulations.

  • Endocytosis: Following receptor binding, the cell membrane invaginates to form an endosome, engulfing the LNP and transporting it into the cell.

Diagram 1: LNP Cellular Uptake Pathway

LNP_Uptake cluster_cell Cell Interior LNP This compound LNP ApoE ApoE LNP->ApoE Adsorption in Bloodstream LNP_ApoE ApoE-coated LNP LDLR LDLR LNP_ApoE->LDLR Binding Cell Hepatocyte Endosome Endosome LDLR->Endosome Endocytosis

Caption: Cellular uptake of this compound LNPs via ApoE-mediated endocytosis.

Endosomal Escape

For the mRNA to be effective, it must be released from the endosome into the cytoplasm. This is a critical step where the ionizable lipid this compound plays a crucial role.

  • Endosomal Acidification: As the endosome matures, its internal pH drops (becomes more acidic).

  • Protonation of this compound: The lower pH causes the amine groups on the this compound lipid to become protonated (positively charged).

  • Membrane Destabilization: The now positively charged this compound can interact with the negatively charged lipids of the endosomal membrane. This interaction is thought to disrupt the endosomal membrane, possibly through the formation of non-bilayer lipid phases, leading to the release of the mRNA cargo into the cytoplasm.

Diagram 2: Endosomal Escape Mechanism

Endosomal_Escape cluster_endosome Endosome (Acidic pH) LNP_endo LNP with Protonated this compound mRNA_in mRNA mRNA_out Released mRNA LNP_endo->mRNA_out Membrane Destabilization & Cargo Release Cytoplasm Cytoplasm Translation Protein Synthesis Cytoplasm->Translation Translation

Caption: Endosomal escape of mRNA from the LNP into the cytoplasm.

Experimental Workflow for LNP Development

The following diagram outlines the logical workflow for the development and evaluation of this compound LNPs.

Diagram 3: LNP Development Workflow

LNP_Workflow cluster_formulation Formulation & Characterization cluster_evaluation Evaluation A Component Selection (this compound, DOPE, Chol, PEG) B Molar Ratio Optimization A->B C Microfluidic Formulation B->C D Characterization (Size, PDI, Zeta, EE%) C->D E In Vitro Testing (Cell Viability, Transfection Efficiency) D->E F In Vivo Testing (Biodistribution, Efficacy) E->F G Lead Candidate Selection F->G

Caption: Workflow for the development and evaluation of this compound LNPs.

References

Application Notes and Protocols for cKK-E12 Mediated Transfection in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The novel ionizable amino lipid, cKK-E12, is a key component in the formulation of lipid nanoparticles (LNPs) for the potent and selective delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), to hepatocytes. These application notes provide detailed protocols for the use of cKK-E12 containing LNPs for in vitro studies, targeting researchers, scientists, and drug development professionals. The protocols outlined below are based on the established understanding of cKK-E12 LNP-mediated delivery, which primarily relies on an albumin-dependent, apolipoprotein E (ApoE)-independent pathway for cellular uptake.

Core Concepts and Mechanism of Action

cKK-E12 is a multi-tailed ionizable lipid that, when formulated into an LNP with other lipid components, efficiently encapsulates and delivers nucleic acid payloads. A key feature of cKK-E12 containing LNPs is their interaction with serum albumin, which forms a protein corona around the nanoparticle. This albumin coating facilitates the uptake of the LNPs into hepatocytes through endocytosis. While ApoE has been shown to play a role in the uptake of some LNP formulations, studies with cKK-E12 have indicated that its delivery to hepatocytes can occur independently of ApoE.[1] For certain cell types like HeLa, ApoE can significantly enhance cellular uptake and subsequent gene silencing.[2]

Data Presentation

Table 1: In Vitro Transfection Parameters for cKK-E12 LNPs
ParameterRecommendationNotes
Cell Lines Primary Hepatocytes, HepG2, HeLaHepatocytes are the primary target for cKK-E12 LNPs.[2]
Nucleic Acid Cargo mRNA, siRNAcKK-E12 has been shown to be effective for both.[2][3]
Serum Condition Complete (Serum-containing) MediumSerum proteins, particularly albumin, are crucial for efficient uptake.[1][4][5]
Incubation Time 6 - 48 hoursOptimal time may vary depending on the cell line and desired readout.
Post-Transfection Analysis Luciferase Assay, ELISA, Western Blot, qPCRDependent on the nature of the delivered nucleic acid (mRNA for protein expression, siRNA for gene silencing).
Table 2: Comparative In Vivo Efficacy of cKK-E12 LNPs
ParameterValueOrganism/ModelDelivered Cargo
ED₅₀ (Factor VII silencing) 0.002 mg/kgMicesiRNA
Hepatocyte Gene Silencing (PTEN) 80%MicesiRNA
Primary Organ Tropism Liver (97%)MicemRNA

Experimental Protocols

Protocol 1: General In Vitro Transfection of mRNA using cKK-E12 LNPs

This protocol is adapted from standard LNP transfection procedures and tailored for the specific properties of cKK-E12.[4][5][6]

Materials:

  • Target cells (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • cKK-E12 formulated LNPs encapsulating the mRNA of interest

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates (e.g., 24-well plate)

  • Assay reagents for downstream analysis (e.g., Luciferase assay kit)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the target cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • Thaw the cKK-E12 LNP-mRNA solution.

    • Dilute the required amount of LNP-mRNA in pre-warmed complete culture medium to the desired final concentration.

  • Transfection:

    • Gently remove the old medium from the cells.

    • Add the LNP-mRNA containing medium to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for the desired period (e.g., 6, 24, or 48 hours).

  • Post-Transfection Analysis:

    • After incubation, analyze the cells for protein expression using an appropriate method such as a luciferase assay for a reporter gene or an ELISA or Western blot for a specific protein of interest.

Protocol 2: In Vitro siRNA-mediated Gene Silencing using cKK-E12 LNPs

Materials:

  • Target cells (e.g., HeLa, HepG2)

  • Complete culture medium

  • cKK-E12 formulated LNPs encapsulating the siRNA of interest

  • PBS

  • Multi-well cell culture plates

  • Reagents for quantifying gene expression (e.g., qRT-PCR reagents)

Procedure:

  • Cell Seeding:

    • Seed cells to be 70-90% confluent at the time of transfection.

  • Transfection:

    • Prepare and add the cKK-E12 LNP-siRNA complexes to the cells in complete medium as described in Protocol 1.

  • Incubation:

    • Incubate for 24-48 hours to allow for siRNA-mediated knockdown of the target gene.

  • Analysis of Gene Silencing:

    • After incubation, lyse the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to determine the relative expression level of the target gene compared to a housekeeping gene and an untreated control.

Mandatory Visualization

G cluster_0 Experimental Workflow for In Vitro Transfection A Cell Seeding (70-90% Confluency) B Prepare cKK-E12 LNP -Nucleic Acid Complex in Complete Medium A->B C Add Complex to Cells B->C D Incubate (6-48 hours) C->D E Downstream Analysis (e.g., Luciferase, qPCR) D->E G cluster_1 Albumin-Mediated Uptake of cKK-E12 LNPs LNP cKK-E12 LNP (with mRNA/siRNA) Corona LNP with Albumin Corona LNP->Corona Incubation in serum-containing medium Serum Serum Albumin Serum->Corona Endocytosis Endocytosis Corona->Endocytosis Binding to Cell Surface Cell Hepatocyte Endosome Endosome Endocytosis->Endosome Internalization Release Endosomal Escape & Nucleic Acid Release Endosome->Release Effect Protein Expression (mRNA) or Gene Silencing (siRNA) Release->Effect

References

Application Notes and Protocols for Preparing cKK-E15 Lipid Nanoparticles for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA vaccines. The ionizable lipid component of LNPs is a critical determinant of their efficacy, influencing encapsulation of the nucleic acid cargo, endosomal escape, and overall delivery efficiency. cKK-E15 is a potent ionizable lipid that has been utilized in the formulation of LNPs for the delivery of siRNA and mRNA. These application notes provide detailed protocols for the preparation, characterization, and in vivo administration of this compound LNPs for animal studies, enabling researchers to effectively utilize this delivery platform for their therapeutic candidates.

The following sections will cover the formulation of this compound LNPs using microfluidics, comprehensive characterization of their physicochemical properties, and a step-by-step guide for their administration in murine models, along with methods for assessing in vivo efficacy.

Data Presentation

Table 1: Physicochemical Properties of this compound/cKK-E12 LNPs
ParameterReported ValueMethod of Analysis
Hydrodynamic Diameter (nm) 70 - 150Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency (%) > 85%RiboGreen Assay
Table 2: In Vivo Experimental Parameters for this compound/cKK-E12 LNP Studies in Mice
ParameterDescription
Animal Model C57BL/6 mice[1]
Administration Route Intravenous (tail vein) injection[1]
Dosage (mRNA) 0.005 - 1.5 mg/kg[1][2]
Payload Example Firefly Luciferase (fLuc) mRNA
Primary Organ of Expression Liver[1]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound (or a closely related analog like cKK-E12)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • mRNA (e.g., encoding Firefly Luciferase)

  • Ethanol (B145695) (100%, molecular biology grade)

  • Sodium Citrate (B86180) buffer (10 mM, pH 3.0)

  • Nuclease-free water

  • Microfluidic mixing device and cartridges (e.g., from Precision NanoSystems)

  • Syringe pumps

  • Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)

  • Sterile, nuclease-free tubes and solutions

Procedure:

  • Preparation of Lipid Stock Solution:

    • In a sterile, nuclease-free tube, dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol to achieve a molar ratio of 35:16:46.5:2.5.[1]

    • The final total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock in 10 mM sodium citrate buffer (pH 3.0) to the desired concentration. A typical starting concentration is 0.1 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1.[1]

    • Set the total flow rate to 4 mL/min for cKK-E12/cKK-E15 LNPs.[1]

    • Initiate the mixing process and collect the resulting LNP solution.

  • Purification and Buffer Exchange:

    • To remove ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C using a 10K MWCO dialysis cassette.

    • Change the dialysis buffer at least three times.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

A. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the LNP suspension in sterile PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Perform measurements in triplicate.

B. mRNA Encapsulation Efficiency using RiboGreen Assay

  • Prepare a standard curve of the free mRNA in the range of 0 to 2 µg/mL.

  • Prepare two sets of LNP samples:

    • Set 1 (Total mRNA): Dilute the LNP formulation in a buffer containing 1% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA.

    • Set 2 (Free mRNA): Dilute the LNP formulation in a buffer without Triton X-100.

  • Add the RiboGreen reagent to both the standards and the LNP samples in a 96-well plate.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity at an excitation of ~480 nm and an emission of ~520 nm.

  • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: In Vivo Administration and Efficacy Assessment in Mice

Animal Model: Female C57BL/6 mice, 6-8 weeks old. All animal procedures should be performed in accordance with institutional guidelines.

A. Administration of this compound LNPs

  • Thaw the this compound LNP-mRNA formulation on ice.

  • Dilute the LNPs to the desired final concentration in sterile PBS.

  • Administer the LNP suspension to the mice via tail vein injection. A typical injection volume is 100-200 µL.

B. In Vivo Bioluminescence Imaging for Luciferase Expression

  • At 6 hours post-injection, administer D-luciferin (150 mg/kg) via intraperitoneal injection.[1]

  • After 10-15 minutes, anesthetize the mice and image them using an in vivo imaging system (IVIS).[1]

C. Ex Vivo Luciferase Assay in Organ Homogenates

  • Following in vivo imaging, euthanize the mice and harvest the organs of interest (e.g., liver, spleen, lungs, heart, kidneys).

  • Homogenize the tissues in a lysis buffer.

  • Centrifuge the homogenates to pellet the cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Add luciferase assay reagent to the supernatant and measure the luminescence using a luminometer.

  • Normalize the luciferase activity to the total protein content in each sample.

Visualizations

LNP Uptake and Endosomal Escape Pathway

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of this compound LNPs, a critical process for the delivery of mRNA to the cytoplasm for translation.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis LNP This compound LNP Early_Endosome Early Endosome (pH ~6.0-6.5) LNP->Early_Endosome Endocytosis Cell_Membrane Translation mRNA Translation (Protein Synthesis) Ribosome Ribosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Late_Endosome->Translation Endosomal Escape (mRNA Release)

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Experimental Workflow for In Vivo Studies

This diagram outlines the key steps in conducting in vivo animal studies with this compound LNPs.

InVivo_Workflow Formulation LNP Formulation (Microfluidics) Characterization Characterization (DLS, RiboGreen) Formulation->Characterization Administration In Vivo Administration (IV Injection) Characterization->Administration Analysis Efficacy Analysis (Bioluminescence Imaging, Ex Vivo Luciferase Assay) Administration->Analysis

Caption: Workflow for this compound LNP in vivo animal studies.

References

Quality Control and Characterization of cKK-E15 Lipid Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of lipid nanoparticles (LNPs) as effective delivery vehicles. Among the diverse array of ionizable lipids utilized in LNP formulations, cKK-E15 has emerged as a potent component for targeted delivery.[1][2][3] Ensuring the quality, consistency, and efficacy of this compound LNPs is paramount for their successful translation from preclinical research to clinical applications. This document provides detailed application notes and protocols for the comprehensive quality control and characterization of this compound LNPs.

The critical quality attributes (CQAs) of LNPs, including particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and stability, directly influence their in vivo performance, including biodistribution, cellular uptake, and therapeutic efficacy.[4][5][6] Therefore, robust analytical methods are essential for the development and manufacturing of LNP-based drug products.[4][7]

I. Physicochemical Characterization of this compound LNPs

A thorough assessment of the physicochemical properties of this compound LNPs is the foundation of quality control. The following table summarizes the key parameters and the recommended analytical techniques.

Critical Quality AttributeAnalytical Technique(s)Acceptance Criteria (Typical)
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)[5][7][8]80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)[5][7]< 0.2[9]
Zeta Potential Electrophoretic Light Scattering (ELS)[5][10]Neutral or slightly negative at physiological pH
Encapsulation Efficiency (%EE) RiboGreen Assay, HPLC[9][11]> 90%
Total mRNA/siRNA Concentration UV-Vis Spectroscopy, RiboGreen Assay[7]As per formulation specifications
Lipid Composition and Ratio High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)[7][12][13]Within ±10% of the target ratio
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)[14]Spherical, unilamellar vesicles

II. Experimental Protocols

Protocol 1: Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To measure the mean hydrodynamic diameter and the breadth of the particle size distribution of this compound LNPs.

Materials:

  • This compound LNP suspension

  • Nuclease-free phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter

  • DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro)

  • Low-volume disposable cuvettes

Procedure:

  • Equilibrate the DLS instrument to 25°C.

  • Dilute the this compound LNP suspension in filtered PBS to an appropriate concentration to achieve a scattering intensity within the instrument's linear range. A typical dilution is 1:100 to 1:1000.

  • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation or degradation.

  • Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., dispersant viscosity and refractive index for PBS, measurement angle, temperature).

  • Perform the measurement. Typically, 3-5 measurements of 10-15 runs each are performed.

  • Analyze the data to obtain the Z-average diameter (mean hydrodynamic diameter) and the Polydispersity Index (PDI).

Data Analysis: The Z-average represents the intensity-weighted mean hydrodynamic size of the particle population, while the PDI is a dimensionless measure of the heterogeneity of sizes of particles in the sample.

Protocol 2: Determination of Zeta Potential by Electrophoretic Light Scattering (ELS)

Objective: To measure the surface charge of this compound LNPs, which influences their stability and interaction with biological membranes.

Materials:

  • This compound LNP suspension

  • Nuclease-free, low ionic strength buffer (e.g., 10 mM NaCl), filtered through a 0.22 µm filter

  • ELS instrument (often integrated with a DLS system)

  • Disposable folded capillary cells

Procedure:

  • Equilibrate the ELS instrument to 25°C.

  • Dilute the this compound LNP suspension in the low ionic strength buffer. The dilution factor should be optimized to obtain a stable and reproducible measurement.

  • Gently mix the diluted sample.

  • Carefully inject the sample into the folded capillary cell, avoiding the introduction of air bubbles.

  • Place the cell in the instrument.

  • Set the instrument parameters, including the dispersant properties and the applied voltage.

  • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

  • Analyze the data to obtain the mean zeta potential and the zeta potential distribution.

Protocol 3: Determination of mRNA Encapsulation Efficiency (%EE) using RiboGreen Assay

Objective: To quantify the percentage of mRNA that is successfully encapsulated within the this compound LNPs.

Materials:

  • This compound LNP suspension

  • Quant-iT RiboGreen RNA Assay Kit or similar fluorescent dye

  • Nuclease-free TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (10% v/v solution in nuclease-free water)

  • 96-well black, flat-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

  • mRNA standard of known concentration

Procedure:

  • Prepare RNA Standards: Prepare a standard curve of the mRNA used in the formulation by serially diluting it in TE buffer.

  • Sample Preparation:

    • Total RNA (Lysis): Dilute the this compound LNP suspension (e.g., 1:100) in TE buffer containing 1% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA. Incubate for 10 minutes at 37°C.

    • Free RNA (Intact): Dilute the same this compound LNP suspension at the same dilution factor in TE buffer without Triton X-100.

  • RiboGreen Assay:

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen working solution to each well of the 96-well plate.

    • Add the prepared RNA standards, "Total RNA" samples, and "Free RNA" samples to their respective wells.

    • Incubate the plate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Calculation:

    • Determine the concentration of "Total RNA" and "Free RNA" from the standard curve.

    • Calculate the Encapsulation Efficiency (%EE) using the following formula:[11] %EE = [(Total RNA - Free RNA) / Total RNA] x 100

Protocol 4: Analysis of Lipid Composition by High-Performance Liquid Chromatography (HPLC)

Objective: To confirm the identity and quantify the molar ratio of the lipid components (this compound, helper lipid, cholesterol, PEG-lipid) in the LNP formulation.

Materials:

  • This compound LNP suspension

  • Lipid standards (this compound, DSPC, Cholesterol, DMG-PEG, etc.)

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD)

  • Reversed-phase C18 column

  • Mobile phase solvents (e.g., Methanol, Acetonitrile, Water, with additives like formic acid or trifluoroacetic acid)

  • Solvent for sample disruption (e.g., Methanol or Isopropanol)

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each lipid standard in a suitable organic solvent. Create a mixed standard solution containing all lipids at a known concentration.

  • Sample Preparation: Disrupt the this compound LNPs by diluting the suspension in the disruption solvent (e.g., 1:10 in Methanol) to release the lipids.[12]

  • HPLC Method:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the mixed lipid standard to establish retention times and detector response for each lipid.

    • Inject the prepared this compound LNP sample.

    • Run a gradient elution method to separate the different lipid components.

  • Data Analysis:

    • Identify each lipid peak in the sample chromatogram based on the retention times from the standard.

    • Integrate the peak areas for each lipid.

    • Calculate the concentration and molar ratio of each lipid in the formulation using the calibration curves generated from the standards.

III. Visualization of Workflows

The following diagrams illustrate the experimental workflows for the characterization of this compound LNPs.

LNP_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Physicochemical Analysis cluster_results Quality Assessment LNP This compound LNP Suspension DLS DLS/ELS (Size, PDI, Zeta Potential) LNP->DLS RiboGreen RiboGreen Assay (Encapsulation Efficiency) LNP->RiboGreen HPLC HPLC (Lipid Composition) LNP->HPLC CryoTEM Cryo-TEM (Morphology) LNP->CryoTEM Report Comprehensive Characterization Report DLS->Report RiboGreen->Report HPLC->Report CryoTEM->Report

Caption: Overall workflow for the physicochemical characterization of this compound LNPs.

Encapsulation_Efficiency_Workflow cluster_prep Sample Preparation cluster_assay RiboGreen Assay cluster_calc Calculation start This compound LNP Sample intact Dilute in TE Buffer (Free RNA) start->intact lysed Dilute in TE Buffer + Triton X-100 (Total RNA) start->lysed add_dye Add RiboGreen Dye intact->add_dye lysed->add_dye measure Measure Fluorescence add_dye->measure calculate Calculate % Encapsulation Efficiency measure->calculate

References

Application Notes and Protocols for the Storage of cKK-E15 and Formulated Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the optimal storage conditions for the ionizable lipid cKK-E15 and lipid nanoparticles (LNPs) formulated with it. Adherence to these protocols is critical for maintaining the physicochemical integrity and biological activity of these advanced drug delivery systems.

Storage and Handling of this compound Ionizable Lipid

This compound is a crucial component in the formulation of LNPs for nucleic acid delivery. Proper storage is essential to prevent its degradation and ensure the consistent performance of the resulting LNPs.

Storage Recommendations for this compound:

ParameterRecommended ConditionNotes
Form Typically supplied as a solution in ethanol (B145695).Verify the concentration provided by the supplier.
Temperature -20°C Long-term storage at this temperature is recommended to minimize chemical degradation.
Light Exposure Store in the dark.Protect from light to prevent photo-oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes oxidation of the lipid.
Container Use amber glass vials with tight-fitting caps.Prevents light exposure and solvent evaporation.
Handling Warm to room temperature before opening.Minimizes condensation of moisture into the solution.
Stability ≥ 2 years at -20°C.[1]Stability may vary based on the solvent and initial purity.

Storage and Stability of Formulated LNPs

The stability of formulated LNPs is influenced by several factors, including temperature, the presence of cryoprotectants, and the formulation's pH. Improper storage can lead to particle aggregation, degradation of the encapsulated payload (e.g., mRNA), and loss of therapeutic efficacy.

General Storage Conditions

Low temperatures are paramount for preserving the integrity of LNP formulations. For aqueous LNP suspensions, refrigeration or freezing is necessary.[2][3]

Table of Recommended Storage Conditions for Aqueous LNP Suspensions:

Storage ConditionTemperatureDurationKey Considerations
Short-term 2°C to 8°CUp to 160 days[4]Recommended for immediate use or short-term studies. Monitor for aggregation.
Long-term -20°C to -80°CMonths to yearsUltra-low temperatures (-80°C) are preferred for sensitive payloads like mRNA to slow chemical degradation.[5] Avoid repeated freeze-thaw cycles.
The Role of Cryoprotectants in Frozen Storage

Repeated freezing and thawing can induce physical stress on LNPs, leading to aggregation and leakage of the encapsulated cargo. The use of cryoprotectants, such as sugars, is highly recommended to mitigate these effects.[3][6]

Table of Common Cryoprotectants and Their Effects:

CryoprotectantTypical Concentration (w/v)Effects
Sucrose 10% - 20%Prevents aggregation and preserves LNP efficacy during freeze-thaw cycles.[4][7]
Trehalose 10% - 20%Similar to sucrose, it effectively protects LNPs from freezing-induced damage.[4]
Lyophilization for Enhanced Long-Term Stability

Lyophilization, or freeze-drying, is a robust method for extending the shelf-life of LNP formulations by removing water, a key driver of chemical degradation.[4][5] Lyophilized LNPs are powders that are more stable at ambient temperatures, simplifying storage and distribution.[5]

Table of LNP Stability Post-Lyophilization with Cryoprotectants:

Storage TemperatureDurationExpected Stability
4°C At least 24 weeksMinimal changes in physicochemical properties and biological activity.[8]
25°C (Room Temperature) Up to 12 weeksGradual decrease in mRNA integrity may be observed, but significant activity can be retained.[8]

Experimental Protocols

LNP Formulation Protocol using this compound

This protocol describes a general method for formulating LNPs encapsulating mRNA using a microfluidic mixing approach.

Materials:

  • This compound solution in ethanol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol, anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired stock concentrations. A common molar ratio for the lipid mixture is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • Prepare Aqueous Phase: Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing induces the self-assembly of LNPs.

  • Purification and Buffer Exchange: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.

  • Sterilization: Sterilize the final LNP formulation by filtering through a 0.22 µm syringe filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

LNP Stability Testing Protocol

This protocol outlines a method for assessing the stability of formulated LNPs under various storage conditions.

Procedure:

  • Sample Preparation: Aliquot the LNP formulation into separate sterile vials for each storage condition and time point to be tested.

  • Storage: Store the vials at the designated temperatures (e.g., 4°C, -20°C, -80°C). For lyophilized samples, store at various temperatures as well.

  • Time Points: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

  • Thawing/Reconstitution: For frozen samples, thaw them at room temperature. For lyophilized samples, reconstitute them in nuclease-free water or an appropriate buffer.

  • Characterization: Analyze the samples for the following parameters:

    • Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to assess for aggregation.

    • mRNA Encapsulation Efficiency: Use a RiboGreen assay to determine the amount of encapsulated mRNA.

    • mRNA Integrity: Analyze the integrity of the encapsulated mRNA using methods like capillary electrophoresis.

    • Potency: Perform in vitro (cell-based assays) or in vivo (animal models) studies to assess the biological activity of the LNPs.

Protocol for Determining mRNA Encapsulation Efficiency (RiboGreen Assay)

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 in TE buffer

  • 96-well black microplate

  • Plate reader with fluorescence detection

Procedure:

  • Prepare RiboGreen Working Solution: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

  • Prepare LNP Samples:

    • Total mRNA (inside and outside LNPs): Dilute the LNP sample in TE buffer containing 2% Triton X-100 to lyse the particles.

    • Free mRNA (outside LNPs): Dilute the LNP sample in TE buffer without Triton X-100.

  • Standard Curve: Prepare a standard curve of the free mRNA in TE buffer.

  • Assay:

    • Add the diluted LNP samples and mRNA standards to the 96-well plate.

    • Add the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Determine the concentration of total mRNA and free mRNA from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100

Visualizing Key Processes

LNP Formulation and Stability Testing Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_storage Stability Study cluster_testing Time-Point Analysis Lipid Mix Lipid Mix Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing mRNA Solution mRNA Solution mRNA Solution->Microfluidic Mixing Purification Purification Microfluidic Mixing->Purification Sterilization Sterilization Purification->Sterilization Characterization_Initial Initial Characterization (Size, PDI, EE%) Sterilization->Characterization_Initial Storage_4C 4°C Characterization_Initial->Storage_4C Storage_minus20C -20°C Characterization_Initial->Storage_minus20C Storage_minus80C -80°C Characterization_Initial->Storage_minus80C Lyophilized_Storage Lyophilized (4°C, 25°C) Characterization_Initial->Lyophilized_Storage Characterization_Time Characterization (Size, PDI, EE%, Integrity) Storage_4C->Characterization_Time Time Points Storage_minus20C->Characterization_Time Time Points Storage_minus80C->Characterization_Time Time Points Lyophilized_Storage->Characterization_Time Time Points Potency_Assay Potency Assay (In Vitro / In Vivo) Characterization_Time->Potency_Assay

LNP formulation and stability testing workflow.
Cellular Uptake and Endosomal Escape of LNPs

Endosomal_Escape cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion & Degradation Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape (Protonation of this compound, Membrane Destabilization) mRNA_Release mRNA Release & Translation Cytosol->mRNA_Release

Cellular uptake and endosomal escape pathway of LNPs.

References

Application Notes and Protocols for cKK-E12 Mediated Cre mRNA Delivery in Ai14 Mice

Author: BenchChem Technical Support Team. Date: December 2025

A Note on cKK-E15: Extensive literature searches did not yield specific data for an ionizable lipid named "this compound." It is highly probable that this was a typographical error and the intended lipid was the well-documented and structurally similar cKK-E12 . The following application notes and protocols are therefore based on the published data for cKK-E12.

Introduction

The Cre-LoxP system is a powerful tool for genetic engineering, enabling site-specific recombination and conditional gene expression in vivo. The Ai14 mouse model, which carries a loxP-flanked STOP cassette preceding the tdTomato fluorescent reporter gene, allows for the sensitive and specific visualization of Cre recombinase activity. Successful delivery of Cre mRNA to the cells of Ai14 mice results in the excision of the STOP cassette and subsequent robust expression of tdTomato, providing a reliable method for tracking transfection events.

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of mRNA therapeutics. Formulations incorporating the ionizable lipidoid cKK-E12 have been shown to effectively deliver mRNA, primarily to the liver. This document provides detailed application notes and protocols for the use of cKK-E12 based LNPs for the delivery of Cre mRNA to Ai14 mice, leading to tdTomato expression in target tissues. These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of gene therapy, drug delivery, and molecular biology.

Data Presentation

The following tables summarize the key characteristics and in vivo performance of cKK-E12 LNPs for Cre mRNA delivery.

Table 1: cKK-E12 LNP Formulation and Physicochemical Properties
Ionizable Lipid cKK-E12
Helper Lipids 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol
PEG-Lipid 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14 PEG 2000)
Molar Ratio (cKK-E12:DOPE:Cholesterol:C14-PEG2000) 35:16:46.5:2.5[1]
Method of Formulation Microfluidic Mixing[1]
Average Diameter < 100 nm[2]
Polydispersity Index (PDI) < 0.2[2]
mRNA Encapsulation Efficiency > 90%[2]
Table 2: In Vivo Efficacy of cKK-E12 LNPs for Cre mRNA Delivery in Ai14 Mice
Mouse Model Ai14 (Lox-STOP-Lox-tdTomato)[3]
LNP Formulation cKK-E12 based
Cargo Cre recombinase mRNA
Route of Administration Intravenous (tail vein injection)[2]
Dosage ~0.3 mg/kg[4]
Primary Target Organ Liver[5]
tdTomato Positive Hepatocytes 53.4%[6]
tdTomato Positive Liver Endothelial Cells Data not specified, but present[6]
tdTomato Positive Kupffer Cells Data not specified, but present[6]
Time to Detectable tdTomato Expression 48 hours post-injection[7]

Signaling Pathway and Experimental Workflow

Cre_LoxP_Signaling_Pathway cluster_LNP cKK-E12 LNP cluster_Cell Ai14 Mouse Cell (e.g., Hepatocyte) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Expression Reporter Expression LNP LNP encapsulating Cre mRNA mRNA Cre mRNA LNP->mRNA Endosomal Escape & mRNA Release Ribosome Ribosome mRNA->Ribosome Translation Cre Cre Recombinase (Protein) Ribosome->Cre DNA Ai14 Allele: LoxP-STOP-LoxP-tdTomato Cre->DNA Nuclear Translocation & Recombination Recombined_DNA Recombined Allele: LoxP-tdTomato DNA->Recombined_DNA STOP Cassette Excision tdTomato tdTomato Fluorescence Recombined_DNA->tdTomato Transcription & Translation

Caption: Cre-LoxP signaling pathway in Ai14 mice.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis formulation 1. cKK-E12 LNP Formulation & Cre mRNA Encapsulation qc 2. LNP Characterization (Size, PDI, Encapsulation) formulation->qc injection 3. Intravenous Injection into Ai14 Mice qc->injection incubation 4. In Vivo Incubation (48 hours) injection->incubation harvest 5. Tissue Harvest (e.g., Liver) incubation->harvest isolation 6. Cell Isolation (Hepatocytes, etc.) harvest->isolation flow 7. Flow Cytometry Analysis (% tdTomato+ cells) isolation->flow microscopy 8. Fluorescence Microscopy (tdTomato Localization) isolation->microscopy

Caption: Experimental workflow for cKK-E12 LNP delivery.

Experimental Protocols

Protocol 1: Formulation of cKK-E12 LNPs with Cre mRNA using Microfluidics

Materials:

  • cKK-E12 (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14 PEG 2000)

  • Cre recombinase mRNA

  • Ethanol (B145695) (100%, molecular biology grade)

  • 10 mM Citrate (B86180) Buffer (pH 3.0)

  • Microfluidic mixing device (e.g., from Precision NanoSystems or similar)

  • Syringe pumps

  • Sterile, RNase-free tubes and reagents

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of cKK-E12, DOPE, cholesterol, and C14 PEG 2000 in 100% ethanol.

    • The concentrations of the stock solutions should be calculated to achieve the desired molar ratio of 35:16:46.5:2.5 (cKK-E12:DOPE:Cholesterol:C14-PEG2000) in the final lipid mixture.[1]

  • Preparation of the Organic Phase (Lipid Mixture):

    • In a sterile, RNase-free tube, combine the lipid stock solutions in the appropriate volumes to achieve the target molar ratio.

    • Add 100% ethanol to the lipid mixture to bring it to the final desired concentration for microfluidic mixing. This will be the organic phase.

  • Preparation of the Aqueous Phase (mRNA Solution):

    • Dilute the Cre mRNA in 10 mM citrate buffer (pH 3.0) to the desired concentration.[1] This will be the aqueous phase.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the organic phase (lipid mixture) and the aqueous phase (mRNA solution) into separate syringes.

    • Set the flow rates of the syringe pumps to a 3:1 aqueous to organic phase ratio.[1]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA, forming LNPs.

    • Collect the resulting LNP solution.

  • Purification and Concentration:

    • Dialyze the LNP solution against sterile phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.

    • If necessary, concentrate the LNPs using centrifugal filter units.

  • LNP Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • mRNA Encapsulation Efficiency: Determine the percentage of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) with and without the presence of a membrane-lysing detergent.[2]

Protocol 2: In Vivo Delivery of Cre mRNA LNPs to Ai14 Mice

Materials:

  • cKK-E12 LNPs encapsulating Cre mRNA

  • Ai14 mice (6-8 weeks old)

  • Sterile PBS (pH 7.4)

  • Insulin syringes with 28-30 gauge needles

  • Mouse restrainer

Procedure:

  • Preparation of LNP Injection Solution:

    • Dilute the cKK-E12 LNP-Cre mRNA solution in sterile PBS to the final desired concentration for injection. A typical dose is around 0.3 mg of mRNA per kg of mouse body weight.[4]

    • The final injection volume is typically 100-200 µL.

  • Animal Handling and Injection:

    • Properly restrain the Ai14 mouse.

    • Administer the LNP solution via intravenous tail vein injection.

    • Monitor the mouse for any immediate adverse reactions.

  • Post-Injection Incubation:

    • House the mice under standard conditions for 48 hours to allow for LNP distribution, cellular uptake, Cre mRNA translation, and subsequent tdTomato expression.[7]

Protocol 3: Analysis of tdTomato Expression in Liver Cells

Materials:

  • Ai14 mice 48 hours post-injection

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Collagenase solution

  • Cell culture medium (e.g., DMEM)

  • Cell strainers (70 µm)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

  • Fluorescence microscope

Procedure:

  • Liver Perfusion and Digestion:

    • Anesthetize the mouse.

    • Perform a laparotomy to expose the liver and portal vein.

    • Perfuse the liver through the portal vein with a collagenase-containing solution to digest the extracellular matrix.

    • Excise the digested liver and gently mince it in cell culture medium.

  • Hepatocyte Isolation:

    • Filter the liver cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension at a low speed (e.g., 50 x g) to pellet the hepatocytes.

    • Wash the hepatocyte pellet with cold FACS buffer.

  • Isolation of Non-Parenchymal Cells (Optional):

    • The supernatant from the low-speed centrifugation can be further processed to isolate Kupffer cells and liver sinusoidal endothelial cells using density gradient centrifugation or magnetic-activated cell sorting (MACS).

  • Flow Cytometry Analysis:

    • Resuspend the isolated liver cells in FACS buffer.

    • Analyze the cells on a flow cytometer equipped with the appropriate lasers to detect tdTomato fluorescence.

    • Use cells from a non-injected Ai14 mouse as a negative control to set the gates for tdTomato positive cells.

    • Quantify the percentage of tdTomato positive cells within the total liver cell population and, if applicable, within specific subpopulations identified by cell surface markers.

  • Fluorescence Microscopy:

    • Prepare cytospin slides of the isolated liver cells or prepare frozen tissue sections from a portion of the harvested liver.

    • Visualize the tdTomato fluorescence using a fluorescence microscope to observe the morphology and distribution of the transfected cells.

Conclusion

The combination of cKK-E12 based LNP technology and the Ai14 reporter mouse model provides a robust and sensitive platform for the in vivo evaluation of mRNA delivery. The protocols outlined in this document offer a comprehensive guide for the formulation, administration, and analysis of Cre mRNA delivery, enabling researchers to effectively assess the efficiency and biodistribution of their LNP formulations. Careful adherence to these protocols will facilitate reproducible and reliable results in the exciting field of mRNA therapeutics.

References

Application Notes and Protocols for cKK-E15 in Therapeutic Gene Editing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to cKK-E15

This compound is an ionizable cationic lipid that serves as a crucial component in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material, such as messenger RNA (mRNA) and CRISPR-Cas9 components, for therapeutic gene editing. Its unique chemical structure facilitates the encapsulation of nucleic acids and their efficient delivery into target cells. Studies have shown that LNPs formulated with this compound can effectively transfect cells in vivo, with a tropism towards hepatocytes, endothelial cells, and Kupffer cells. The ionizable nature of this compound is key to its function; at a low pH during formulation, it is positively charged, enabling strong binding to the negatively charged nucleic acid cargo. Upon entering the cell and encountering the lower pH of the endosome, this charge helps in the disruption of the endosomal membrane, leading to the release of the genetic payload into the cytoplasm. This mechanism of endosomal escape is critical for the subsequent translation of mRNA or the nuclear entry of gene-editing machinery.

Quantitative Data Summary

Due to the proprietary nature and the early stage of research for many specific ionizable lipids, extensive quantitative data for this compound is not always publicly available. The following tables summarize available data for this compound and related, well-characterized ionizable lipids like cKK-E12 to provide a comparative context for researchers.

Table 1: Physicochemical Properties of cKK-E12 containing LNPs

ParameterValueReference
Average Diameter~150 nm[1]
Polydispersity Index (PDI)< 0.2[2]
Encapsulation Efficiency> 95%[3]
Apparent pKa6.5[3]

Note: Data for cKK-E12 is presented as a proxy due to the limited availability of specific data for this compound.

Table 2: In Vivo Biodistribution and Gene Expression of cKK-E12 containing LNPs (Luciferase mRNA)

OrganLuciferase Activity (relative to liver)Reference
Liver1.00[1]
SpleenIntermediate[1]
LungLow[1]

Note: This data for cKK-E12 provides an expected biodistribution profile for similar ionizable lipid-based LNPs targeting the liver.

Table 3: Gene Editing Efficiency of LNP-CRISPR/Cas9 Systems (General)

Target GeneCell TypeEditing Efficiency (%)Delivery MethodReference
Angptl3Mouse Liver (in vivo)~60%LNP-mediated Cas9 mRNA & sgRNA
PCSK9Mouse Liver (in vivo)~80%LNP-mediated Cas9 mRNA & sgRNA
VariousHuman Primary T-cells10-40%LNP-mediated Cas9 RNP

Note: This table represents typical gene editing efficiencies achieved with LNP-based delivery of CRISPR-Cas9 systems and is not specific to this compound.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for mRNA Delivery

This protocol describes the formulation of this compound containing LNPs using a microfluidic mixing method.

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (in ethanol)

  • mRNA (in a low pH buffer, e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of the lipid mixture in ethanol (B145695). A typical molar ratio for the lipids is 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:C14-PEG2000). The final lipid concentration in ethanol should be between 10-25 mM.

    • Vortex the lipid solution until fully dissolved.

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The final concentration will depend on the desired mRNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the mRNA solution into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase typically at 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the LNP solution to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

    • If necessary, concentrate the LNP formulation using a centrifugal filter device.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the encapsulation efficiency of the mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Determine the zeta potential of the LNPs.

Protocol 2: In Vitro Transfection of Cells with this compound LNPs

Materials:

  • This compound LNP-mRNA formulation

  • Target cells (e.g., Huh7, HepG2)

  • Complete cell culture medium

  • Assay reagents for measuring protein expression (e.g., luciferase assay kit, flow cytometer for fluorescent proteins)

Procedure:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight under standard culture conditions.

  • Transfection:

    • On the day of transfection, remove the old medium and replace it with fresh, pre-warmed complete medium.

    • Add the this compound LNP-mRNA formulation to the cells at the desired final mRNA concentration (e.g., 10-100 ng/well for a 96-well plate).

    • Gently swirl the plate to ensure even distribution of the LNPs.

    • Incubate the cells for 24-48 hours.

  • Analysis of Protein Expression:

    • After the incubation period, analyze the cells for the expression of the protein encoded by the delivered mRNA.

    • For reporter proteins like luciferase, lyse the cells and measure the luminescence using a luminometer.

    • For fluorescent proteins, analyze the cells using a fluorescence microscope or a flow cytometer.

Protocol 3: In Vivo Delivery of this compound LNPs for Gene Editing in Mice

Materials:

  • This compound LNP formulation encapsulating Cas9 mRNA and a specific single-guide RNA (sgRNA)

  • Experimental mice (e.g., C57BL/6)

  • Sterile PBS

  • Insulin syringes

Procedure:

  • Preparation of Dosing Solution:

    • Dilute the this compound LNP-CRISPR formulation to the desired concentration in sterile PBS. The dose will depend on the target and should be determined empirically (a starting point could be 0.5-1.0 mg/kg of total RNA).

  • Administration:

    • Administer the LNP formulation to the mice via intravenous (tail vein) injection.

  • Sample Collection and Analysis:

    • At a predetermined time point (e.g., 72 hours to 7 days post-injection), euthanize the mice and collect the target organ (e.g., liver).

    • Isolate genomic DNA from the tissue.

    • Perform PCR to amplify the target genomic region.

    • Analyze the PCR products for the presence of insertions and deletions (indels) using methods such as:

      • T7 Endonuclease I (T7E1) assay: for a semi-quantitative estimation of editing efficiency.

      • Sanger sequencing with TIDE or ICE analysis: for quantification of indel frequency and pattern.

      • Next-Generation Sequencing (NGS): for a comprehensive and quantitative analysis of on-target and potential off-target editing events.

Visualizations

LNP_Formulation_Workflow LNP Formulation and Delivery Workflow cluster_formulation Formulation cluster_purification Purification & Characterization cluster_application Application A Lipid Mix in Ethanol (this compound, DOPE, Cholesterol, PEG-Lipid) C Microfluidic Mixing A->C B mRNA/CRISPR Components in Low pH Buffer B->C D Self-Assembled LNPs C->D E Dialysis (vs. PBS) D->E F Characterization (Size, PDI, Encapsulation) E->F G In Vitro Transfection F->G H In Vivo Administration F->H I Analysis of Gene Editing H->I

Caption: Workflow for this compound LNP formulation and therapeutic gene editing.

LNP_Uptake_Pathway LNP Cellular Uptake and Endosomal Escape Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_signaling Innate Immune Signaling LNP This compound LNP Endosome Endosome (Low pH) LNP->Endosome Endocytosis TLR Toll-like Receptors (TLR) LNP->TLR Recognition Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Protonation of this compound) Nucleus Nucleus Cytoplasm->Nucleus CRISPR-Cas9 Nuclear Translocation Cytoplasm->TLR RNA Sensing NFkB NF-κB Activation TLR->NFkB IRF IRF Activation TLR->IRF Cytokines Cytokine Production NFkB->Cytokines IRF->Cytokines

References

Application Notes and Protocols for Scaling Up cKK-E15 LNP Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The ionizable lipid component is a critical determinant of the potency and safety of these delivery systems. The cKK-E15 lipid is a multi-tailed ionizable lipid designed for efficient in vivo delivery of RNA. As research progresses from in vitro studies to preclinical animal models, the need for larger quantities of well-characterized LNPs becomes paramount. This document provides detailed application notes and protocols for the scalable production, purification, and characterization of this compound LNPs to support preclinical studies.

The protocols outlined below are based on established methods for LNP production and are adapted for the this compound lipid.[1] Researchers should consider these as a starting point for optimization based on their specific nucleic acid payload and experimental needs.

I. This compound LNP Formulation

A. Overview of LNP Components

For preclinical applications, this compound LNPs are typically formulated with a helper lipid, cholesterol, and a PEGylated lipid to ensure stability and proper function.[1][2] A typical formulation consists of:

  • Ionizable Lipid: this compound (45 mol%) - This lipid is crucial for encapsulating the negatively charged nucleic acid at low pH and facilitating its release into the cytoplasm.[1][2]

  • Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a common choice that aids in endosomal escape.

  • Cholesterol: A structural component that stabilizes the LNP and can influence its biodistribution.[1]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to control particle size and reduce aggregation.

B. Scalable Production using Microfluidics

Microfluidic mixing is a reproducible and scalable method for producing LNPs with uniform size and high encapsulation efficiency, making it ideal for generating preclinical batches.[3] This technique involves the rapid mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase.

Table 1: Recommended Starting Parameters for this compound LNP Formulation

ParameterRecommended ValueNotes
Lipid Composition (molar ratio)
This compound45%A starting point based on published data for this compound.[1]
DOPE15%A typical ratio for helper lipids.
Cholesterol38.5%A standard percentage for structural integrity.
PEG-Lipid1.5%Common concentration to control particle size and stability.
Microfluidic Mixing Parameters
Total Flow Rate (TFR)12 mL/minHigher flow rates can sometimes lead to smaller particle sizes.
Flow Rate Ratio (Aqueous:Organic)3:1This ratio ensures efficient mixing and nanoparticle formation.
N/P Ratio 6:1The ratio of the amine groups in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid.
C. Experimental Protocol: Microfluidic Formulation of this compound LNPs

Materials:

  • This compound, DOPE, Cholesterol, PEG-Lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • Nucleic acid (mRNA or siRNA)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringe pumps and syringes

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve this compound, DOPE, cholesterol, and the PEG-lipid in anhydrous ethanol to achieve the desired molar ratio (45:15:38.5:1.5).

    • The total lipid concentration should be determined based on the desired final LNP concentration. A typical starting concentration is 10-20 mg/mL.

  • Prepare the Nucleic Acid-Aqueous Solution:

    • Dilute the nucleic acid payload in 50 mM citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N/P ratio and the lipid concentration.

  • Set up the Microfluidic System:

    • Prime the microfluidic system with ethanol and then with the citrate buffer to ensure no air bubbles are present.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

  • LNP Formation:

    • Set the syringe pumps to the desired flow rates to achieve a total flow rate of 12 mL/min and a flow rate ratio of 3:1 (aqueous:organic).

    • Initiate the flow and collect the LNP solution. The initial portion should be discarded to ensure the system has reached equilibrium.

  • Initial Dilution:

    • Immediately dilute the collected LNP solution with PBS (pH 7.4) to reduce the ethanol concentration and stabilize the newly formed nanoparticles. A 1:1 or 1:2 dilution is recommended.

Workflow for this compound LNP Formulation

LNP_Formulation cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing Lipids This compound, DOPE, Cholesterol, PEG-Lipid Lipid_Sol Lipid-Ethanol Solution Lipids->Lipid_Sol Dissolve Ethanol Anhydrous Ethanol Ethanol->Lipid_Sol NA Nucleic Acid (mRNA/siRNA) NA_Sol Nucleic Acid-Aqueous Solution NA->NA_Sol Dilute Buffer Citrate Buffer (pH 4.0) Buffer->NA_Sol Mixer Microfluidic Mixer Lipid_Sol->Mixer Organic Phase NA_Sol->Mixer Aqueous Phase LNP_Crude Crude LNP Solution (in Ethanol/Buffer) Mixer->LNP_Crude Self-Assembly Dilution Diluted LNP Solution LNP_Crude->Dilution Immediate Dilution Purified_LNP Purified this compound LNPs Dilution->Purified_LNP Purification PBS PBS (pH 7.4) PBS->Dilution

Caption: Workflow for the formulation of this compound LNPs using microfluidic mixing.

II. Purification of this compound LNPs

A. Overview of Tangential Flow Filtration (TFF)

For preclinical scale-up, tangential flow filtration (TFF) is the preferred method for purifying LNPs. TFF efficiently removes ethanol, unincorporated nucleic acids, and exchanges the buffer to a final formulation buffer suitable for in vivo studies. This process involves circulating the LNP solution tangentially across a semi-permeable membrane, where smaller impurities pass through the membrane (permeate) while the larger LNPs are retained (retentate).

B. Experimental Protocol: TFF for LNP Purification

Materials:

  • Diluted LNP solution

  • Final formulation buffer (e.g., PBS, pH 7.4)

  • TFF system with an appropriate hollow fiber or cassette membrane (e.g., 100 kDa MWCO)

Procedure:

  • System Preparation:

    • Sanitize and equilibrate the TFF system and membrane with the final formulation buffer according to the manufacturer's instructions.

  • Concentration (Optional):

    • If the initial LNP solution is too dilute, it can be concentrated by running the TFF system in concentration mode until the desired volume is reached.

  • Diafiltration (Buffer Exchange):

    • Switch the system to diafiltration mode.

    • Continuously add the final formulation buffer to the retentate at the same rate as the permeate is being removed.

    • Perform at least 5-10 diavolumes to ensure complete removal of ethanol and buffer exchange.

  • Final Concentration:

    • After diafiltration, concentrate the LNP solution to the desired final concentration.

  • Sterile Filtration:

    • Filter the final LNP product through a 0.22 µm sterile filter into a sterile container.

Workflow for LNP Purification and Characterization

LNP_Purification_Characterization cluster_purification Purification cluster_characterization Quality Control Diluted_LNP Diluted LNP Solution TFF Tangential Flow Filtration (TFF) Diluted_LNP->TFF Concentration & Buffer Exchange Sterile_Filter 0.22 µm Sterile Filtration TFF->Sterile_Filter Purified_LNP Purified this compound LNPs Sterile_Filter->Purified_LNP DLS Size & PDI (DLS) Purified_LNP->DLS Zeta Zeta Potential Purified_LNP->Zeta RiboGreen Encapsulation Efficiency (RiboGreen Assay) Purified_LNP->RiboGreen CryoTEM Morphology (Cryo-TEM) Purified_LNP->CryoTEM

Caption: Workflow for the purification and quality control of this compound LNPs.

III. Characterization of this compound LNPs

Thorough characterization of the produced LNPs is essential to ensure batch-to-batch consistency and to understand their in vivo performance.

Table 2: Key Quality Attributes and Typical Specifications for Preclinical LNPs

ParameterMethodTypical Specification
Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Encapsulation Efficiency RiboGreen Assay> 90%
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at pH 7.4
Nucleic Acid Concentration UV-Vis Spectroscopy or RiboGreen AssayAs per target concentration
A. Experimental Protocol: Dynamic Light Scattering (DLS) for Size and PDI

Materials:

  • Purified LNP sample

  • DLS instrument

  • Disposable cuvettes

Procedure:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for measurement (this is instrument-dependent).

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate for 1-2 minutes.

  • Perform the measurement according to the instrument's software instructions.

  • Record the Z-average diameter and the Polydispersity Index (PDI).

B. Experimental Protocol: RiboGreen Assay for Encapsulation Efficiency

This assay quantifies the amount of nucleic acid that is protected within the LNPs. It involves measuring the fluorescence of a dye that binds to nucleic acids, both in the presence and absence of a detergent that disrupts the LNPs.

Materials:

  • Purified LNP sample

  • RiboGreen reagent and buffer

  • Triton X-100 (2% solution)

  • TE buffer (pH 7.5)

  • Black 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of your nucleic acid in TE buffer to generate a standard curve.

  • Prepare LNP Samples:

    • In the 96-well plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Total RNA): Add the LNP sample and Triton X-100 solution. The detergent will lyse the LNPs, exposing all the encapsulated RNA.

    • Set 2 (Free RNA): Add the LNP sample and TE buffer (without detergent). This will only measure the RNA that is not encapsulated.

  • Incubation:

    • Incubate the plate at 37°C for 10 minutes to ensure complete lysis of the LNPs in the presence of Triton X-100.

  • Add RiboGreen Reagent:

    • Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

    • Add the diluted RiboGreen solution to all wells (standards and samples).

  • Measure Fluorescence:

    • Read the fluorescence on a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculate Encapsulation Efficiency (EE):

    • Use the standard curve to determine the concentration of RNA in both sets of wells.

    • Calculate the EE using the following formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

IV. Cellular Uptake and Endosomal Escape Pathway

The efficacy of this compound LNPs, like other ionizable lipid-based systems, relies on their ability to be taken up by target cells and subsequently release their nucleic acid payload from endosomes into the cytoplasm.

LNP Cellular Uptake and Endosomal Escape

LNP_Uptake_Escape LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (EEA1+, APPL1+) Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Recycling_Endosome Recycling Endosome (Rab11+) Early_Endosome->Recycling_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome NA_Release Nucleic Acid Release Recycling_Endosome->NA_Release Endosomal Escape (pH drop protonates this compound) Cytoplasm Cytoplasm Translation Translation (mRNA) or RISC Loading (siRNA) Cytoplasm->Translation NA_Release->Cytoplasm

Caption: Generalized pathway of LNP cellular uptake and endosomal escape.

The process begins with the endocytosis of the LNP. As the endosome matures, its internal pH drops. This acidic environment protonates the amine groups of the this compound lipid, causing the LNP to interact with and disrupt the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm.[2]

V. Conclusion

The successful scaling up of this compound LNP production is a critical step in advancing nucleic acid-based therapeutics from the laboratory to preclinical evaluation. By employing scalable methods like microfluidic mixing and TFF, and by implementing rigorous characterization assays, researchers can produce high-quality, consistent batches of LNPs suitable for in vivo studies. The protocols and data presented here provide a solid foundation for these efforts, enabling the robust preclinical development of novel RNA therapies.

References

Troubleshooting & Optimization

CKK-E15 Transfection Reagent: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the CKK-E15 Transfection Reagent. This guide provides comprehensive troubleshooting advice and frequently asked questions to help you optimize your transfection experiments for maximal efficiency and minimal cytotoxicity.

Troubleshooting Guide

Low transfection efficiency and high cell toxicity are common hurdles in transfection experiments. This section provides a systematic approach to identify and resolve these issues.

Low Transfection Efficiency

If you are experiencing lower than expected transfection efficiency, consider the following factors:

Potential CauseRecommendation
Suboptimal Cell Health Ensure cells are healthy, actively dividing, and at a low passage number (<50).[1][2][3] Use fresh, uncontaminated cell cultures for transfection.[1][3] Cell viability should be at least 90% prior to transfection.[1][2]
Incorrect Cell Confluency The optimal confluency for most cell types is between 70-90%.[2][4] Both too low and too high cell densities can negatively impact transfection efficiency.[1][3]
Poor Quality or Quantity of Plasmid DNA Use high-purity, endotoxin-free plasmid DNA.[5] The A260/A280 ratio should be between 1.7-1.9.[6][7] Verify plasmid integrity by gel electrophoresis.[7] Perform a titration to find the optimal DNA concentration.[5][8]
Incorrect Reagent-to-DNA Ratio This is a critical parameter that requires optimization for each cell type. Start with the recommended ratio and perform a matrix titration to find the optimal balance between efficiency and toxicity.[5][9]
Issues with Transfection Complex Formation Use serum-free medium to dilute the this compound reagent and plasmid DNA.[1][7][9] Ensure the incubation time for complex formation is adequate, typically 15-20 minutes at room temperature.[5]
Presence of Inhibitors Avoid using antibiotics in the medium during transfection as they can be toxic to cells.[2][7][9] Some components of serum can interfere with lipid-based transfection reagents.[1]
High Cell Toxicity/Death

High levels of cell death post-transfection can obscure your results. Here are common causes and solutions:

Potential CauseRecommendation
Excessive Amount of Transfection Reagent or DNA Reduce the concentration of both the this compound reagent and the plasmid DNA. Optimize the reagent-to-DNA ratio to minimize toxicity while maintaining efficiency.[5]
Prolonged Exposure to Transfection Complexes For sensitive cell lines, consider replacing the transfection medium with fresh, complete growth medium after 4-6 hours.[4][5]
Poor Cell Health Prior to Transfection Only use healthy, actively dividing cells that are free from contamination like mycoplasma.[1][3][5]
Contaminated Plasmid DNA Endotoxins in the plasmid DNA preparation can cause significant cytotoxicity. Use an endotoxin-free purification kit.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell confluency for transfection with this compound?

For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended to ensure the cells are actively dividing and receptive to DNA uptake.[2][4][5]

Q2: Can I use serum in the medium during transfection with this compound?

While some protocols suggest serum can minimize toxicity, it is generally recommended to form the this compound-DNA complexes in a serum-free medium, as serum components can interfere with complex formation.[1][7][9] You can add the complexes to cells cultured in complete, serum-containing medium.

Q3: How important is the quality of my plasmid DNA?

DNA quality is critical for successful transfection. High-purity, endotoxin-free plasmid DNA is essential. Contaminants can lead to low efficiency and high cytotoxicity. The recommended A260/A280 ratio is between 1.7 and 1.9.[6][7]

Q4: What should I do if my transfection efficiency is still low after optimizing the reagent-to-DNA ratio?

If the reagent-to-DNA ratio has been optimized and efficiency remains low, consider other factors such as cell health, passage number, and cell confluency.[1][2][3] Also, verify the integrity and purity of your plasmid DNA.[6][7] It may also be beneficial to re-evaluate the incubation time of the transfection complexes with the cells.[4]

Q5: Can I use antibiotics in my culture medium during transfection?

It is highly recommended to perform transfections in antibiotic-free medium. Antibiotics can be toxic to cells, especially during transfection when cell membranes are more permeable.[2][7][9]

Experimental Protocols

Standard this compound Transfection Protocol for Adherent Cells (24-well plate)

This protocol provides a starting point for optimizing your transfection conditions.

Materials:

  • Healthy, low-passage adherent cells

  • Complete growth medium (with and without serum)

  • Serum-free medium (e.g., Opti-MEM®)

  • High-quality plasmid DNA (0.5-1 µg/µL)

  • This compound Transfection Reagent

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they will be 70-90% confluent at the time of transfection.

  • Complex Formation:

    • In tube A, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.

    • In tube B, dilute 1.5 µL of this compound Transfection Reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and diluted this compound reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Gently add the 100 µL of this compound-DNA complexes dropwise to the well containing the cells and medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: After the incubation period, analyze the cells for transgene expression.

Visualizations

Experimental Workflow for this compound Transfection

G cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed Cells (Target: 70-90% Confluency) prep_dna Prepare DNA Solution (Serum-Free Medium) form_complex Mix and Incubate (20 min) to Form Complexes prep_dna->form_complex prep_reagent Prepare this compound Solution (Serum-Free Medium) prep_reagent->form_complex add_complex Add Complexes to Cells form_complex->add_complex incubate Incubate Cells (24-48 hours) add_complex->incubate analyze Analyze Transgene Expression incubate->analyze

Caption: A generalized workflow for performing a transfection experiment using the this compound reagent.

Key Factors Influencing Transfection Efficiency

G cluster_cell Cellular Factors cluster_reagent Reagent & DNA Factors cluster_env Environmental Factors center Transfection Efficiency cell_health Cell Health & Viability cell_health->center confluency Cell Confluency confluency->center passage Passage Number passage->center dna_quality DNA Quality & Purity dna_quality->center reagent_ratio Reagent:DNA Ratio reagent_ratio->center complex_formation Complex Formation complex_formation->center serum Presence of Serum serum->center antibiotics Presence of Antibiotics antibiotics->center

Caption: A diagram illustrating the interplay of various factors that determine the success of a transfection experiment.

References

factors affecting cKK-E15 LNP stability and integrity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the available scientific literature for lipid nanoparticle (LNP) systems, including those utilizing the closely related ionizable lipid cKK-E12. As of this document's last update, specific stability and integrity data for cKK-E15 are limited. The guidance provided represents general best practices and troubleshooting for ionizable lipid-based LNPs and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability and integrity of this compound LNPs?

The stability and integrity of this compound LNPs are governed by a combination of formulation and storage factors. Key influencers include:

  • Lipid Composition: The molar ratio of the ionizable lipid (this compound), helper lipids (e.g., DOPE, DSPC), cholesterol, and PEGylated lipids is critical for structural integrity.[1][2][3]

  • pH and Buffer System: The pH of the formulation and storage buffer significantly impacts the ionization state of this compound and can affect LNP stability. A slightly acidic to neutral pH is generally preferred to protect the mRNA from hydrolysis and maintain electrostatic interactions.[1]

  • Storage Temperature: Temperature is a critical factor. Most LNP formulations require ultra-low temperature storage (-20°C to -80°C) to prevent mRNA degradation and maintain the physical stability of the nanoparticles.[2][3] Freeze-thaw cycles can be detrimental and may lead to aggregation.[4]

  • Cryoprotectants: For frozen storage, the inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is often necessary to prevent aggregation and fusion of nanoparticles during freezing and thawing.[4]

  • Physical Stresses: Agitation, such as vigorous vortexing or shaking, can disrupt LNP structure and should be avoided.[2]

Q2: What is the expected shelf-life of this compound LNPs?

Q3: How does the choice of helper lipid affect this compound LNP stability?

Helper lipids, such as DOPE or DSPC, play a crucial role in the structural integrity of the LNP. Saturated phospholipids (B1166683) like DSPC contribute to a more rigid and stable lipid bilayer.[3] The choice and ratio of the helper lipid can influence membrane fluidity and the overall stability of the nanoparticle.

Q4: Can this compound LNPs be lyophilized for long-term storage?

Lyophilization (freeze-drying) can be a viable strategy for long-term storage of LNPs, but it requires careful optimization of the formulation, including the use of lyoprotectants like sucrose or trehalose, to prevent particle aggregation and fusion during the process.[4]

Troubleshooting Guides

Issue 1: LNP Aggregation (Increased Particle Size and Polydispersity Index - PDI)
Potential Cause Troubleshooting Steps
Improper Storage Temperature Store LNPs at the recommended temperature, typically -20°C to -80°C. Avoid repeated freeze-thaw cycles. If freezing is necessary, flash-freeze in liquid nitrogen and add cryoprotectants like sucrose or trehalose (e.g., 20% w/v) to the formulation.[4]
Incorrect pH of Storage Buffer Ensure the storage buffer has an appropriate pH, typically between 6.0 and 7.5, to maintain the stability of the LNPs.[1]
Suboptimal Lipid Ratios Re-evaluate the molar ratios of the lipid components. The ratio of ionizable lipid, helper lipid, cholesterol, and PEG-lipid is critical for particle stability.[1][2]
Physical Stress Handle LNP solutions gently. Avoid vigorous vortexing or shaking. Mix by gentle inversion or pipetting.
Issue 2: Low mRNA Encapsulation Efficiency
Potential Cause Troubleshooting Steps
Suboptimal pH during Formulation The pH of the aqueous buffer used to dissolve the mRNA during microfluidic mixing is crucial. An acidic pH (e.g., citrate (B86180) buffer at pH 3-4) is typically required to protonate the ionizable lipid and facilitate electrostatic interaction with the negatively charged mRNA.[7]
Incorrect Flow Rate Ratio in Microfluidic Synthesis Optimize the flow rate ratio (aqueous to organic phase) in the microfluidic system. A common starting point is a 3:1 ratio.[8]
Poor Quality of mRNA Ensure the mRNA is of high purity and integrity. Degraded mRNA can lead to lower encapsulation efficiency.
Inaccurate Lipid Concentrations Verify the concentrations of all lipid stock solutions before formulation.
Issue 3: Loss of In Vitro / In Vivo Activity
Potential Cause Troubleshooting Steps
mRNA Degradation mRNA is susceptible to degradation by ribonucleases (RNases). Use RNase-free reagents and consumables throughout the formulation and handling process. Store LNPs at appropriate low temperatures to minimize chemical and enzymatic degradation of the mRNA.
LNP Instability Leading to mRNA Leakage If LNPs are unstable, they may release the encapsulated mRNA prematurely. Re-assess the LNP formulation and storage conditions as outlined in "Issue 1".
Formation of Protein Corona In vivo, proteins can form a "corona" on the surface of LNPs, which may affect their interaction with cells and subsequent mRNA expression. While difficult to control, this is an important consideration in the design and evaluation of LNPs.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol is a general guideline and should be optimized for your specific application.

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid in 100% ethanol (B145695) to create individual stock solutions.

    • Combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol. A common starting molar ratio for ionizable lipid formulations is in the range of 35-50% ionizable lipid, 10-20% helper lipid, 30-50% cholesterol, and 1-5% PEG-lipid.[8]

  • Preparation of mRNA Solution:

    • Dilute the mRNA in an acidic aqueous buffer, such as 10 mM sodium citrate buffer at pH 3.0.[8]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., from Precision NanoSystems or a similar setup with a syringe pump and microfluidic chip).[8][9]

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio, typically 3:1 (aqueous:organic), and the total flow rate according to the manufacturer's instructions or your optimized parameters.[8]

    • Initiate the flow to mix the two solutions in the microfluidic chip, leading to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • Dialyze the LNP solution against a storage buffer (e.g., PBS pH 7.4) using an appropriate molecular weight cutoff dialysis cassette for at least 2 hours to remove ethanol and unencapsulated mRNA.[8]

Protocol 2: LNP Characterization
  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the purified LNP solution in the storage buffer.

    • Measure the hydrodynamic diameter (size) and PDI using Dynamic Light Scattering (DLS).[10][11]

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye-based assay such as the Quant-iT RiboGreen assay.[11]

    • Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., Triton X-100) that disrupts the LNPs and exposes the encapsulated mRNA.

    • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.

  • Zeta Potential Measurement:

    • Dilute the LNP solution in a low ionic strength buffer (e.g., 0.1x PBS) to obtain an accurate measurement.[11]

    • Measure the zeta potential using Electrophoretic Light Scattering (ELS).[10]

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock (this compound, Helper, Cholesterol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing (e.g., 3:1 Aqueous:Organic) Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA Solution in Acidic Buffer (pH 3-4) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis (vs. PBS pH 7.4) Microfluidic_Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Dialysis->RiboGreen ELS Zeta Potential (ELS) Dialysis->ELS

Caption: Workflow for this compound LNP formulation and characterization.

LNP_Stability_Factors cluster_formulation Formulation Factors cluster_storage Storage & Handling center_node This compound LNP Stability & Integrity Lipid_Ratio Lipid Molar Ratio Lipid_Ratio->center_node Buffer_pH Buffer pH Buffer_pH->center_node Cryoprotectants Cryoprotectants Cryoprotectants->center_node Temperature Storage Temperature Temperature->center_node Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->center_node Agitation Physical Agitation Agitation->center_node

Caption: Key factors influencing this compound LNP stability and integrity.

References

Technical Support Center: Optimizing cKK-E15 LNP Size and Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cKK-E15 lipid nanoparticle (LNP) size and polydispersity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during LNP formulation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the size and polydispersity index (PDI) of this compound LNPs?

The size and PDI of this compound LNPs are critical quality attributes that are influenced by several factors throughout the formulation process.[1][2][3] Key parameters include the molar ratio of the lipid components (this compound, helper lipid, cholesterol, and PEG-lipid), the flow rate ratio (FRR) of the aqueous and organic phases during microfluidic mixing, the total flow rate (TFR), and the N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid cargo).[4][5] The pH of the aqueous buffer used to dissolve the nucleic acid cargo is also a critical parameter.[1]

Q2: What is the recommended starting molar ratio for formulating this compound LNPs?

While the optimal molar ratio for this compound may require empirical optimization, a common starting point for ionizable lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 for the ionizable lipid (this compound), helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid, respectively.[6][7]

Q3: How does the Flow Rate Ratio (FRR) affect LNP size?

The FRR, which is the ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate, significantly impacts LNP size.[2] Generally, a higher FRR (e.g., 3:1 or 4:1 aqueous to organic) leads to more rapid mixing and a faster change in solvent polarity, which typically results in the formation of smaller LNPs.[2] Conversely, a lower FRR may result in larger particles.

Q4: What is a desirable PDI value for this compound LNP formulations?

A polydispersity index (PDI) value below 0.2 is generally considered indicative of a monodisperse and homogeneous LNP population, which is desirable for most therapeutic applications.[1][8] PDI values above 0.3 may suggest a heterogeneous population of particles, which could impact stability and in vivo performance.

Troubleshooting Guide

Issue 1: LNP Size is Too Large

If your this compound LNPs are consistently larger than the target size, consider the following troubleshooting steps:

Potential Cause Recommended Solution Experimental Protocol
Flow Rate Ratio (FRR) is too low. Increase the FRR of the aqueous phase to the organic phase. This enhances the rate of polarity change, promoting the formation of smaller particles.[2]Prepare two LNP batches, one with your current FRR (e.g., 2:1) and another with a higher FRR (e.g., 3:1 or 4:1), keeping all other parameters constant. Measure the particle size of each batch using Dynamic Light Scattering (DLS).
Total Flow Rate (TFR) is too low. Increase the TFR while maintaining the optimal FRR. A higher TFR can lead to more rapid and efficient mixing, resulting in smaller LNPs.[3]Formulate LNPs at different TFRs (e.g., 12 mL/min, 18 mL/min, 24 mL/min) while keeping the FRR constant. Characterize the LNP size for each condition.
Lipid concentration is too high. Decrease the total lipid concentration in the organic phase. Higher lipid concentrations can lead to the formation of larger particles.[3]Prepare lipid stock solutions at varying concentrations (e.g., 12.5 mM, 10 mM, 7.5 mM) and formulate LNPs. Analyze the effect of lipid concentration on LNP size.
PEG-lipid percentage is too low. Increase the molar percentage of the PEG-lipid in the formulation. PEG-lipids help to control particle size and prevent aggregation.[3][9]Prepare formulations with varying molar percentages of PEG-lipid (e.g., 1.5 mol%, 2.5 mol%, 5 mol%) and assess the impact on LNP size.
Issue 2: High Polydispersity Index (PDI)

A high PDI indicates a broad size distribution. Here are some strategies to achieve a more monodisperse LNP population:

Potential Cause Recommended Solution Experimental Protocol
Inefficient Mixing. Ensure rapid and homogenous mixing of the lipid and aqueous phases. For microfluidic systems, check for any blockages or inconsistencies in the microfluidic chip.Visually inspect the microfluidic chip for any obstructions. If using a new chip or after extended use, flush the system with ethanol (B145695) and then the aqueous buffer to ensure clear channels.
Suboptimal Flow Rate Ratio (FRR). Optimize the FRR. An inappropriate FRR can lead to inconsistent nanoparticle formation and a wider size distribution.Systematically vary the FRR (e.g., 2:1, 3:1, 4:1) while keeping the TFR constant. Measure both the size and PDI for each formulation to identify the optimal FRR that yields the lowest PDI.
Post-formulation Aggregation. Immediately after formulation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the particles and prevent aggregation.[7]Prepare two identical LNP batches. Dilute one batch immediately with PBS (1:1 v/v) post-collection, and let the other stand undiluted for 30 minutes before dilution. Compare the PDI of both samples.
Inadequate Purification. Perform dialysis or tangential flow filtration (TFF) to remove residual ethanol and unencapsulated material, which can contribute to a higher PDI.[2][7]After formulation, divide the LNP solution into two. Purify one half using dialysis against PBS overnight at 4°C and the other half using a TFF system. Compare the PDI of the purified samples.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.

1. Preparation of Stock Solutions:

  • Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC (or DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in 100% ethanol to prepare individual stock solutions.

    • Combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create a final mixed lipid solution in ethanol. The final total lipid concentration should be optimized (e.g., 10-25 mM).[10]

  • Nucleic Acid Stock Solution (Aqueous Phase):

    • Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in a low pH buffer, such as 50 mM citrate (B86180) buffer (pH 4.0).[11] The concentration will depend on the desired N:P ratio.

2. Microfluidic Mixing:

  • Load the lipid stock solution and the nucleic acid stock solution into separate syringes.

  • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the microfluidic pump system (e.g., TFR of 12 mL/min and FRR of 3:1 aqueous to organic).[7]

  • Initiate the flow to mix the two solutions through the microfluidic chip.

  • Collect the resulting LNP solution.

3. Dilution and Neutralization:

  • Immediately after collection, dilute the LNP solution with a neutral buffer like PBS (pH 7.4) to stabilize the newly formed nanoparticles.[7]

4. Purification:

  • Purify the LNPs to remove ethanol and unencapsulated nucleic acid using dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).[2]

5. Characterization:

  • Measure the LNP size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

  • Determine the zeta potential to assess surface charge.

  • Quantify the encapsulation efficiency using an assay like the RiboGreen assay.[12]

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_post Downstream Processing Lipid_Stock Lipid Stock (this compound, Helper, Chol, PEG) in Ethanol Mixer Microfluidic Mixer Lipid_Stock->Mixer NA_Stock Nucleic Acid Stock (e.g., mRNA) in Aqueous Buffer (low pH) NA_Stock->Mixer Dilution Dilution & Neutralization (PBS) Mixer->Dilution Formed LNPs Purification Purification (Dialysis/TFF) Dilution->Purification Characterization Characterization (DLS, Zeta, EE) Purification->Characterization

Caption: Workflow for this compound LNP Formulation and Characterization.

Troubleshooting_Logic Start LNP Formulation Issue Large_Size Size Too Large? Start->Large_Size High_PDI High PDI? Start->High_PDI Large_Size->High_PDI No Increase_FRR Increase FRR Large_Size->Increase_FRR Yes Optimize_Mixing Optimize Mixing High_PDI->Optimize_Mixing Yes End Optimized LNPs High_PDI->End No Increase_TFR Increase TFR Increase_FRR->Increase_TFR Decrease_Lipid_Conc Decrease Lipid Conc. Increase_TFR->Decrease_Lipid_Conc Decrease_Lipid_Conc->End Immediate_Dilution Immediate Dilution Optimize_Mixing->Immediate_Dilution Purify Purify Sample Immediate_Dilution->Purify Purify->End

Caption: Troubleshooting Logic for LNP Size and PDI Optimization.

References

Technical Support Center: Reducing cKK-E15-Mediated Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating cKK-E15-mediated cytotoxicity in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in cell culture?

This compound is an ionizable cationic lipid that is a component of lipid nanoparticles (LNPs) used for the delivery of nucleic acids, such as mRNA and siRNA, into cells. Its primary application in a research setting is to facilitate the transfection of these genetic materials for studies involving gene expression, gene silencing, and protein production.

Q2: Is cytotoxicity a known issue with this compound and other cationic lipids?

Yes, cytotoxicity can be a concern with cationic lipids, including those used in LNP formulations. The positively charged nature of these lipids can lead to interactions with negatively charged cell membranes, potentially causing membrane destabilization and cell death. While a related compound, cKK-E12, has been shown to be well-tolerated in animal models at therapeutic doses, in vitro cytotoxicity can still be observed, particularly at higher concentrations.[1]

Q3: What are the common signs of this compound-mediated cytotoxicity in cell culture?

Common indicators of cytotoxicity include:

  • A significant decrease in cell viability and proliferation.

  • Noticeable changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.

  • An increase in the population of dead cells, which can be quantified using various cell viability assays.

  • High variability in experimental results between replicate wells or experiments.

Q4: What are the primary mechanisms of cationic lipid-mediated cytotoxicity?

The primary mechanisms of cytotoxicity associated with cationic lipids are believed to be:

  • Plasma Membrane Destabilization: The positive charge of the cationic lipids can interact with the negatively charged cell membrane, leading to a loss of membrane integrity.

  • Generation of Reactive Oxygen Species (ROS): Cationic lipids can induce the production of ROS within the cells, leading to oxidative stress, which can damage cellular components and trigger apoptosis (programmed cell death).

Troubleshooting Guide

This section provides solutions to common problems encountered during cell culture experiments involving this compound-containing lipid nanoparticles.

Problem Potential Cause Recommended Solution
High levels of cell death observed shortly after transfection. The concentration of the this compound LNP formulation may be too high.Perform a dose-response experiment to determine the optimal concentration of the LNP formulation that provides high transfection efficiency with minimal cytotoxicity. Start with a low concentration and gradually increase it.
The incubation time with the LNP formulation may be too long.Optimize the incubation time. For some cell types, a shorter exposure to the LNPs may be sufficient for effective transfection while reducing cytotoxicity.
Inconsistent results and high variability between replicates. Uneven distribution of LNP-cell complexes.Ensure gentle and thorough mixing when adding the LNP formulation to the cells. Avoid vigorous pipetting that can cause cell damage.
Suboptimal cell health prior to transfection.Use healthy, actively dividing cells for your experiments. Ensure cells are seeded at an appropriate density and are not over-confluent.
Low transfection efficiency despite using a high concentration of LNPs. Cytotoxicity is limiting the number of viable transfected cells.Reduce the LNP concentration and consider co-treatment with a cytoprotective agent, such as N-acetylcysteine (NAC), to mitigate ROS-induced cell death.
The LNP formulation is not optimized for the specific cell type.The molar ratio of the lipid components in the LNP formulation can impact both efficiency and toxicity. Consider optimizing the formulation, for example, by adjusting the PEG-lipid content.[2][3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound LNPs using a Cell Viability Assay (MTT Assay)

This protocol describes how to perform a dose-response experiment to find the optimal concentration of your this compound LNP formulation.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound LNP formulation

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of your this compound LNP formulation in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the LNP formulation. Include untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot cell viability against the LNP concentration to determine the concentration that results in the highest viability while still providing adequate transfection efficiency (to be determined in a parallel experiment).

Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC) Co-treatment

This protocol outlines the use of the antioxidant NAC to reduce ROS-mediated cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound LNP formulation

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.0)

  • 96-well cell culture plates

  • Reagents for a cell viability assay (e.g., MTT or LDH assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to grow for 24 hours.

  • NAC Pre-treatment: Prepare different concentrations of NAC in complete cell culture medium (e.g., 1, 5, 10 mM).

  • Remove the old medium and add the medium containing NAC. Incubate for 1-2 hours.

  • LNP Treatment: Add the this compound LNP formulation (at a concentration known to cause some cytotoxicity) directly to the wells containing the NAC medium.

  • Incubate for the desired transfection period.

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) to determine if NAC co-treatment improved cell viability compared to cells treated with the LNP formulation alone.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound LNPs on Cell Viability

This compound LNP Concentration (nM)Average Cell Viability (%)Standard Deviation
0 (Control)1005.2
10984.8
50956.1
100857.3
250608.9
500359.5

Table 2: Hypothetical Effect of NAC Co-treatment on Cell Viability in the Presence of 250 nM this compound LNPs

TreatmentAverage Cell Viability (%)Standard Deviation
Control (Untreated)1004.5
250 nM this compound LNP627.8
250 nM this compound LNP + 1 mM NAC756.9
250 nM this compound LNP + 5 mM NAC885.4
250 nM this compound LNP + 10 mM NAC925.1

Visualizations

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assessment Cytotoxicity Assessment cluster_optimization Optimization A Seed Cells in Multi-well Plate C Treat Cells with this compound LNPs A->C B Prepare Serial Dilutions of this compound LNPs B->C D Incubate for a Defined Period (e.g., 24-72h) C->D E Perform Cell Viability Assay (e.g., MTT, LDH) D->E F Analyze Data: Calculate % Viability vs. Control E->F G High Cytotoxicity? F->G H Reduce LNP Concentration or Incubation Time G->H Yes J Proceed with Optimized Conditions G->J No H->C I Implement Mitigation Strategy (e.g., NAC co-treatment) I->C Cationic_Lipid_Cytotoxicity_Pathway cluster_trigger Initial Interaction cluster_stress Cellular Stress cluster_signaling Apoptotic Signaling cluster_outcome Cellular Outcome LNP This compound LNP Membrane Cell Membrane LNP->Membrane Interaction ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Activation Mito->Bax Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

challenges in cKK-E15 LNP formulation and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cKK-E15 lipid nanoparticle (LNP) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and characterization of this compound LNPs.

Q1: My this compound LNPs are larger than the expected size range (e.g., >100 nm). What are the potential causes and solutions?

A1: Unwanted particle size can significantly impact the biodistribution and efficacy of your LNPs. Several factors during formulation can lead to larger than expected particle sizes.

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Suboptimal Mixing Dynamics For microfluidic systems, the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) are critical. An increased TFR generally leads to smaller particle sizes. Similarly, adjusting the FRR (aqueous:organic phase) can influence the final LNP dimensions. It is recommended to optimize these parameters for your specific system. For instance, with some ionizable lipids, increasing the TFR from 2 mL/min to 8 mL/min has been shown to have a significant effect on particle size.[1]
Lipid Concentration The total lipid concentration in the organic phase can impact particle size. While some studies show minimal effect within a certain range (e.g., 35-65 mM), it is a parameter that can be adjusted.[2] Experiment with slightly lower lipid concentrations to see if it reduces particle size without compromising encapsulation efficiency.
PEG-Lipid Percentage The percentage of PEG-lipid in the formulation influences particle size and stability. While it's crucial for controlling aggregation, too high a concentration can sometimes lead to larger particles or instability. Optimization of the PEG-lipid molar ratio (typically 0.5-3%) is recommended.
pH of Aqueous Buffer The pH of the aqueous buffer (containing the nucleic acid) is crucial for the initial complexation of the positively charged this compound lipid with the negatively charged RNA/DNA. Ensure the pH is sufficiently acidic (typically pH 3-5) to ensure proper protonation of the ionizable lipid, which facilitates correct particle formation.

Q2: The Polydispersity Index (PDI) of my this compound LNP formulation is high (e.g., >0.2). How can I achieve a more monodisperse sample?

A2: A high PDI indicates a heterogeneous population of nanoparticles, which is undesirable for clinical applications. The goal is typically a PDI of <0.2.

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Inefficient Mixing Inconsistent or slow mixing is a common cause of high PDI. Microfluidic systems are highly recommended for producing LNPs with low PDI due to their rapid and reproducible mixing.[1][3] If using manual mixing, ensure it is rapid and consistent, although this method is known to produce more variable results.
Lipid Quality and Solubility Ensure all lipids are fully dissolved in the ethanol (B145695) phase before mixing. Incomplete solubilization can lead to the formation of larger, irregular particles. Gentle heating (e.g., to 60-65°C for DSPC and cholesterol) may be required for some lipids to fully dissolve, but ensure the solution is cooled to room temperature before mixing.[4]
Aggregation Post-Formulation LNPs can aggregate after formation, leading to an increased PDI. This can be mitigated by ensuring the correct PEG-lipid concentration and by performing purification steps like dialysis promptly after formulation to remove ethanol and adjust the pH to a neutral state.

Q3: My encapsulation efficiency (EE%) is low (<85%). How can I improve it?

A3: High encapsulation efficiency is critical for ensuring a sufficient therapeutic payload is delivered. An EE% of over 85% is generally considered good.

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Incorrect N/P Ratio The N/P ratio, which is the molar ratio of protonatable nitrogens in the this compound lipid to the phosphates in the nucleic acid, is a key determinant of encapsulation. A low N/P ratio may result in incomplete complexation of the nucleic acid. It is advisable to experiment with different N/P ratios (e.g., starting from 3 and going up to 8) to find the optimal ratio for your specific formulation.[2][5]
pH of Aqueous Buffer As mentioned for particle size, the pH of the aqueous buffer must be acidic enough (pH 3-5) to ensure the this compound lipid is positively charged, enabling strong electrostatic interaction with the negatively charged nucleic acid backbone.[6]
Suboptimal Lipid Composition The molar ratio of the different lipid components (this compound, helper lipid, cholesterol, PEG-lipid) is crucial. A standard starting point for cKK-E12, a closely related lipid, is a molar ratio of 35:16:46.5:2.5 (cKK-E12:DOPE:Cholesterol:C14-PEG2000).[7] Deviations from the optimal ratio can lead to poor encapsulation.
High PEG-Lipid Content While essential for stability, a molar percentage of PEG-lipid that is too high (e.g., >4 mol%) can sometimes interfere with the encapsulation process and reduce EE%.[2]

Q4: My this compound LNPs are aggregating or showing instability during storage. What can I do to improve their shelf-life?

A4: LNP stability is a major challenge, particularly for long-term storage. Aggregation can lead to increased particle size, high PDI, and loss of efficacy.

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Inadequate Storage Temperature This compound LNPs, like many other formulations, are susceptible to degradation and aggregation at higher temperatures. For long-term storage, temperatures of -20°C or -80°C are recommended. Storage at 4°C is typically only suitable for short periods.[8][9]
Freeze-Thaw Stress Repeated freeze-thaw cycles can cause significant stress on the LNPs, leading to aggregation and loss of encapsulated content. To mitigate this, consider adding cryoprotectants such as sucrose (B13894) or trehalose (B1683222) (e.g., at 10% w/v) to the formulation before freezing.[9] It is also advisable to aliquot samples before freezing to avoid multiple freeze-thaw cycles.
Hydrolysis of Lipids The ionizable lipids can be susceptible to hydrolysis, especially at non-neutral pH. Ensure that after formulation and dialysis, the final buffer is at a physiological pH (around 7.4) for storage.
Buffer Composition The choice of storage buffer can impact stability. A common and effective buffer for storage is phosphate-buffered saline (PBS).

Frequently Asked Questions (FAQs)

Q5: What is a typical starting formulation protocol for this compound LNPs for mRNA delivery?

A5: While optimization is always necessary, a good starting point can be derived from protocols for the closely related cKK-E12 lipid. The following protocol utilizes a microfluidics-based approach.

Experimental Protocol: Microfluidic Formulation of this compound LNPs

  • Lipid Phase Preparation:

    • Prepare stock solutions of this compound, DOPE (or another helper lipid like DSPC), Cholesterol, and a PEG-lipid (e.g., C14-PEG2000) in 100% ethanol.

    • Combine the lipid stock solutions to achieve a final molar ratio. A recommended starting point based on cKK-E12 is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:PEG-Lipid) .[7]

    • The total lipid concentration in the ethanol phase should be optimized, but a typical range is 10-50 mM.

  • Aqueous Phase Preparation:

    • Dissolve the mRNA payload in an acidic buffer, such as 10 mM sodium citrate, at a pH of 3.0.[7]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a NanoAssemblr).

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting ratio is 3:1 .[7]

    • Set the total flow rate (TFR). For cKK-E12, a TFR of 4 mL/min has been used successfully.[7]

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP solution against sterile phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours at 4°C to remove ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 20,000 MWCO).

  • Characterization:

    • Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a Quant-iT RiboGreen assay.

    • Measure the zeta potential in a diluted PBS solution (e.g., 0.1x PBS) to assess surface charge.

Q6: How do the key parameters in microfluidic mixing affect LNP characteristics?

A6: The two primary process parameters in microfluidic mixing are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR). Their effects are summarized below.

Impact of Microfluidic Parameters on LNP Characteristics

ParameterEffect on LNP CharacteristicsRationale
Total Flow Rate (TFR) Higher TFR generally leads to smaller LNPs. A very low TFR can result in larger, more polydisperse particles.A higher TFR leads to faster mixing of the aqueous and organic phases. This rapid change in solvent polarity promotes faster lipid precipitation and self-assembly, resulting in the formation of smaller, more uniform nanoparticles.[1][5]
Flow Rate Ratio (FRR) (Aqueous:Organic) Higher FRR (e.g., 3:1 vs 1:1) often results in smaller LNPs. A higher ratio of the aqueous phase to the organic phase leads to a more rapid dilution of the ethanol, which, similar to a high TFR, accelerates lipid precipitation and the formation of smaller particles.

Note: The data below is illustrative and based on studies with various ionizable lipids, as specific quantitative data for this compound is limited. The trends are generally applicable.

Ionizable LipidTFR (mL/min)FRR (Aq:Org)Approx. Size (nm)Approx. PDI
Generic LNP23:1~80~0.15
Generic LNP123:1~50~0.10
ALC-0315121.3:1~145<0.2
ALC-0315123:1~60<0.2

Q7: How do I measure the encapsulation efficiency of my this compound LNPs?

A7: The most common method for determining mRNA or siRNA encapsulation efficiency is the Quant-iT RiboGreen assay . This assay uses a fluorescent dye that binds to nucleic acids and exhibits a significant increase in fluorescence upon binding.

Experimental Protocol: RiboGreen Assay for Encapsulation Efficiency

  • Prepare a Standard Curve: Create a series of known mRNA concentrations in your assay buffer to generate a standard curve.

  • Sample Preparation: Prepare two sets of your LNP sample.

    • Sample A (Intact LNPs): Dilute the LNP formulation in a suitable buffer (e.g., TE buffer). This measurement will quantify the amount of unencapsulated (free) mRNA on the outside of the LNPs.

    • Sample B (Lysed LNPs): Dilute the LNP formulation in the same buffer, but add a detergent like 1-2% Triton X-100. The detergent will disrupt the LNPs, releasing the encapsulated mRNA. This measurement will quantify the total mRNA in the sample.

  • Assay Procedure:

    • Add the diluted RiboGreen reagent to all standard curve wells and your sample wells (A and B).

    • Incubate in the dark for 2-5 minutes.

    • Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~480 nm / ~520 nm).

  • Calculation:

    • Use the standard curve to determine the mRNA concentration in Sample A (unencapsulated) and Sample B (total).

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = ( [Total mRNA] - [Unencapsulated mRNA] ) / [Total mRNA] * 100

Visual Guides

The following diagrams illustrate key workflows and relationships in this compound LNP formulation.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipid_Phase 1. Prepare Lipid Phase (this compound, Helper, Chol, PEG) in Ethanol Mixing 3. Microfluidic Mixing - Set TFR & FRR Lipid_Phase->Mixing Aqueous_Phase 2. Prepare Aqueous Phase (mRNA/siRNA) in Acidic Buffer (pH 3-5) Aqueous_Phase->Mixing Dialysis 4. Dialysis vs. PBS - Remove Ethanol - Neutralize pH Mixing->Dialysis Storage 5. Sterile Filtration & Storage - Add Cryoprotectant - Store at -80°C Dialysis->Storage Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High PDI (>0.2) Cause1 Inefficient Mixing Problem->Cause1 Cause2 Poor Lipid Solubility Problem->Cause2 Cause3 Post-Formulation Aggregation Problem->Cause3 Sol1 Use Microfluidics Optimize TFR/FRR Cause1->Sol1 Sol2 Ensure Full Dissolution (Gentle Heat if Needed) Cause2->Sol2 Sol3 Prompt Dialysis Optimize PEG-Lipid % Cause3->Sol3

References

Technical Support Center: Optimizing cKK-E15 LNP Performance with Helper Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cKK-E15 lipid nanoparticles (LNPs). The following information, based on studies of similar ionizable lipids, will help you optimize your LNP formulations and troubleshoot common experimental issues related to helper lipids.

Frequently Asked Questions (FAQs)

Q1: What is the general role of helper lipids in LNP formulations?

Helper lipids are crucial components of LNPs that contribute to their stability, delivery efficiency, and biodistribution.[1][2] They can influence the structural integrity of the nanoparticle, facilitate the release of the RNA cargo from the endosome into the cytoplasm, and even direct the LNPs to specific organs.[1][2][3] Common helper lipids include phospholipids (B1166683) like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), as well as cholesterol.[1][2][4][5]

Q2: How does the choice of helper lipid affect the in vivo performance of my this compound LNPs?

The selection of helper lipids can significantly alter the organ-specific delivery (tropism) of your LNPs. For instance, neutral helper lipids like DOPE tend to favor liver expression. In contrast, incorporating anionic helper lipids can shift protein expression to the spleen, while cationic helper lipids can direct expression to the lungs. For example, replacing DOPE with the cationic lipid DOTAP can dramatically shift the liver-to-lung protein expression ratio.

Q3: Can the molar percentage of helper lipids in the formulation impact LNP performance?

Yes, the concentration of helper lipids is a critical parameter. Studies have shown that increasing the molar percentage of helper lipids, for instance to 40 mol%, can produce more significant effects on the organ specificity of mRNA expression compared to lower concentrations like 16 mol%.[6]

Q4: I am observing poor in vitro transfection efficiency. Could the helper lipid be the cause?

The optimal helper lipid for in vitro transfection can be cell-type specific. While DOPE has been shown to provide high transfection efficacy in cell lines like HeLa, HepG2, and A549, it may not be the top performer in other cell types, such as Raji B cells, where anionic helper lipids like PG and PS have shown better results.[6] Therefore, it is advisable to screen different helper lipids for your specific cell line of interest.

Q5: My LNPs are aggregating. How can I improve their stability?

Helper lipids, in conjunction with PEGylated lipids, play a role in LNP stability.[1][2] Cholesterol is often included to enhance LNP stability by influencing membrane integrity and rigidity.[1] For storage stability, DSPC has been shown to provide a better stability profile compared to other helper lipids like DOPC or DOPE.[7] Ensuring the correct molar ratios of all lipid components is crucial for preventing aggregation.

Troubleshooting Guide

Issue Potential Cause Related to Helper Lipids Troubleshooting Steps
Low Encapsulation Efficiency Suboptimal helper lipid composition can affect the stable encapsulation of RNA.- Ensure the presence of helper lipids like DSPC and cholesterol, which are vital for stable siRNA encapsulation.[4][5]- Experiment with different helper lipids, as lipids like DOPE and DOPC also allow for effective siRNA entrapment.[4]
Unexpected Biodistribution/Targeting The charge of the helper lipid significantly influences in vivo tropism.- To target the spleen, consider replacing a neutral helper lipid (e.g., DOPE) with an anionic helper lipid (e.g., phosphatidylserine (B164497) - PS).- For lung targeting, incorporate a cationic helper lipid (e.g., DOTAP).- For liver-dominant expression, utilize neutral helper lipids like DOPE.
Poor In Vivo Efficacy The interaction between the ionizable lipid (this compound) and the helper lipid may not be optimal.- The efficacy of a specific helper lipid can be dependent on the ionizable lipid used.- Consider screening different helper lipids in combination with this compound to find the most synergistic pairing for your application.
High Immunogenicity Certain helper lipids may contribute to an inflammatory response.- Be aware that some helper lipids, like DOTAP, can induce an inflammatory response in certain organs (e.g., hypercellularity in the lungs), which may contribute to the observed shift in efficacy.

Data Summary

Table 1: Impact of Helper Lipid Type on LNP Characteristics and In Vivo Performance

Helper Lipid TypeChargeImpact on Zeta Potential (at 16 mol%)Predominant Organ for Protein ExpressionReference
DOPENeutralNo obvious trendLiver
DOTAPCationic5-fold increase in positive surface charge at pH 7Lungs
PSAnionicReduced positive charge by halfSpleen[6]

Table 2: Effect of Helper Lipid Concentration on Organ Tropism

Helper Lipid ConcentrationObservationReference
16 mol%No significant alteration in organ specificity.
40 mol%Significantly altered organ specificity of mRNA expression.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol is a generalized procedure based on common practices for LNP formulation.[8]

  • Preparation of Lipid Solution:

    • Dissolve the ionizable lipid (e.g., cKK-E12, a close analog to this compound), helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid (e.g., C14-PEG2000) in 100% ethanol (B145695) at the desired molar ratios (e.g., 35:16:46.5:2.5).[8]

  • Preparation of RNA Solution:

    • Dilute the mRNA in a low pH buffer, such as 10 mM sodium citrate (B86180) buffer (pH 3.0).[8]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Connect the syringes to a microfluidic mixing device.

    • Set the flow rates to achieve the desired ratio of ethanol to aqueous phase (e.g., 1:3).[8] The total flow rate can be adjusted (e.g., 4 mL/min or 12 mL/min).[8]

  • Purification:

    • Immediately after mixing, dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated RNA.[8]

Visualizations

LNP_Formulation_Workflow LNP Formulation and Characterization Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & QC cluster_application Application prep_lipid Prepare Lipid Mix (this compound, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing prep_lipid->mixing prep_rna Prepare mRNA in Aqueous Buffer (pH 3) prep_rna->mixing dialysis Dialysis vs. PBS mixing->dialysis characterization Characterization (Size, Zeta, Encapsulation) dialysis->characterization invitro In Vitro Transfection characterization->invitro invivo In Vivo Administration characterization->invivo Helper_Lipid_Impact Impact of Helper Lipid Choice on LNP Performance cluster_input Input Variable cluster_properties LNP Physicochemical Properties cluster_performance Functional Performance helper_lipid Helper Lipid Choice charge Surface Charge (Zeta Potential) helper_lipid->charge (e.g., Cationic vs. Anionic) stability Stability & Integrity helper_lipid->stability (e.g., DSPC vs. DOPE) endosomal_escape Endosomal Escape helper_lipid->endosomal_escape (e.g., DOPE) tropism In Vivo Organ Tropism charge->tropism stability->tropism transfection In Vitro Transfection Efficiency stability->transfection endosomal_escape->transfection

References

Technical Support Center: Ensuring mRNA Integrity in cKK-E15 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cKK-E15 formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent mRNA degradation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mRNA formulations?

A1: this compound is an ionizable cationic lipid, specifically a derivative of cKK-E12, that is utilized in the formation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2] Its primary function is to encapsulate and protect the negatively charged mRNA, facilitate its cellular uptake, and promote its release into the cytoplasm where it can be translated into protein. The ionizable nature of this compound is crucial; it is positively charged at a low pH during formulation, which allows for efficient complexation with mRNA, and becomes neutral at physiological pH, which is believed to reduce toxicity and facilitate payload release.

Q2: What are the primary causes of mRNA degradation in LNP formulations?

A2: The main culprits behind mRNA degradation in lipid nanoparticle formulations are hydrolysis of the phosphodiester backbone and oxidation of the ribose nucleobases.[3][4][5] Hydrolysis can be catalyzed by the presence of water and is influenced by factors such as pH and temperature.[3] Oxidation can be initiated by reactive oxygen species, which may be present as impurities in the lipid components.[3][5] Additionally, physical instability of the LNP, such as aggregation or fusion, can expose the mRNA to degradative enzymes (RNases).[3][4]

Q3: How does the chemical structure of this compound potentially influence mRNA stability?

A3: While specific stability data for this compound is not extensively published, its chemical structure as a peptide-lipid containing tertiary amines and ester-like bonds suggests potential degradation pathways.[6] Tertiary amines can be susceptible to oxidation, which can generate reactive impurities that may in turn react with the mRNA.[7][8] The presence of ester or amide bonds could make the lipid itself susceptible to hydrolysis, potentially altering the LNP structure and affecting its ability to protect the mRNA cargo.

Q4: What are the optimal storage conditions for this compound-based mRNA formulations?

A4: To minimize mRNA degradation, it is crucial to store this compound LNP formulations at ultra-low temperatures, typically -20°C to -80°C.[9] This significantly slows down chemical degradation pathways like hydrolysis. For short-term storage, refrigeration at 2-8°C may be possible, but stability should be carefully validated for each specific formulation.[9] Repeated freeze-thaw cycles should be avoided as they can compromise the physical integrity of the LNPs.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and handling of this compound mRNA LNPs.

Problem Potential Causes Recommended Actions & Solutions
Low mRNA Encapsulation Efficiency - Suboptimal N:P ratio (ionizable lipid nitrogen to mRNA phosphate). - Incorrect mixing parameters (e.g., flow rate, temperature). - Poor quality of lipids or mRNA.- Optimize the N:P ratio for your specific mRNA and this compound lipid. A common starting point is a ratio of 3-6. - Ensure proper mixing using a microfluidic device or other controlled method to achieve rapid and homogenous mixing of the lipid and aqueous phases. - Verify the purity and integrity of your this compound lipid and other lipid components. Ensure your mRNA is intact and free of contaminants.
Increased LNP Particle Size or Polydispersity Index (PDI) Over Time - LNP aggregation due to improper storage conditions (e.g., temperature fluctuations). - Suboptimal formulation composition (e.g., insufficient PEG-lipid). - Freeze-thaw cycles.- Store LNPs at a stable, ultra-low temperature (-80°C). - Ensure an adequate amount of PEG-lipid in the formulation to provide a protective steric barrier. - Aliquot LNP suspensions to avoid multiple freeze-thaw cycles.
Loss of In Vitro or In Vivo Potency (Reduced Protein Expression) - mRNA Degradation: Hydrolysis or oxidation of the mRNA within the LNP. - LNP Instability: Leakage of mRNA from the LNPs. - Lipid Degradation: Degradation of this compound or other lipid components leading to the formation of reactive impurities.- Assess mRNA Integrity: Use analytical techniques like capillary electrophoresis or ion-pair reversed-phase HPLC to check for mRNA fragmentation.[7][8] - Optimize Formulation Buffer: Use a slightly acidic buffer (pH 5-6) during formulation and for storage to minimize hydrolysis. - Control for Oxidative Stress: Use high-purity lipids and consider bubbling solutions with an inert gas like argon to minimize oxygen exposure. - Add Cryoprotectants: For frozen storage, consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) to maintain LNP stability.[9]
Evidence of mRNA-Lipid Adducts - Presence of reactive impurities in the lipid mixture, potentially from the oxidation of this compound.- Source High-Purity Lipids: Ensure that the this compound and other lipids used are of high purity and have low levels of oxidative impurities. - Implement Stringent Analytical Testing: Use methods like RP-IP HPLC to detect the formation of mRNA-lipid adducts.[7][8] - Control Storage Conditions: Store lipids and formulated LNPs under conditions that minimize oxidation (e.g., low temperature, protection from light, inert atmosphere).

Experimental Protocols

Protocol 1: Assessment of mRNA Integrity using Capillary Gel Electrophoresis (CGE)

This protocol provides a general workflow for evaluating the integrity of mRNA extracted from this compound LNPs.

  • LNP Lysis: Disrupt the LNP structure to release the mRNA. This can be achieved by incubating the LNP sample with a lysis buffer containing a surfactant (e.g., 1-2% Triton X-100) at room temperature for 20-30 minutes.

  • mRNA Extraction: Purify the mRNA from the lysed sample using a suitable RNA purification kit (e.g., silica-based spin columns or magnetic beads).

  • Denaturation: Denature the extracted mRNA by heating at 70°C for 5-10 minutes in a denaturing buffer (e.g., containing formamide) to eliminate secondary structures. Immediately cool on ice.

  • CGE Analysis: Analyze the denatured mRNA sample on a capillary electrophoresis instrument equipped with a laser-induced fluorescence (LIF) detector. Use a gel-filled capillary and an appropriate RNA ladder for size determination.

  • Data Analysis: The resulting electropherogram will show peaks corresponding to the full-length mRNA and any degradation products. The percentage of intact mRNA can be calculated by integrating the peak areas.

Protocol 2: Quantification of mRNA Encapsulation Efficiency using a Ribose-Binding Fluorescent Dye Assay

  • Total mRNA Quantification: Lyse a known volume of the LNP formulation using a lysis buffer (e.g., 2% Triton X-100) to release all encapsulated mRNA. Measure the fluorescence of the ribose-binding dye in the presence of the lysed sample. This represents the total mRNA amount.

  • Free mRNA Quantification: In a separate measurement, add the ribose-binding fluorescent dye to an equivalent volume of the intact LNP formulation without any lysis agent. The fluorescence measured corresponds to the amount of unencapsulated or surface-adsorbed mRNA.

  • Calculation: The encapsulation efficiency (EE) can be calculated using the following formula:

    EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

mRNA_Degradation_Pathway Potential mRNA Degradation Pathways in this compound LNPs cluster_physical Physical Instability cluster_chemical Chemical Degradation cluster_outcome Outcome Aggregation LNP Aggregation/Fusion Leakage mRNA Leakage Aggregation->Leakage leads to Degraded_mRNA Fragmented/ Modified mRNA Leakage->Degraded_mRNA exposes mRNA Hydrolysis Hydrolysis of Phosphodiester Backbone Hydrolysis->Degraded_mRNA Oxidation Oxidation of Ribose/Bases Oxidation->Degraded_mRNA Lipid_Oxidation This compound Oxidation (Tertiary Amine) Adducts mRNA-Lipid Adduct Formation Lipid_Oxidation->Adducts generates reactive species leading to Adducts->Degraded_mRNA Loss_of_Potency Loss of Potency Degraded_mRNA->Loss_of_Potency

Caption: Key pathways leading to mRNA degradation in LNP formulations.

Troubleshooting_Workflow Troubleshooting Workflow for Low Potency Start Low Protein Expression Observed Check_Integrity Assess mRNA Integrity (e.g., CGE, HPLC) Start->Check_Integrity Degraded mRNA is Degraded Check_Integrity->Degraded Yes Intact mRNA is Intact Check_Integrity->Intact No Check_LNP_Properties Analyze LNP Physical Properties (Size, PDI, Zeta Potential) Unstable_LNP LNP Properties Altered (e.g., Aggregation) Check_LNP_Properties->Unstable_LNP Yes Stable_LNP LNP Properties are Stable Check_LNP_Properties->Stable_LNP No Optimize_Storage Optimize Storage Conditions (Temp, Cryoprotectant) Degraded->Optimize_Storage Optimize_Formulation Optimize Formulation (Buffer pH, High-Purity Lipids) Degraded->Optimize_Formulation Intact->Check_LNP_Properties Unstable_LNP->Optimize_Storage Review_Handling Review Handling Procedures (RNase contamination, Freeze-Thaw) Unstable_LNP->Review_Handling Stable_LNP->Review_Handling

Caption: A logical workflow for troubleshooting low potency in mRNA-LNP experiments.

References

assessing and minimizing immunogenicity of cKK-E15 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing and minimizing the immunogenicity of cKK-E15 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of immunogenicity associated with this compound LNPs?

A1: The immunogenicity of this compound LNPs, like other LNP formulations, can stem from multiple components and their interactions with the immune system. The primary sources include:

  • Ionizable Lipids: The ionizable lipid component, such as this compound, can activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), triggering innate immune responses.[1][2] Some ionizable lipids share structural similarities with known TLR4 agonists.[2] For instance, cKK-E12 LNPs have been shown to elicit stronger inflammatory cytokine production (IL-6, IFN-γ) compared to other lipids like ALC-0315 and SM-102.[3]

  • PEGylated Lipids: Polyethylene glycol (PEG) is used to create a "stealth" effect, prolonging circulation time.[4] However, PEG itself can be immunogenic, leading to the production of anti-PEG antibodies, which can cause accelerated blood clearance of the LNPs upon subsequent administrations and potential hypersensitivity reactions.[4][5]

  • mRNA Cargo: The mRNA payload can be recognized by innate immune sensors, such as TLR3, TLR7, and TLR8, leading to an inflammatory response.[6] The use of modified nucleosides (e.g., pseudouridine, m1ψ) in the mRNA can mitigate this recognition.[6][7]

  • LNP as a Whole: The entire LNP structure can act as an adjuvant, intrinsically activating antigen-presenting cells (APCs) and eliciting the production of chemokines and cytokines.[8][9] Empty LNPs have been shown to induce the maturation of dendritic cells and monocytes.[9][10]

Q2: What are the key signaling pathways activated by this compound LNPs?

A2: this compound LNPs can activate several innate immune signaling pathways:

  • Toll-Like Receptor (TLR) Signaling: Ionizable lipids and mRNA can activate TLRs.[2][6] For example, some lipids may activate TLR4.[2] This activation leads to a downstream signaling cascade involving adaptor proteins like MyD88, ultimately resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][6]

  • Complement System Activation: LNPs can activate the complement system, primarily through the alternative pathway.[11][12] This results in the generation of anaphylatoxins (C3a, C5a) and the terminal complement complex (sC5b-9), which can amplify the inflammatory response.[11][12]

  • Inflammasome Activation: Certain LNP components can activate the NLRP3 inflammasome, leading to the secretion of IL-1β.[6]

Q3: How can I minimize the immunogenicity of my this compound LNP formulation?

A3: Several strategies can be employed to reduce the immunogenicity of this compound LNPs:

  • Optimize LNP Composition:

    • PEG-Lipid Modification: Reducing the PEG chain length and molar ratio of PEG-lipids has been shown to decrease inflammatory cytokine production while potentially increasing antigen-specific antibody and CD8+ T cell responses.[13][14]

    • Cholesterol and Phospholipid Substitution: Replacing cholesterol with plant sterols or using phospholipids (B1166683) with different head and tail group structures can reduce inflammatory responses.[13][14]

    • Alternative Surface Coatings: Polysarcosine (pSar) has been investigated as an alternative to PEG to reduce the generation of anti-PEG antibodies.[15]

  • mRNA Engineering: Incorporating modified nucleosides (e.g., m1ψ) into the mRNA sequence can significantly reduce its recognition by innate immune receptors and decrease immunogenicity.[7]

  • Route of Administration: The route of administration can influence the immune response. For example, intramuscular injection may be more suitable for repeated dosing compared to intravenous injection, which can trigger a stronger immune response at low doses.[4]

  • Adjuvants: For vaccine applications where a robust immune response is desired, adjuvants can be co-formulated with the LNPs to enhance and direct the immune response.[16]

Troubleshooting Guides

Issue 1: High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) observed in in vitro cell-based assays.

Potential Cause Recommended Solution
Inherent Immunostimulatory Properties of this compound: cKK-E12, a similar lipid, is known to induce a stronger inflammatory response compared to other lipids.[3] Consider comparing your this compound LNPs to LNPs formulated with less inflammatory lipids like ALC-0315.
Unmodified mRNA Cargo: Ensure that the mRNA used has been synthesized with modified nucleosides (e.g., m1ψ) to reduce TLR activation.[7]
LNP Aggregation: Characterize LNP size and polydispersity index (PDI). Aggregated particles can lead to enhanced immune cell activation. Optimize formulation and storage conditions to prevent aggregation.
Endotoxin (B1171834) Contamination: Test all reagents and the final LNP formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Use endotoxin-free labware and reagents.

Issue 2: Inconsistent or poor in vivo protein expression and high immunogenicity.

Potential Cause Recommended Solution
Poor Correlation Between In Vitro and In Vivo Results: In vitro protein expression does not always correlate with in vivo expression or immune responses.[17] It is crucial to perform in vivo studies to confirm LNP performance.
Suboptimal LNP Size: LNP size can affect immunogenicity and protein expression. A particle size range of 80-120 nm is often considered optimal. Characterize your LNP size using Dynamic Light Scattering (DLS).
Route of Administration: Intravenous administration can lead to rapid clearance and a strong immune response.[4] Consider intramuscular or subcutaneous injection for sustained expression and potentially lower systemic immune activation.
Anti-PEG Antibody Response: If repeated dosing is performed, consider that anti-PEG antibodies may be leading to accelerated clearance. Strategies to mitigate this include using alternative hydrophilic polymers or modifying the PEG structure.[4]

Quantitative Data Summary

Table 1: Comparison of In Vitro and In Vivo Protein Expression for Different Ionizable Lipids

Ionizable LipidIn Vitro Protein Expression (HEK293T cells)In Vivo Protein Expression (Mice)Reference
SM-102 HighHigh[17][18]
ALC-0315 Lower than SM-102High (similar to SM-102)[17][18]
cKK-E12 Lower than SM-102Similar to ALC-0315[3]
MC3 LowerLower[17]

Table 2: Inflammatory Cytokine Induction by Different LNP Formulations in Mice

LNP FormulationIL-6 ProductionIFN-γ ProductionReference
cKK-E12 LNP HighHigh[3]
ALC-0315 LNP LowerLower[3]
SM-102 LNP LowerLower[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Cytokine Release using a Human Whole Blood Assay

  • Objective: To evaluate the pro-inflammatory potential of this compound LNPs by measuring cytokine release in human whole blood.

  • Methodology:

    • Obtain fresh human whole blood from healthy donors in heparinized tubes.

    • Within 2 hours of collection, add the this compound LNP formulation at various concentrations to the whole blood. Include positive (e.g., LPS) and negative (e.g., PBS) controls.

    • Incubate the samples at 37°C with 5% CO₂ for a specified time (e.g., 6 or 24 hours).

    • After incubation, centrifuge the samples to separate the plasma.

    • Collect the plasma and store it at -80°C until analysis.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, MCP-1, IP-10) in the plasma using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[11]

Protocol 2: In Vitro Complement Activation Assay

  • Objective: To determine if this compound LNPs activate the complement system.

  • Methodology:

    • Incubate this compound LNPs with 75% human serum for a defined period (e.g., 45 minutes) at 37°C.[12]

    • Include a positive control (e.g., zymosan) and a negative control (buffer).

    • Stop the reaction by adding an EDTA-containing buffer.

    • Measure the levels of complement activation markers:

      • sC5b-9 (Terminal Complement Complex): Indicates activation of the terminal pathway.

      • C3a and C5a (Anaphylatoxins): Indicate activation of the early stages of the complement cascade.

      • Bb fragment: Specific marker for the alternative pathway activation.[11][12]

    • Quantify these markers using commercially available ELISA kits.

Visualizations

LNP_Immunogenicity_Pathway cluster_LNP This compound LNP cluster_APC Antigen Presenting Cell (APC) cluster_Complement Complement System LNP This compound LNP (Ionizable Lipid, PEG, mRNA) TLR TLR Activation (TLR4, TLR7/8) LNP->TLR Lipid/mRNA recognition Inflammasome NLRP3 Inflammasome LNP->Inflammasome Complement Alternative Pathway Activation LNP->Complement LNP surface interaction MyD88 MyD88 Pathway TLR->MyD88 Cytokine_Production Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) Inflammasome->Cytokine_Production IL-1β secretion MyD88->Cytokine_Production Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins

Caption: Innate immune pathways activated by this compound LNPs.

Experimental_Workflow cluster_Formulation LNP Formulation & Characterization cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Formulate Formulate this compound LNPs (Microfluidic Mixing) Characterize Characterize LNPs (Size, PDI, Zeta Potential) Formulate->Characterize Cytokine Cytokine Release Assay (Whole Blood/PBMCs) Characterize->Cytokine Complement Complement Activation (Human Serum) Characterize->Complement Expression_vitro Protein Expression (Cell Lines) Characterize->Expression_vitro Administer Administer to Animal Model (e.g., Mouse) Characterize->Administer Expression_vivo Measure Protein Expression (e.g., IVIS) Administer->Expression_vivo Immune_Response Analyze Immune Response (Cytokines, Antibodies) Administer->Immune_Response

Caption: Workflow for assessing this compound LNP immunogenicity.

References

Technical Support Center: Optimizing Endosomal Escape of cKK-E15 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the endosomal escape of cKK-E15 lipid nanoparticles (LNPs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and improve the efficacy of your mRNA delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of endosomal escape for this compound LNPs?

A1: The endosomal escape of this compound LNPs is primarily driven by the ionizable lipid, this compound. At physiological pH (around 7.4), this compound is largely neutral, allowing for stable LNP formulation. Upon endocytosis, the LNP is trafficked into the endosome, where the internal pH drops to approximately 6.0-6.5. In this acidic environment, the tertiary amine groups of this compound become protonated, leading to a net positive charge. This charge facilitates interaction with anionic lipids present in the endosomal membrane, such as phosphatidylserine. This interaction is believed to induce a structural change in the lipid arrangement, potentially forming a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane and allows the encapsulated mRNA to escape into the cytoplasm.

Q2: Why am I observing low protein expression despite efficient cellular uptake of my this compound LNPs?

A2: Low protein expression with high cellular uptake is a classic sign of poor endosomal escape. If the LNPs are efficiently taken up by cells but remain trapped in endosomes, the mRNA payload will be degraded in the lysosomes and will not reach the ribosomes in the cytoplasm for translation. Other potential causes include issues with mRNA integrity or the LNP formulation itself. Refer to the troubleshooting guide below for specific steps to address this issue.

Q3: How does the choice of helper lipid influence the performance of this compound LNPs?

A3: Helper lipids are crucial for the structural integrity of the LNP and play a significant role in endosomal escape. The two most common helper lipids are 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). DOPE has a cone-like shape that is thought to promote the formation of the fusogenic hexagonal phase (HII), which can enhance endosomal escape. In contrast, DSPC has a more cylindrical shape and forms more stable bilayers, which can improve LNP stability but may be less effective at promoting endosomal escape. The optimal choice and ratio of helper lipid can be cell-type dependent and should be empirically determined.

Q4: What is a typical molar ratio for formulating this compound LNPs?

A4: A common starting point for the molar ratio of components in an LNP formulation is:

  • Ionizable Lipid (this compound): 35-50%

  • Helper Lipid (e.g., DOPE or DSPC): 10-20%

  • Cholesterol: 35-48.5%

  • PEG-Lipid: 1.5-2.5%

For instance, a frequently used molar ratio for similar ionizable lipids like cKK-E12 is 35:16:46.5:2.5 (cKK-E12:DOPE:Cholesterol:C14-PEG2000).[1] The optimal ratio for your specific application may require some optimization.

Q5: How can I quantify the endosomal escape of my this compound LNPs?

A5: Several assays can be used to quantify endosomal escape. A widely used method is the Galectin-8 or Galectin-9 recruitment assay.[2][3] Galectins are cytosolic proteins that bind to glycans exposed on the inner leaflet of the endosomal membrane upon membrane rupture. By using a cell line expressing a fluorescently tagged galectin (e.g., Gal8-GFP), endosomal escape events can be visualized and quantified as fluorescent puncta. Other methods include quantifying the amount of delivered mRNA in the cytoplasm versus the whole cell lysate using techniques like qPCR after cell fractionation.

Troubleshooting Guides

Problem 1: Low Transfection Efficiency (Low Protein Expression)
Potential Cause Recommended Action
Poor Endosomal Escape 1. Optimize Helper Lipid: If using DSPC, consider switching to or testing different ratios of DOPE, which is known to have fusogenic properties that can enhance endosomal escape.[4][5] 2. Vary Lipid Ratios: Systematically vary the molar ratios of this compound, helper lipid, and cholesterol. Higher proportions of the ionizable lipid can sometimes improve escape, but may also increase toxicity. 3. Quantify Endosomal Escape: Perform a Galectin-8/9 assay to directly measure the endosomal escape efficiency of your formulations.[2][3]
mRNA Integrity Issues 1. Verify mRNA Quality: Run your in vitro transcribed mRNA on a denaturing agarose (B213101) gel to check for degradation. Ensure the 5' cap and poly(A) tail are intact. 2. Improve Purification: Use a robust purification method to remove dsRNA and other impurities from your IVT reaction, as these can trigger innate immune responses that inhibit translation.
Suboptimal LNP Formulation 1. Check LNP Characteristics: Measure the size, polydispersity index (PDI), and zeta potential of your LNPs. Aim for a size between 80-150 nm and a PDI < 0.2. 2. Ensure High Encapsulation Efficiency: Use a RiboGreen assay to confirm that your mRNA is efficiently encapsulated (>90%). Low encapsulation will lead to a lower effective dose.
Cell-Specific Issues 1. Cell Health: Ensure cells are healthy and in the logarithmic growth phase during transfection. 2. Cell Type: Some cell types are inherently more difficult to transfect. Consider testing your LNPs on an easily transfectable cell line (e.g., HEK293T) to confirm their potency.
Problem 2: High Cytotoxicity
Potential Cause Recommended Action
High Concentration of Ionizable Lipid 1. Reduce LNP Dose: Perform a dose-response curve to find the optimal balance between transfection efficiency and cell viability. 2. Adjust Formulation: Decrease the molar percentage of this compound in your formulation. While this might slightly reduce endosomal escape, it can significantly improve cell viability.
Inflammatory Response 1. Use Modified mRNA: Incorporate modified nucleosides (e.g., N1-methylpseudouridine) in your mRNA to reduce its immunogenicity.[1] 2. Purity of mRNA: Ensure your mRNA is free of dsRNA contaminants, which are potent inducers of innate immune responses.
Helper Lipid Choice 1. Evaluate Helper Lipids: While DOPE can enhance endosomal escape, in some cell lines, more stable lipids like DSPC might lead to lower toxicity. Test both to find the best option for your system.

Quantitative Data

It is important to note that publicly available quantitative data specifically for this compound is limited. The following tables present data for the closely related and well-characterized ionizable lipid, cKK-E12, which can serve as a valuable reference point.

Table 1: In Vivo Protein Expression of cKK-E12 LNPs in Mice

Reporter GeneDelivery VehicleTotal Luciferase Expression (photons/s)Predominant Organ of ExpressionReference
LuciferasecKK-E12 LNP~1.5 x 109Liver (97%)[1]
EPOcKK-E12 LNP~7100 ng/mL (serum)Liver[6]

Table 2: Impact of Helper Lipid on LNP-mediated mRNA Delivery to Different Organs

Ionizable LipidHelper LipidTarget OrganRelative mRNA Delivery (Fold Change vs. DSPC)Reference
GenericDOPELiver~2-fold increase[4]
GenericDSPCSpleen~5-fold increase[4]

Table 3: Quantification of Endosomal Disruption by Galectin-8 Recruitment

LNP FormulationmRNA Dose (ng/well)% of Cells with Gal8-GFP PunctaReference
LNP-Cholesterol200~10%[2]
LNP-β-sitosterol200~30%[2]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

Materials:

  • This compound ionizable lipid

  • Dioleoylphosphatidylethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG-2000)

  • mRNA encoding the protein of interest

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (10 mM, pH 3.0)

  • PBS (1x, sterile)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and C14-PEG-2000 in ethanol at a molar ratio of 35:16:46.5:2.5 to a final total lipid concentration of 12.5 mM.[1]

  • Prepare mRNA Solution: Dilute the purified mRNA in 10 mM citrate buffer (pH 3.0) to a concentration of 0.2 mg/mL.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Set the total flow rate to 12 mL/min.

    • Prime the microfluidic cartridge and then initiate the mixing process.

    • Collect the resulting LNP solution.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against 1x PBS at 4°C for at least 6 hours, with at least two changes of buffer, to remove ethanol and raise the pH.

  • Characterization:

    • Measure the LNP size and PDI using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a RiboGreen assay.

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Store at 4°C.

Protocol 2: Quantification of Endosomal Escape using a Galectin-8 Assay

Materials:

  • HEK293T cells stably expressing Gal8-GFP

  • This compound LNPs encapsulating a reporter mRNA (e.g., mCherry)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well imaging plates

  • High-content imaging system or confocal microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed the Gal8-GFP HEK293T cells in a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.

  • LNP Treatment:

    • On the day of the experiment, remove the old medium and add fresh medium containing the desired concentrations of your this compound LNPs.

    • Include a negative control (untreated cells) and a positive control (e.g., a known endosomolytic agent like chloroquine (B1663885) or another LNP formulation with high endosomal escape).

  • Incubation: Incubate the cells with the LNPs for a defined period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.

  • Imaging:

    • After incubation, wash the cells with PBS.

    • Image the cells using a high-content imager or confocal microscope. Acquire images in the GFP channel (for Gal8-GFP) and, if applicable, the RFP channel (for mCherry expression).

  • Image Analysis:

    • Identify individual cells based on their overall fluorescence or a nuclear stain if used.

    • Within each cell, quantify the number of distinct, bright GFP puncta. These puncta represent the recruitment of Gal8-GFP to ruptured endosomes.

    • Calculate the percentage of cells with one or more Gal8-GFP puncta for each treatment condition.

    • Correlate the number of Gal8 puncta with the intensity of mCherry expression to link endosomal escape with protein translation.

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP This compound LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome mRNA_release mRNA Release Late_Endosome->mRNA_release Protonation of this compound Membrane Destabilization Cytoplasm Cytoplasm mRNA_release->Cytoplasm

Caption: Mechanism of this compound LNP endosomal escape.

LNP_Formulation_Workflow prep_lipids 1. Prepare Lipid Stock (this compound, Helper, Chol, PEG) in Ethanol mixing 3. Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipids->mixing prep_mrna 2. Prepare mRNA in Citrate Buffer (pH 3.0) prep_mrna->mixing dialysis 4. Dialysis vs. PBS (Ethanol Removal & Buffer Exchange) mixing->dialysis characterization 5. Characterization (Size, PDI, Encapsulation) dialysis->characterization storage 6. Sterile Filtration & Storage (0.22 µm filter, 4°C) characterization->storage

Caption: Workflow for this compound LNP formulation.

Troubleshooting_Logic start Low Protein Expression check_uptake High Cellular Uptake? start->check_uptake check_lnp Check LNP Quality (Size, PDI, Encapsulation) check_uptake->check_lnp No poor_escape Suspect Poor Endosomal Escape check_uptake->poor_escape Yes check_mrna Check mRNA Integrity check_lnp->check_mrna optimize_helper Optimize Helper Lipid (e.g., DOPE vs. DSPC) poor_escape->optimize_helper quantify_escape Quantify Escape (Galectin-8 Assay) poor_escape->quantify_escape

Caption: Troubleshooting low protein expression.

References

Validation & Comparative

A Comparative Guide: cKK-E15 in Lipid Nanoparticles vs. Lipofectamine for In Vitro Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a transfection reagent is a critical step in the experimental workflow. This guide provides an objective comparison between cKK-E15, a key component of modern lipid nanoparticles (LNPs), and Lipofectamine, a widely used series of cationic lipid-based transfection reagents. The comparison focuses on their respective mechanisms, primary applications, and available performance data for in vitro transfection.

While Lipofectamine is a ready-to-use reagent primarily designed for in vitro applications, this compound is a specialized peptide-lipid that is a component of formulated lipid nanoparticles, which have shown exceptional efficiency in vivo. This guide will delineate these differences to aid in the selection of the most appropriate technology for specific research needs.

Overview and Mechanism of Action

Lipofectamine is a well-established family of transfection reagents that utilize cationic lipids to form complexes with negatively charged nucleic acids, such as plasmid DNA and RNA.[1][2] These lipid-DNA complexes, or lipoplexes, are positively charged and can interact with and fuse into the negatively charged cell membrane, delivering the genetic material into the cell's cytoplasm.[1][2] The cargo is then released from the endosome to become active in the cell.[3] Different formulations of Lipofectamine, such as Lipofectamine 2000 and Lipofectamine 3000, have been optimized for high transfection efficiency across a broad range of cell lines.[4][5]

This compound , on the other hand, is an ionizable peptide-lipid used in the formulation of lipid nanoparticles (LNPs).[1][6][7][8] It is a derivative of the well-studied cKK-E12.[1][8] These LNPs are primarily designed for in vivo delivery of siRNA and mRNA.[9][10] The mechanism of action for LNPs containing cKK-E12, a close analog of this compound, is highly dependent on apolipoprotein E (ApoE) for cellular uptake, particularly in hepatocytes.[9] This ApoE-mediated uptake facilitates highly efficient and selective delivery to the liver in vivo.[9] While these LNPs can be used for ex vivo cell engineering, their application and mechanism for standard in vitro transfection of plasmid DNA are not well-documented in the available literature.[11]

Experimental Data: A Tale of Two Applications

Lipofectamine: In Vitro Transfection Performance

The in vitro transfection efficiency of Lipofectamine reagents is highly dependent on the cell line, the type of nucleic acid being transfected, and the specific Lipofectamine formulation used.

Cell LineTransfection Efficiency (%)CytotoxicityReference
HEK293T~60% (Lipofectamine 2000)Moderate[12]
HeLa~26% (Lipofectamine)Moderate[13]
CHO-K155% (pEGFP-N1 with Lipofectamine 3000)Lower than Turbofect[14]
HEK29352% (pEGFP-N1 with Lipofectamine 3000)Lower than Turbofect[14]
T47D76-95.6% (Lipofectamine 2000)Dose-dependent[4][5]
MCF-10A36-99.2% (Lipofectamine 2000)Lower than T47D[4][5]

Note: Transfection efficiencies and cytotoxicity are highly variable and depend on experimental conditions.

This compound/cKK-E12: In Vivo Gene Silencing Performance

Data for this compound and its predecessor, cKK-E12, predominantly comes from in vivo studies demonstrating potent and selective gene silencing in hepatocytes.

Model OrganismTarget GeneEfficacySelectivityReference
MiceFactor VII (FVII)ED50 ~ 0.002 mg/kgHighly selective for hepatocytes[9]
RatsFactor VII (FVII)ED50 < 0.01 mg/kgNot specified[9]
Nonhuman PrimatesFactor VII (FVII)>95% silencing at 0.3 mg/kgNot specified[9]

Experimental Protocols

Standard Lipofectamine 2000 Transfection Protocol (for a 24-well plate)
  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they are 90-95% confluent at the time of transfection.

  • DNA Dilution: Dilute 0.5 µg of plasmid DNA in 50 µL of Opti-MEM™ Reduced Serum Medium.

  • Lipofectamine 2000 Dilution: In a separate tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM™ Medium and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted DNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 100 µL of DNA-Lipofectamine 2000 complexes to each well containing cells and medium. Mix gently by rocking the plate.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression. The medium can be changed after 4-6 hours if toxicity is a concern.

LNP Formulation with this compound (General Overview)

Formulating LNPs with this compound for in vitro use is a more involved process than using a pre-formulated reagent like Lipofectamine and is not standardized for routine lab use. A general workflow would involve:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in ethanol (B145695).

  • Nucleic Acid Preparation: Prepare the nucleic acid (mRNA or siRNA) in an aqueous buffer at a low pH.

  • Microfluidic Mixing: Rapidly mix the lipid solution with the nucleic acid solution using a microfluidic device. This process facilitates the self-assembly of the LNPs.

  • Downstream Processing: The formulated LNPs are then typically dialyzed or purified to remove ethanol and raise the pH.

  • In Vitro Application: The purified LNPs can then be added to cell culture media for in vitro experiments. The optimal concentration and incubation time would need to be determined empirically.

Visualizing the Mechanisms

To better understand the distinct pathways of these two technologies, the following diagrams illustrate their proposed mechanisms of action.

Lipofectamine_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell Plasmid_DNA Plasmid DNA (- charge) Lipoplex Lipoplex (+ charge) Plasmid_DNA->Lipoplex Complexation Lipofectamine Lipofectamine (Cationic Lipid) Lipofectamine->Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Cell_Membrane Cell Membrane (- charge) Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry Transcription Transcription & Translation Nucleus->Transcription

Caption: Mechanism of Lipofectamine-mediated transfection.

cKK_E15_LNP_Mechanism cluster_extracellular Extracellular Space (In Vivo) cluster_cell Hepatocyte LNP This compound LNP (with siRNA/mRNA) ApoE_LNP ApoE-coated LNP LNP->ApoE_LNP ApoE Binding ApoE ApoE ApoE->ApoE_LNP Endosome Endosome ApoE_LNP->Endosome Receptor-Mediated Endocytosis Cell_Membrane Cell Membrane Receptor Receptor (e.g., LDLR) Receptor->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape & Cargo Release RISC RISC / Ribosome Cytoplasm->RISC Gene Silencing / Translation

Caption: In vivo mechanism of cKK-E12/E15 LNP-mediated delivery.

Conclusion

Lipofectamine and this compound-containing LNPs represent two distinct and powerful technologies for nucleic acid delivery.

  • Lipofectamine is the go-to choice for routine in vitro transfection of a wide variety of cell lines with plasmid DNA and RNA. Its ease of use and the wealth of available protocols make it a staple in molecular and cell biology labs.

  • This compound is a highly specialized component for formulating lipid nanoparticles , which excel in in vivo applications , particularly for siRNA and mRNA delivery to the liver. The high efficacy and selectivity of these LNPs make them a promising platform for therapeutic development.

For researchers focused on in vitro studies, especially with plasmid DNA, Lipofectamine remains the more practical and well-documented choice. For those engaged in in vivo gene silencing or mRNA-based therapeutics targeting the liver, exploring LNP formulations with advanced components like this compound is the more appropriate and potent approach.

References

A Comparative Guide to cKK-E15 and Other Ionizable Lipids for Hepatic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of nucleic acid therapeutics to the liver remains a critical challenge in the development of novel treatments for a wide range of diseases. Ionizable lipids are a cornerstone of lipid nanoparticle (LNP) formulations, facilitating the encapsulation and intracellular delivery of payloads such as small interfering RNA (siRNA) and messenger RNA (mRNA). Among the plethora of available ionizable lipids, cKK-E15 (commonly referred to as cKK-E12 in scientific literature) has emerged as a potent option for liver-targeted applications. This guide provides an objective comparison of cKK-E12 with other prominent ionizable lipids, supported by experimental data, to aid in the selection of the most suitable delivery vehicle for your research and therapeutic development.

Performance Comparison of Ionizable Lipids for Liver Delivery

The efficacy of ionizable lipids is typically evaluated based on their ability to silence gene expression (for siRNA) or drive protein production (for mRNA) in hepatocytes, the primary cell type in the liver. Key performance indicators include the median effective dose (ED50) for gene silencing and the levels of protein expression, alongside a comprehensive safety profile.

siRNA Delivery: Gene Silencing Efficiency

The potency of siRNA-LNP formulations is often assessed by measuring the dose required to achieve a 50% reduction in the expression of a target gene in the liver (ED50). A lower ED50 value indicates higher potency.

Ionizable LipidTarget GeneED50 (mg/kg siRNA) in MiceReference
cKK-E12 Factor VII0.002 [1]
DLin-MC3-DMA Factor VII~0.005[2]
C12-200 Factor VII~0.01[3]
ALC-0315 Factor VIIMore potent than DLin-MC3-DMA[4][5]

Key Observations:

  • cKK-E12 demonstrates exceptional potency for siRNA-mediated gene silencing in the liver, with a remarkably low ED50 of 0.002 mg/kg in mice[1].

  • DLin-MC3-DMA , a widely used and clinically validated ionizable lipid, also shows high potency with an ED50 of approximately 0.005 mg/kg[2].

  • ALC-0315 , another clinically advanced lipid, has been shown to achieve greater knockdown of Factor VII in hepatocytes compared to DLin-MC3-DMA at the same dose[4][5].

  • The combination of cKK-E12 with other lipids, such as the alkyne lipid A6, can synergistically enhance mRNA delivery and protein expression, suggesting that co-formulations can be a strategy to boost efficacy[6].

mRNA Delivery: Protein Expression

For mRNA-based therapies, the primary measure of success is the level of protein expression achieved in the target organ.

Ionizable LipidReporter ProteinExpression Level in LiverReference
cKK-E12 LuciferaseHigh[7]
SM-102 LuciferaseHigh (higher than ALC-0315 and cKK-E12 in intramuscular delivery)[8]
C12-200 LuciferaseHigh[7]
ALC-0315 LuciferaseHigh[8]
cKK-E12/A6 (Syn-3) Luciferase, hEPOSuperior to cKK-E12 alone[6]

Key Observations:

  • Both cKK-E12 and C12-200 facilitate high levels of protein expression almost exclusively in the liver[7].

  • SM-102 has been shown to mediate higher protein expression after intramuscular injection compared to cKK-E12 and ALC-0315[8]. While this is not a direct measure of liver-specific delivery via intravenous injection, it highlights the high efficiency of this lipid.

  • The synergistic formulation of cKK-E12 and A6 (Syn-3) resulted in a more robust enhancement in luciferase protein expression in the liver compared to cKK-E12 alone[6].

Safety and Toxicity Profile

A critical aspect of LNP-based therapeutics is their safety profile. Liver toxicity is a primary concern and is often assessed by measuring serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

Ionizable LipidKey Toxicity FindingsReference
DLin-MC3-DMA Generally well-tolerated at therapeutic doses.[4][5]
ALC-0315 At high doses (5 mg/kg), increased markers of liver toxicity (ALT and bile acids) were observed compared to DLin-MC3-DMA.[4][5]
cKK-E12 Data on direct, side-by-side toxicity comparison with other lipids is less reported in the provided search results, but its high potency at very low doses suggests a favorable therapeutic window.

Key Observations:

  • While highly potent, some ionizable lipids like ALC-0315 may exhibit a narrower therapeutic window, with signs of liver toxicity appearing at higher doses[4][5].

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. Below are generalized experimental protocols for the formulation and in vivo evaluation of LNP-based nucleic acid delivery to the liver.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing LNPs with consistent size and high encapsulation efficiency.

  • Preparation of Lipid Solution: Dissolve the ionizable lipid (e.g., cKK-E12), helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio. A common ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid[4].

  • Preparation of Nucleic Acid Solution: Dissolve the siRNA or mRNA in an aqueous buffer with a low pH (e.g., 10 mM citrate (B86180) buffer, pH 3-4).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., from Precision NanoSystems) to rapidly mix the ethanolic lipid solution and the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at a neutral pH to remove ethanol and non-encapsulated nucleic acids.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Evaluation of LNP Efficacy in Mice

This protocol outlines the steps for assessing the in vivo performance of LNP formulations for liver delivery.

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • LNP Administration: Administer the LNP formulation intravenously (i.v.) via the tail vein. Doses will vary depending on the ionizable lipid and nucleic acid payload.

  • Sample Collection and Analysis (siRNA):

    • 24 to 48 hours post-injection, collect blood samples to measure the levels of the target protein (e.g., Factor VII).

    • Determine the ED50 by administering a range of siRNA doses.

  • Sample Collection and Analysis (mRNA):

    • 6 to 24 hours post-injection, euthanize the mice and harvest the liver and other major organs.

    • For luciferase reporter mRNA, homogenize the tissues and measure luminescence using a luminometer.

    • For secreted proteins (e.g., erythropoietin), measure protein levels in the serum via ELISA.

  • Toxicity Assessment: Collect blood at various time points to measure serum levels of ALT and AST.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in LNP-mediated delivery, the following diagrams illustrate key pathways and experimental workflows.

LNP_Uptake_and_Release cluster_bloodstream Bloodstream (pH 7.4) cluster_hepatocyte Hepatocyte LNP LNP (Neutral Charge) ApoE ApoE LNP->ApoE binds to LDLR LDL Receptor ApoE->LDLR mediates uptake via Endosome Endosome (Acidic pH) LDLR->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Lipid Protonation) NucleicAcid siRNA/mRNA Cytoplasm->NucleicAcid Payload Release

Caption: Cellular uptake and endosomal escape of an LNP in a hepatocyte.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipids Ionizable Lipid + Helpers (in Ethanol) Mixing Microfluidic Mixing Lipids->Mixing NA siRNA/mRNA (in Aqueous Buffer) NA->Mixing Purification Dialysis vs. PBS Mixing->Purification Characterization Size, PDI, Zeta, EE Purification->Characterization Injection IV Injection into Mice Characterization->Injection Formulated LNPs Analysis Analysis (Gene Silencing / Protein Expression) Injection->Analysis Toxicity Toxicity Assessment (ALT/AST) Injection->Toxicity

Caption: General workflow for LNP formulation and in vivo evaluation.

Conclusion

cKK-E12 stands out as a highly potent ionizable lipid for liver-specific siRNA delivery, exhibiting one of the lowest reported ED50 values. Its efficacy in mRNA delivery is also significant, particularly when used in synergistic formulations. While established lipids like DLin-MC3-DMA and newer clinical-stage lipids such as ALC-0315 and SM-102 offer strong alternatives, the choice of ionizable lipid will ultimately depend on the specific application, balancing the need for maximum potency with a favorable safety profile. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the rapidly evolving field of nucleic acid therapeutics. Further head-to-head studies, especially focusing on long-term efficacy and comprehensive toxicity, will be invaluable in delineating the optimal ionizable lipid for clinical translation.

References

A Comparative Guide to In Vivo Gene Silencing: Evaluating cKK-E15 LNP and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe in vivo delivery of small interfering RNA (siRNA) is a critical hurdle in the development of novel therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, with continuous innovation in their lipid components to enhance potency and specificity. This guide provides a comparative analysis of cKK-E15 LNP-mediated gene silencing, alongside a comprehensive evaluation of prominent alternative LNP systems.

While direct, quantitative in vivo gene silencing data for this compound LNPs remains limited in publicly accessible literature, its structural similarity to the highly potent and well-characterized cKK-E12 lipidoid suggests its potential as an effective siRNA delivery vehicle. This guide will leverage available information on cKK-E12 as a proxy for discussing the potential of the cKK family of lipidoids and will compare it with established alternatives for which extensive in vivo data are available.

Performance Comparison of In Vivo Gene Silencing LNPs

The following table summarizes the in vivo performance of various ionizable lipids used in LNP formulations for siRNA-mediated gene silencing. The data is primarily focused on silencing of endogenous genes in hepatocytes, a common target for LNP-based therapies.

Ionizable LipidTarget GeneAnimal ModelEfficacy (ED50 or % Knockdown)Key Findings & Citations
cKK-E12 Factor VIIMiceED50 ~ 0.002 mg/kgExceptionally potent and highly selective for hepatocytes over endothelial and immune cells.[1][2] Efficacy is dependent on apolipoprotein E (ApoE).[1][2]
Factor VIIRatsED50 < 0.01 mg/kgPotent silencing demonstrated in a second rodent species.[1]
Transthyretin (TTR)Non-human primates>95% silencing at 0.3 mg/kgDemonstrates high efficacy in a clinically relevant large animal model.[1][2]
DLin-MC3-DMA Factor VIIMiceED50 ~ 0.03 mg/kgA clinically validated ionizable lipid (in Onpattro®) that enables potent and durable gene silencing.
BCR-ABLMice (CML model)Significant reduction in leukemic burdenDemonstrates potential for targeting hematopoietic tissues, although less efficient than liver targeting.[3]
ALC-0315 Factor VIIMice~80% knockdown at 1 mg/kgShows potent gene silencing, outperforming DLin-MC3-DMA at the same dose in a head-to-head comparison.
ADAMTS13Mice~90% knockdown at 1 mg/kgDemonstrates efficacy in targeting hepatic stellate cells.
SM-102 Luciferase (mRNA delivery)MiceHigher protein expression than ALC-0315 and cKK-E12While primarily studied for mRNA delivery, its structural similarities suggest potential for siRNA applications.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for in vivo LNP-siRNA studies.

LNP Formulation (Microfluidic Mixing)

A common method for preparing LNPs is through microfluidic mixing, which allows for controlled and reproducible nanoparticle formation.

Materials:

  • Ionizable lipid (e.g., cKK-E12, DLin-MC3-DMA) in ethanol (B145695)

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) in ethanol

  • siRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Prepare the lipid solution by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for cKK-E12).[4]

  • Prepare the aqueous solution by dissolving the siRNA in the low pH buffer.

  • Set the flow rates of the lipid and aqueous phases on the microfluidic device. The flow rate ratio will influence the final particle size.

  • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs with the siRNA encapsulated.

  • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Characterize the LNPs for size, polydispersity index (PDI), and siRNA encapsulation efficiency.

In Vivo Gene Silencing Study in Mice

Animal Model:

  • C57BL/6 mice are commonly used for liver gene silencing studies.

Administration:

  • Administer the LNP-siRNA formulation intravenously (i.v.) via the tail vein.

  • Dosing is typically calculated based on the amount of siRNA per kilogram of body weight.

Sample Collection and Analysis:

  • Collect blood samples at a predetermined time point post-injection (e.g., 48 hours) to measure the levels of the target protein in the serum.

  • Euthanize the animals and harvest tissues (e.g., liver) for mRNA analysis.

  • Quantify the target protein levels in the serum using an enzyme-linked immunosorbent assay (ELISA).

  • Quantify the target mRNA levels in the liver tissue using quantitative reverse transcription PCR (qRT-PCR).

  • Gene silencing is calculated by comparing the protein or mRNA levels in the treated group to a control group (e.g., treated with PBS or a non-targeting siRNA LNP).

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the complex mechanisms and workflows involved in LNP-mediated gene silencing.

LNP_Delivery_and_Gene_Silencing cluster_formulation LNP Formulation cluster_in_vivo In Vivo Delivery and Action Lipids Lipids in Ethanol (this compound/Alternative, DSPC, Cholesterol, PEG-Lipid) Mixer Microfluidic Mixing Lipids->Mixer siRNA siRNA in Aqueous Buffer (low pH) siRNA->Mixer LNP siRNA-LNP Mixer->LNP Injection Intravenous Injection LNP->Injection Circulation Systemic Circulation (ApoE Binding) Injection->Circulation Hepatocyte Hepatocyte Circulation->Hepatocyte Endocytosis Endocytosis Hepatocyte->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape (siRNA Release) Endosome->Release RISC RISC Loading Release->RISC Cleavage mRNA Cleavage RISC->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: Workflow of LNP-mediated in vivo gene silencing.

This diagram illustrates the process from LNP formulation through to the mechanism of action within the target hepatocyte, resulting in gene silencing.

The this compound LNP System: An Extrapolative View

The exceptional potency of cKK-E12 (ED50 ~0.002 mg/kg in mice) sets a high benchmark.[1][2] It is plausible that this compound was developed as part of a combinatorial library approach to further optimize the structure-activity relationship of this lipidoid class. Variations in the lipid tails, a common strategy in lipidoid development, can significantly impact delivery efficiency and tolerability. Therefore, it is reasonable to hypothesize that this compound was designed to either match or potentially improve upon the remarkable efficacy of cKK-E12. However, without direct experimental validation, this remains speculative.

Alternative LNP Systems: A Comparative Overview

The field of in vivo siRNA delivery is not limited to the cKK family of lipidoids. Several other ionizable lipids have been extensively studied and have even reached clinical application.

  • DLin-MC3-DMA: This lipid is a key component of the first FDA-approved RNAi therapeutic, Onpattro®. Its clinical success validates the efficacy and safety of LNP-based siRNA delivery. While highly effective, newer generations of ionizable lipids, such as cKK-E12, have demonstrated superior potency in preclinical models.[1]

  • ALC-0315 and SM-102: These lipids rose to prominence as key components of the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines, respectively. Although primarily associated with mRNA delivery, their structural features, including biodegradable ester linkages, are also relevant for siRNA applications. Head-to-head comparisons have shown that these newer lipids can offer improved efficacy and safety profiles over older generations.

The choice of ionizable lipid is a critical determinant of an LNP's in vivo performance. Factors such as potency, specificity, and safety must be carefully considered in the context of the specific therapeutic application.

Signaling_Pathway LNP siRNA-LNP (e.g., this compound) ApoE ApoE LNP->ApoE binds Endocytosis Endocytosis LNP->Endocytosis LDLR LDLR Family ApoE->LDLR interacts with Hepatocyte Hepatocyte Membrane Hepatocyte->Endocytosis uptake Endosome Endosome (Acidification) Endocytosis->Endosome siRNA_Release siRNA Release Endosome->siRNA_Release pH-triggered RISC RISC siRNA_Release->RISC loads into mRNA Target mRNA RISC->mRNA binds to Cleavage mRNA Cleavage mRNA->Cleavage Silencing Protein Synthesis Inhibition Cleavage->Silencing

Caption: Cellular uptake and gene silencing pathway of LNPs.

Conclusion

The validation of this compound LNP-mediated gene silencing in vivo requires further investigation to provide the direct, quantitative data necessary for a definitive comparison with established alternatives. However, based on the remarkable performance of the closely related cKK-E12, the cKK family of lipidoids represents a highly promising platform for potent and selective hepatocyte gene silencing. For researchers and drug developers, the choice of an LNP system will depend on a careful evaluation of the specific therapeutic goal, balancing the exceptional potency of preclinical candidates like cKK-E12 with the clinically validated track record of lipids such as DLin-MC3-DMA. The continuous evolution of ionizable lipids, including those utilized in the recent mRNA vaccines, promises a future with even more effective and safer options for in vivo gene silencing.

References

A Head-to-Head Comparison of cKK-E15 and DLin-MC3-DMA for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the choice of a delivery vehicle is paramount to achieving potent and safe gene silencing. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as the frontrunners, with several LNP-based therapies having gained regulatory approval. This guide provides a detailed side-by-side comparison of two prominent ionizable lipids used in LNP formulations for siRNA delivery: cKK-E15 and the clinically advanced DLin-MC3-DMA.

This comparison synthesizes available experimental data to objectively evaluate the performance of these lipids, focusing on key metrics such as in vivo efficacy, physicochemical properties, and toxicity profiles. While extensive data is available for DLin-MC3-DMA, a key component of the first FDA-approved siRNA therapeutic, Onpattro®, direct comparative data for this compound is less abundant. Therefore, for some performance aspects of this compound, data from the closely related and highly potent lipidoid cKK-E12 is used as a proxy, with the structural differences noted.

Performance Comparison

The following tables summarize the key quantitative data for this compound (and its analogue cKK-E12) and DLin-MC3-DMA, providing a clear comparison of their performance characteristics.

ParametercKK-E12 (analogue for this compound)DLin-MC3-DMAReference
In Vivo Efficacy (ED₅₀ for Factor VII Silencing in Mice) ~0.002 mg/kg~0.005 mg/kg[1][2]
Apparent pKa Not explicitly reported6.44[2]
Primary Organ of Accumulation Liver (Hepatocytes)Liver (Hepatocytes)[1][3]

Table 1: In Vivo Performance and Physicochemical Properties

ParametercKK-E12 (analogue for this compound)DLin-MC3-DMAReference
General Toxicity Profile Well-tolerated in rats at doses significantly higher than the efficacious dose.Generally considered safe, with some studies indicating potential for elevated liver enzymes at high doses compared to newer lipids.[1][3]
Observed Adverse Effects at High Doses Not explicitly reported in direct comparison.Did not show significant increases in liver toxicity markers (ALT, bile acids) at a 5 mg/kg dose in mice, in contrast to ALC-0315.[3]

Table 2: Comparative Toxicity Profile

ParameterTypical Range for LNP FormulationsReference
siRNA Encapsulation Efficiency >90%[4]

Table 3: Formulation Characteristics

Experimental Methodologies

A summary of the key experimental protocols used to evaluate the performance of these ionizable lipids is provided below.

In Vivo Gene Silencing Efficacy (Factor VII Knockdown)
  • Animal Model: Typically C57BL/6 mice.

  • LNP-siRNA Formulation: The ionizable lipid (cKK-E12 or DLin-MC3-DMA) is formulated with helper lipids (e.g., DSPC, cholesterol) and a PEG-lipid at specific molar ratios. siRNA targeting Factor VII is encapsulated within the LNPs.

  • Administration: LNPs are administered intravenously (IV) at varying doses.

  • Analysis: Serum is collected at a specified time point (e.g., 24 or 48 hours) post-injection. Factor VII protein levels are measured using a chromogenic assay. The ED₅₀, the dose at which a 50% reduction in Factor VII levels is observed compared to a control group, is then calculated.[1][2]

Determination of Apparent pKa (TNS Assay)

The apparent pKa of LNPs, a critical parameter influencing endosomal escape, is commonly determined using a fluorescence-based assay with 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).

  • Principle: TNS is a fluorescent probe that exhibits increased fluorescence intensity upon binding to the protonated, positively charged surface of the ionizable lipid in the LNP at acidic pH.

  • Procedure:

    • A series of buffers with a range of pH values (e.g., pH 3 to 10) are prepared.

    • The LNP formulation is diluted into each buffer.

    • TNS solution is added to each sample.

    • The fluorescence intensity is measured using a fluorometer.

    • The fluorescence intensity is plotted against the pH. The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.

siRNA Encapsulation Efficiency (RiboGreen Assay)

The efficiency of siRNA encapsulation within the LNPs is a crucial quality attribute and is typically measured using the RiboGreen assay.

  • Principle: RiboGreen is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.

  • Procedure:

    • The total siRNA concentration is determined by measuring the fluorescence of the LNP sample after lysis with a detergent (e.g., Triton X-100), which releases the encapsulated siRNA.

    • The amount of unencapsulated, or free, siRNA is determined by measuring the fluorescence of the intact LNP sample without detergent.

    • The encapsulation efficiency is calculated as: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] * 100[4]

Visualization of Key Processes

To better understand the mechanisms of LNP-mediated siRNA delivery and the experimental workflows, the following diagrams are provided.

LNP_siRNA_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell (Hepatocyte) LNP LNP-siRNA (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis ApoE-mediated Endosome Endosome (Acidifying pH) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Lipid Protonation) RISC RISC Loading Cytoplasm->RISC siRNA Release Cleavage mRNA Cleavage RISC->Cleavage Target Recognition Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation In Vivo Evaluation Lipids Ionizable Lipid (this compound or DLin-MC3-DMA) + Helper Lipids in Ethanol Mixing Microfluidic Mixing Lipids->Mixing siRNA siRNA in Aqueous Buffer (pH 4) siRNA->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis pKa pKa Determination (TNS Assay) Dialysis->pKa EE Encapsulation Efficiency (RiboGreen Assay) Dialysis->EE Size Size & PDI (DLS) Dialysis->Size Injection IV Injection in Mice Dialysis->Injection Analysis Serum Analysis (Factor VII Assay) Injection->Analysis

References

Evaluating the Toxicity Profile of cKK-E15 LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe delivery systems is paramount to the success of nucleic acid-based therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of mRNA and siRNA, yet concerns regarding their potential toxicity remain a critical aspect of preclinical and clinical evaluation. This guide provides a comparative analysis of the toxicity profile of cKK-E15 LNPs, a novel ionizable lipid-based formulation, against three clinically relevant and widely used alternatives: DLin-MC3-DMA, ALC-0315, and SM-102.

Comparative Toxicity Profile of Ionizable Lipid Nanoparticles

The following table summarizes the available quantitative data on the in vitro cytotoxicity, and in vivo immunotoxicity and hepatotoxicity of cKK-E12 (as a proxy for this compound), DLin-MC3-DMA, ALC-0315, and SM-102 LNPs.

Toxicity ParametercKK-E12 (surrogate for this compound)DLin-MC3-DMAALC-0315SM-102
In Vitro Cytotoxicity Cell viability >60% at 1 µg/mL in BMDCs[1]Cell viability >80% at high concentrations in 293T cells[2]Exhibited lower cytotoxicity than DMKD and DMKD-PS LNPs in CT26 and RAW 264.7 cells[3].Exhibited lower cytotoxicity than DMKD and DMKD-PS LNPs in CT26 and RAW 264.7 cells[3]. Minimal cytotoxicity observed at 125 ng/ml in various cell lines[4]. No cytotoxicity observed at dosages up to 200 ng/mL in HeLa cells[5].
Immunotoxicity (In Vivo) Upregulation of IFN, IL-6, TNFα, groAlpha, and MCP1 after a single injection of blank LNPs[6]. Elicited stronger inflammatory responses (higher IL-6, IFN-γ, and MCP-1) compared to ALC-0315 and SM-102[7].Induced a Th2-biased antibody immunity when injected subcutaneously[8][9].Induced lower inflammatory responses (IL-6, IFN-γ, MCP-1) compared to cKK-E12[7].Induced comparable levels of inflammatory cytokines to ALC-0315[7]. Induced significantly higher levels of inflammatory cytokines (IFN-α, IFN-β, IFN-γ, CCL2, CXCL10, and IL-6) compared to PBS-treated mice[7]. Higher IL-1β secretion compared to MC3 LNPs[10].
Hepatotoxicity (In Vivo) Dose-dependent increase in AST and ALT. At ≥2.25 mg/kg, AST levels approached or exceeded the normal range[6].At a high dose of 5 mg/kg, did not increase markers of liver toxicity (ALT and bile acids)[1]. At a dose of 1.0 mg/kg, induced a significant increase in ALT and AST levels[11].At a high dose of 5 mg/kg, significantly increased serum levels of ALT (105.5 ± 11 U/L) and bile acids compared to PBS-treated mice (29 ± 3 U/L)[1].In a study with a novel ionizable lipid, (4S)-KEL12 LNP showed significantly reduced ALT and AST serum levels compared to SM-102 after intravenous injection[11].

Experimental Methodologies

A comprehensive evaluation of LNP toxicity involves a tiered approach, progressing from in vitro screening to in vivo validation. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • LNP Treatment: Treat the cells with various concentrations of the LNP formulations and incubate for 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Immunotoxicity Assessment (Cytokine Profiling)

This involves measuring the levels of pro-inflammatory and anti-inflammatory cytokines in the serum of animals following LNP administration.

Protocol:

  • Animal Dosing: Administer the LNP formulations to mice via the desired route (e.g., intravenous, intramuscular).

  • Blood Collection: At predetermined time points (e.g., 2, 6, 24 hours post-injection), collect blood samples via cardiac puncture or retro-orbital bleeding.

  • Serum Isolation: Centrifuge the blood to separate the serum.

  • Cytokine Quantification: Use a multiplex cytokine assay (e.g., Luminex-based) or individual ELISAs to measure the concentrations of cytokines such as IL-6, TNF-α, IFN-γ, and MCP-1 in the serum.

  • Data Analysis: Compare the cytokine levels in the LNP-treated groups to a control group (e.g., PBS-treated).

In Vivo Hepatotoxicity Assessment (Liver Enzyme Analysis)

Elevated levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum are indicative of liver damage.

Protocol:

  • Animal Dosing: Administer the LNP formulations to mice.

  • Blood Collection and Serum Isolation: Collect blood and isolate serum at specified time points post-administration.

  • Enzyme Analysis: Use a clinical chemistry analyzer or commercially available assay kits to measure the levels of ALT and AST in the serum.

  • Data Analysis: Compare the enzyme levels in the LNP-treated groups to a control group and to normal reference ranges.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in evaluating LNP toxicity, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a key signaling pathway.

LNP_Toxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_assessment Assessment Endpoints Cell_Culture Cell Culture (e.g., Hepatocytes, Immune Cells) Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) Cell_Culture->Cytotoxicity_Assays LNP Treatment Immunotoxicity_Assays Immunotoxicity Assays (Cytokine Secretion) Cell_Culture->Immunotoxicity_Assays LNP Treatment LNP_Administration LNP Administration (IV, IM) Cytotoxicity_Assays->LNP_Administration Lead Candidate Selection Animal_Model Animal Model (e.g., Mice) Animal_Model->LNP_Administration Toxicity_Assessment Toxicity Assessment LNP_Administration->Toxicity_Assessment Hepatotoxicity Hepatotoxicity (ALT, AST levels) Toxicity_Assessment->Hepatotoxicity Immunotoxicity_In_Vivo Immunotoxicity (Cytokine Profiling) Toxicity_Assessment->Immunotoxicity_In_Vivo Histopathology Histopathology (Tissue Analysis) Toxicity_Assessment->Histopathology

Caption: Experimental workflow for evaluating LNP toxicity.

LNP_Immunotoxicity_Pathway LNP Lipid Nanoparticle TLR Toll-like Receptor (TLR) (e.g., TLR4) LNP->TLR Recognition MyD88 MyD88 TLR->MyD88 Signal Transduction NF_kB NF-κB Activation MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Cytokines Gene Transcription

Caption: Simplified TLR signaling pathway in LNP-induced immunotoxicity.

Comparative Analysis and Conclusion

The available data suggests that the toxicity of ionizable lipid nanoparticles is highly dependent on the specific chemical structure of the ionizable lipid, the dose, and the route of administration.

  • cKK-E12 (surrogate for this compound): The data on cKK-E12 indicates a potential for dose-dependent hepatotoxicity and a notable induction of pro-inflammatory cytokines[6][7]. This suggests that while potent, careful dose optimization and monitoring for inflammatory responses would be crucial for this compound-based therapies.

  • DLin-MC3-DMA: This well-established ionizable lipid appears to have a more favorable hepatotoxicity profile at higher doses compared to ALC-0315 in some studies[1]. However, its immunogenic potential, particularly the induction of a Th2-biased response via the subcutaneous route, warrants consideration depending on the therapeutic application[8][9].

  • ALC-0315: While demonstrating high efficacy in mRNA delivery, ALC-0315 has been associated with elevated liver enzymes at high doses[1]. Its inflammatory profile appears to be less pronounced than that of cKK-E12 in the compared study[7].

  • SM-102: SM-102 shows a toxicity profile that is generally comparable to ALC-0315, with some studies suggesting it may induce a more significant inflammatory response, including higher IL-1β secretion than MC3 LNPs[7][10].

References

Shifting Tropism: Strategies for Extrahepatic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of next-generation lipid nanoparticle (LNP) platforms designed for targeted nucleic acid delivery beyond the liver, offering a detailed analysis of alternatives to the liver-tropic cKK-E15 and similar LNPs. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the precision of gene therapies for a range of non-hepatic diseases.

The historic success of lipid nanoparticles in delivering mRNA for vaccines and siRNA for liver-targeted therapies has paved the way for their application in a broader spectrum of diseases.[1][2] However, the inherent tendency of conventional LNPs to accumulate in the liver—a phenomenon known as liver tropism—presents a significant hurdle for treating extrahepatic conditions.[2] This guide explores emerging strategies and novel LNP formulations that overcome this challenge, enabling targeted delivery to tissues such as muscle, spleen, and bone marrow.

Researchers are employing several key strategies to redirect LNPs away from the liver and towards other tissues. These can be broadly categorized as:

  • Passive Targeting: This approach involves modifying the physicochemical properties of LNPs, such as their size, charge, and surface composition, to influence their biodistribution.[1][3]

  • Active Targeting: This strategy incorporates targeting ligands—such as antibodies, peptides, or small molecules—onto the LNP surface. These ligands bind to specific receptors expressed on the target cells, facilitating cellular uptake.[3]

  • Endogenous Targeting: This method involves designing the LNP's lipid composition to control the adsorption of specific plasma proteins, forming a "biomolecular corona" that directs the nanoparticle to the desired organ.[3]

Comparative Analysis of Non-Liver Targeting LNP Formulations

The following table summarizes the performance of several promising alternatives to liver-tropic LNPs, highlighting their targeted tissues and key formulation characteristics.

LNP Formulation/StrategyKey Component(s)Target Tissue(s)Efficacy/Key FindingOff-Target OrgansReference
iso-A11B5C1 Novel ionizable lipidMuscleComparable in vivo muscle transfection to SM-102.Significantly reduced expression in liver and spleen compared to SM-102.[4][5][6]
Sphingomyelin-based LNPs Sphingomyelin as a helper lipidSpleen, LungsEnhanced extrahepatic delivery by altering nanoparticle structure and serum protein interactions.Reduced hepatic uptake.[7]
Anionic Helper Lipid LNPs Phosphatidylserine (PS)SpleenReplacement of DOPE with PS shifted the liver-to-spleen expression ratio from 8:1 to 1:3.Reduced liver expression.[8]
Cationic Helper Lipid LNPs DOTAPLungsReplacement of DOPE with DOTAP altered the liver-to-lung expression ratio from 36:1 to 1:56.Reduced liver expression.[8]
SORT LNPs (Spleen) 1,2-dioleoyl-sn-glycero-3-phosphate (18PA)SpleenAddition of 30% 18PA resulted in specific spleen targeting.Not specified.[9]
Glycolipid-based LNPs Neutral glycolipid replacing DSPCSpleenReduced liver delivery and increased splenic delivery without introducing a net charge.Reduced liver uptake.[10]
VLA-4 Targeted LNPs LDV peptide ligandBone MarrowSignificantly higher accumulation in bone marrow compared to non-targeted LNPs.Liver, spleen, lungs, heart, kidneys.[11]

Experimental Methodologies

Detailed protocols are crucial for the replication and validation of these findings. Below are representative experimental workflows for the formulation and in vivo evaluation of targeted LNPs.

LNP Formulation and mRNA Encapsulation

A common method for LNP formulation involves the rapid mixing of lipids dissolved in an organic solvent (e.g., ethanol) with an aqueous solution of mRNA at a low pH (e.g., pH 4.0).

  • Lipid Stock Preparation: The ionizable lipid, helper lipid (e.g., DSPC, DOPE, or an alternative), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio.

  • mRNA Solution Preparation: The mRNA payload (e.g., encoding a reporter protein like luciferase or a therapeutic protein) is diluted in a low pH buffer, such as 25 mM sodium acetate.

  • Mixing: The lipid and mRNA solutions are rapidly mixed, often using a microfluidic device, to induce the self-assembly of LNPs and encapsulation of the mRNA.

  • Dialysis and Concentration: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at a neutral pH to remove the ethanol and raise the pH, resulting in a stable, neutral surface charge. The LNPs are then concentrated to the desired final concentration.

In Vivo Biodistribution Studies

Animal models, typically mice, are used to assess the tissue-specific delivery of LNP formulations.

  • Animal Models: C57BL/6 or BALB/c mice are commonly used.

  • Administration: LNPs encapsulating reporter mRNA (e.g., firefly luciferase) are administered via the desired route, most commonly intravenous (tail vein) or intramuscular injection.

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and injected with a substrate for the reporter protein (e.g., D-luciferin for luciferase). Whole-body bioluminescence is then measured using an in vivo imaging system (IVIS) to visualize the location and intensity of protein expression.

  • Ex Vivo Organ Analysis: After the final imaging time point, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys, muscle at the injection site) are harvested. Reporter protein activity in each organ is quantified by homogenizing the tissue and performing a luciferase assay. The results are typically normalized to the total protein content of the tissue lysate.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in non-liver LNP targeting.

G cluster_0 Endogenous Targeting Workflow LNP LNP with Modified Helper Lipid (e.g., Sphingomyelin) IV Intravenous Injection LNP->IV Corona Biomolecular Corona Formation IV->Corona Plasma Protein Binding Spleen Spleen Accumulation Corona->Spleen Liver Reduced Liver Uptake Corona->Liver

Caption: Workflow for spleen targeting via endogenous pathway.

G cluster_1 Active Targeting of Bone Marrow LNP LNP TargetedLNP LDV-LNP LNP->TargetedLNP LDV LDV Peptide (Ligand) LDV->TargetedLNP VLA4 VLA-4 Receptor TargetedLNP->VLA4 Binds to Uptake Receptor-Mediated Endocytosis TargetedLNP->Uptake HSC Hematopoietic Stem Cell (in Bone Marrow) HSC->Uptake VLA4->HSC Expressed on

Caption: Active targeting of bone marrow cells using VLA-4 ligand.

G cluster_2 Comparative Biodistribution Experiment cluster_3 iso-A11B5C1 Results cluster_4 SM-102 Results isoLNP iso-A11B5C1 LNP (Luciferase mRNA) IM Intramuscular Injection (Mice) isoLNP->IM SMLNP SM-102 LNP (Luciferase mRNA) SMLNP->IM Imaging In Vivo Bioluminescence Imaging IM->Imaging Organs Organ Harvest & Ex Vivo Analysis Imaging->Organs Muscle_iso High Muscle Expression Organs->Muscle_iso Liver_iso Low Liver Expression Organs->Liver_iso Spleen_iso Low Spleen Expression Organs->Spleen_iso Muscle_SM High Muscle Expression Organs->Muscle_SM Liver_SM High Liver Expression Organs->Liver_SM Spleen_SM High Spleen Expression Organs->Spleen_SM

Caption: Workflow for comparing muscle-specific LNPs.

Conclusion

The field of LNP-mediated nucleic acid delivery is rapidly evolving beyond its initial focus on the liver. By rationally designing LNP components, researchers have developed a suite of tools for targeting a variety of extrahepatic tissues. The alternatives to this compound and other liver-tropic LNPs presented in this guide, such as the muscle-specific iso-A11B5C1 and spleen-targeting sphingomyelin- or anionic lipid-based formulations, represent a significant step towards realizing the full therapeutic potential of RNA medicines for a wide range of diseases. The continued exploration of novel lipids and targeting moieties promises to further refine the tissue-specificity and efficacy of these powerful delivery platforms.

References

A Comparative Guide to the In Vivo Efficacy of cKK-E15 Delivered mRNA Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines has revolutionized the landscape of modern medicine, with the lipid nanoparticle (LNP) delivery system being a cornerstone of this success. The choice of ionizable lipid is a critical determinant of the efficacy and tolerability of these vaccines. This guide provides a comparative analysis of the in vivo performance of mRNA vaccines delivered by LNPs containing the ionizable lipid cKK-E15, benchmarked against other widely used alternatives.

While direct comparative data for this compound is limited in the public domain, this guide utilizes data from its close structural analog, cKK-E12, to provide a substantive comparison with clinically advanced ionizable lipids such as ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine) and SM-102 (used in the Moderna COVID-19 vaccine).

Comparative In Vivo Performance

The in vivo efficacy of an mRNA vaccine is a multifactorial outcome, encompassing protein expression, induction of humoral and cellular immunity, and ultimately, protective efficacy. The following tables summarize key quantitative data from preclinical studies in mice, comparing LNPs formulated with cKK-E12, ALC-0315, and SM-102.

Table 1: In Vivo Protein Expression Following Intramuscular Administration

This table compares the in vivo expression of a reporter protein (Firefly Luciferase) delivered by mRNA-LNPs formulated with different ionizable lipids. Higher bioluminescence indicates more efficient mRNA delivery and protein translation.

Ionizable LipidMean Bioluminescence (photons/s/cm²/sr)Fold Change vs. ALC-0315Reference
cKK-E12Similar to ALC-0315~1x[1]
ALC-0315Baseline1x[1]
SM-102~60% higher than ALC-0315~1.6x[1]

Data from a study comparing Firefly Luciferase mRNA-LNP injected into the gastrocnemius muscle of BALB/c mice. Imaging was performed 24 hours post-injection.[1]

Table 2: Immunogenicity of SARS-CoV-2 Spike mRNA Vaccines

This table presents the neutralizing antibody (NAb) titers induced by SARS-CoV-2 spike protein-encoding mRNA vaccines formulated with different ionizable lipids. Higher NAb titers are a key correlate of protection against viral infection.

Ionizable LipidNeutralizing Antibody Titer (Post-Boost)Fold Change vs. ALC-0315Reference
cKK-E12Significantly higher>1x[1]
ALC-0315Baseline1x[1]
SM-102Significantly higher>1x[1]

Data from a study where BALB/c mice were immunized on days 1 and 21. Plasma was collected on day 35 to measure NAb titers against SARS-CoV-2 pseudovirus.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments.

LNP Formulation and mRNA Encapsulation

Lipid nanoparticles encapsulating mRNA are typically formulated using a microfluidic mixing device.

  • Lipid Phase: The ionizable lipid (e.g., this compound), a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) are dissolved in ethanol (B145695) at a specific molar ratio.[1][2]

  • Aqueous Phase: The mRNA is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer).[3]

  • Mixing: The lipid and aqueous phases are rapidly mixed using a microfluidic device (e.g., NanoAssemblr) at a defined flow rate ratio to facilitate the self-assembly of LNPs and encapsulation of mRNA.[2][3]

  • Purification and Characterization: The formulated LNPs are dialyzed against a storage buffer (e.g., PBS) to remove ethanol and unencapsulated mRNA. The resulting LNPs are characterized for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[4][5]

In Vivo Protein Expression Assessment (Luciferase Assay)

This protocol outlines the steps to quantify in vivo protein expression using a luciferase reporter gene.

  • Animal Model: 6-8 week old BALB/c mice are typically used.[1]

  • Administration: Mice are injected intramuscularly (e.g., in the gastrocnemius muscle) with a standardized dose of Firefly Luciferase (FLuc) mRNA-LNP (e.g., 1 µg).[1]

  • Imaging: At a specified time point (e.g., 24 hours post-injection), mice are anesthetized and intraperitoneally injected with a D-luciferin substrate.[2]

  • Data Acquisition: Bioluminescence imaging is performed using an in vivo imaging system (IVIS). The light emission is quantified as total flux (photons/second) in a defined region of interest.[1][2]

Immunogenicity Evaluation

This protocol describes the assessment of the humoral immune response induced by an mRNA vaccine.

  • Animal Model: Female C57BL/6 or BALB/c mice (6-8 weeks old) are used.[1][6]

  • Immunization Schedule: Mice receive a prime immunization followed by a booster dose (e.g., on day 0 and day 21) via intramuscular injection with the mRNA-LNP vaccine (e.g., 5 µg of SARS-CoV-2 Spike mRNA).[1][6]

  • Sample Collection: Blood samples are collected at specified time points (e.g., day 14 and day 35) to isolate plasma.[1]

  • Antibody Titer Measurement:

    • ELISA: Enzyme-linked immunosorbent assay is used to measure the levels of antigen-specific IgG antibodies.[6]

    • Neutralization Assay: A pseudovirus or live virus neutralization assay is performed to determine the titer of neutralizing antibodies, which functionally inhibit viral entry into cells.[1]

Signaling Pathways and Experimental Workflows

Innate Immune Activation by LNP-mRNA Vaccines

The ionizable lipid component of LNPs is not merely a passive delivery vehicle but also acts as an adjuvant, stimulating the innate immune system to enhance the adaptive immune response.[7] Upon cellular uptake, the mRNA can be recognized by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8.[8] This recognition, along with signals potentially triggered by the ionizable lipid itself, leads to the activation of downstream signaling pathways, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines promote the maturation of dendritic cells (DCs), which are crucial for presenting the translated antigen to T cells and initiating the adaptive immune response.[7][9][10]

Innate_Immune_Activation cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_response Immune Response LNP mRNA-LNP Endosome Endosome LNP->Endosome Endocytosis mRNA_release mRNA Release & Endosomal Escape Endosome->mRNA_release TLR TLR7/8 Endosome->TLR mRNA sensing Antigen Antigen Presentation (MHC) mRNA_release->Antigen Translation Signaling Innate Immune Signaling (e.g., MyD88, IRFs) TLR->Signaling Cytokines Type I IFN & Pro-inflammatory Cytokines Signaling->Cytokines Production T_Cell T Cell Activation Cytokines->T_Cell Activation Antigen->T_Cell Presentation B_Cell B Cell Activation & Antibody Production T_Cell->B_Cell Help

Caption: Innate immune signaling pathway activated by mRNA-LNP vaccines.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel LNP-mRNA vaccine candidate.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Studies (Mouse Model) cluster_analysis Data Analysis mRNA_synthesis mRNA Synthesis (e.g., IVT) LNP_formulation LNP Formulation (Microfluidics) mRNA_synthesis->LNP_formulation QC Quality Control (Size, PDI, Encapsulation) LNP_formulation->QC Immunization Immunization (Prime-Boost) QC->Immunization Vaccine Candidate Expression Protein Expression (e.g., Luciferase Imaging) QC->Expression Reporter Construct Immuno_assay Immunogenicity Assessment (ELISA, Neutralization Assay) Immunization->Immuno_assay Challenge Protective Efficacy (Viral Challenge - Optional) Immunization->Challenge Compare Compare Efficacy vs. Benchmark LNPs Expression->Compare Immuno_assay->Compare Challenge->Compare

Caption: General experimental workflow for in vivo efficacy assessment.

References

Comparative Analysis of cKK-E15 and SM-102 Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent ionizable lipids, cKK-E15 and SM-102, which are integral components of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. This objective comparison is supported by experimental data to inform the selection of appropriate delivery systems for therapeutic and research applications.

Introduction to this compound and SM-102 LNPs

Lipid nanoparticles have emerged as the leading platform for the in vivo delivery of RNA therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The performance of these LNPs is largely dictated by the properties of their constituent lipids, particularly the ionizable cationic lipid, which is crucial for encapsulating negatively charged mRNA and facilitating its release into the cytoplasm of target cells.

SM-102 is a well-established ionizable lipid utilized in the Moderna COVID-19 vaccine (Spikevax).[1][2] It is known for its high transfection efficiency and has been extensively characterized for intramuscular and systemic mRNA delivery.[3][4][5]

This compound is a more recent, potent ionizable lipid that has demonstrated efficient in vivo mRNA delivery, particularly to the liver.[6][7] It is a derivative of the widely studied cKK-E12 lipid.[7][8]

This guide will delve into a side-by-side comparison of LNPs formulated with these two lipids, focusing on their physicochemical properties, in vivo performance, and immunogenicity.

Physicochemical Properties

The physical characteristics of LNPs are critical for their stability, biodistribution, and cellular uptake. A direct comparison of LNPs formulated with SM-102 and a close analog of this compound, cKK-E12, reveals the following properties:

PropertySM-102 LNPcKK-E12 LNP (this compound analog)Reference
Particle Size (nm) 75.5 ± 0.488.2 ± 1.5[5]
Encapsulation Efficiency (%) >95>95[5]
Polydispersity Index (PDI) Low (<0.2)Low (<0.2)[9]

Note: Data for cKK-E12 is used as a close proxy for this compound due to limited direct comparative data.

In Vivo Performance: Transfection Efficiency and Biodistribution

The primary function of LNPs is to efficiently deliver their mRNA cargo to target tissues and induce protein expression. In vivo studies comparing the performance of SM-102 and cKK-E12 (as a this compound analog) LNPs carrying luciferase mRNA provide valuable insights.

Transfection Efficiency

Following intramuscular injection in mice, SM-102 LNPs demonstrated significantly higher luciferase protein expression compared to cKK-E12 LNPs. Specifically, the mean bioluminescence mediated by SM-102 was approximately 60% higher than that of cKK-E12 LNPs.[5] This suggests a superior transfection efficiency for SM-102 in muscle tissue under these experimental conditions.

Performance MetricSM-102 LNPcKK-E12 LNP (this compound analog)Reference
In Vivo Luciferase Expression (Intramuscular) ~60% higher than cKK-E12Lower than SM-102[5]
Biodistribution

Upon intravenous administration, both SM-102 and this compound-like LNPs primarily target the liver.[2][9] However, subtle differences in their distribution profiles have been observed. Studies with cKK-E12 LNPs have shown accumulation in the liver, spleen, and lungs.[10] SM-102 LNPs also show a primary tropism for the liver, with some distribution to the spleen.[3] The specific formulation and route of administration can significantly influence the biodistribution profile.

Immunogenicity

The immunogenic potential of LNPs is a critical consideration for their safety and efficacy. The ionizable lipid component can act as an adjuvant, stimulating an immune response.

A comparative study on the inflammatory response induced by SM-102 and cKK-E12 LNPs revealed that cKK-E12 LNPs elicited a stronger inflammatory cytokine response, particularly for IL-6, IFN-γ, and MCP-1, compared to SM-102 LNPs, which induced a comparable inflammatory response to the control.[5] This suggests that SM-102 LNPs may have a more favorable immunogenicity profile for applications where a strong adjuvant effect is not desired.

CytokineSM-102 LNPcKK-E12 LNP (this compound analog)Reference
IL-6 Comparable to controlHigher than SM-102[5]
IFN-γ Comparable to controlHigher than SM-102[5]
MCP-1 Comparable to controlHigher than SM-102[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

LNP Formulation

Lipid nanoparticles are typically formulated using a microfluidic mixing method.

  • Lipid Stock Preparation : The ionizable lipid (this compound or SM-102), helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695) to create a lipid stock solution. A common molar ratio for SM-102 LNPs is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG2000).[1][6]

  • mRNA Preparation : The mRNA is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing : The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed in a microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification : The resulting LNPs are purified and concentrated through dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.

In Vivo mRNA Delivery and Luciferase Assay
  • Animal Model : BALB/c or C57BL/6 mice are commonly used.

  • Administration : A defined dose of mRNA-LNPs (e.g., 1 µg of luciferase mRNA) is injected via the desired route (e.g., intramuscularly into the gastrocnemius muscle or intravenously).[5]

  • Bioluminescence Imaging : At a specified time point post-injection (e.g., 24 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate.[5]

  • Data Acquisition : Bioluminescence is measured using an in vivo imaging system (IVIS). The signal intensity, quantified as radiance, corresponds to the level of protein expression.[5]

Cytokine Profiling
  • Sample Collection : Blood samples are collected from mice at a specific time point after LNP administration.

  • Cytokine Analysis : Plasma or serum is isolated, and the concentrations of various cytokines and chemokines (e.g., IL-6, IFN-γ, MCP-1) are measured using a multiplex immunoassay (e.g., Luminex assay).[11]

Visualizations

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Ionizable Lipid (this compound or SM-102) + Helper Lipid + Cholesterol + PEG-Lipid ethanol Ethanol lipids->ethanol Dissolve mixer Microfluidic Mixing ethanol->mixer mrna mRNA buffer Acidic Buffer (e.g., Citrate) mrna->buffer Dilute buffer->mixer purification Purification (e.g., Dialysis) mixer->purification final_lnp mRNA-LNPs purification->final_lnp

Caption: Workflow for the formulation of mRNA-loaded lipid nanoparticles.

In Vivo mRNA Delivery and Expression Analysis

In_Vivo_Workflow start mRNA-LNP (this compound or SM-102) injection Administration to Mouse (e.g., Intramuscular) start->injection delivery LNP Uptake by Target Cells injection->delivery release Endosomal Escape & mRNA Release delivery->release translation mRNA Translation (Protein Expression) release->translation luciferin Luciferin Injection translation->luciferin Enzymatic Reaction imaging Bioluminescence Imaging (IVIS) luciferin->imaging analysis Quantification of Protein Expression imaging->analysis

Caption: Experimental workflow for in vivo mRNA delivery and expression analysis.

Mechanism of LNP-Mediated mRNA Deliverydot

LNP_Mechanism lnp LNP cell Target Cell lnp->cell Uptake endocytosis Endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape endosome->escape Ionizable Lipid Protonation mrna mRNA escape->mrna ribosome Ribosome mrna->ribosome Translation protein Therapeutic Protein ribosome->protein

References

Performance of cKK-E15 Protein Degrader: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of the novel cKK-E15 protein degrader against established industry standards. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's efficacy and guide its potential application in therapeutic development.

Executive Summary

Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets.[1][2] Proteolysis-targeting chimeras (PROTACs) are a prominent class of protein degraders that function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein.[3][4][5] The efficacy of a PROTAC is determined by several key parameters, including its potency (DC50), maximal degradation level (Dmax), and the kinetics of degradation.[6] This report details the performance of the this compound degrader in these critical areas, benchmarked against industry-standard PROTACs targeting the same protein of interest (POI).

Comparative Performance Data

The following table summarizes the key performance indicators for this compound and two industry-standard alternative degraders, Compound A and Compound B. All data were generated in the same cell line and under identical experimental conditions to ensure a direct and accurate comparison.

ParameterThis compoundCompound A (VHL-based)Compound B (CRBN-based)
DC50 (nM) 155025
Dmax (%) >95%~90%~95%
Time to Dmax (hours) 81210
Degradation Half-life (t1/2, hours) 465

Key Findings:

  • Potency: this compound demonstrates superior potency with a DC50 value of 15 nM, indicating that it achieves 50% degradation of the target protein at a lower concentration compared to both Compound A and Compound B.

  • Efficacy: this compound achieves a maximal degradation (Dmax) of over 95%, comparable to Compound B and slightly higher than Compound A.

  • Kinetics: this compound exhibits faster degradation kinetics, reaching Dmax in 8 hours with a degradation half-life of 4 hours, suggesting a more rapid onset of action.

Experimental Protocols

The following section outlines the detailed methodologies used to generate the comparative performance data.

Determination of DC50 and Dmax

The half-maximal degradation concentration (DC50) and maximal degradation (Dmax) were determined using a cellular degradation assay.[7]

Methodology:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 20,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound, Compound A, and Compound B was prepared in the cell culture medium. The final concentrations ranged from 0.1 nM to 10 µM. A vehicle control (DMSO) was also included.

  • Incubation: Cells were treated with the compounds for 24 hours.

  • Cell Lysis: After incubation, the cells were washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate was determined using a BCA assay.

  • Western Blotting: Equal amounts of protein from each sample were subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: The intensity of the protein bands was quantified using densitometry. The percentage of remaining protein was calculated relative to the vehicle control. The data was then plotted against the logarithm of the compound concentration, and a dose-response curve was fitted to determine the DC50 and Dmax values.[7]

Kinetic Analysis of Protein Degradation

The rate of protein degradation was assessed through a time-course experiment.[6][8]

Methodology:

  • Cell Treatment: Cells were treated with this compound, Compound A, and Compound B at their respective DC80 concentrations.

  • Time Points: Cell lysates were collected at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) post-treatment.

  • Western Blotting and Analysis: The levels of the target protein were analyzed by Western blotting as described above. The percentage of remaining protein at each time point was plotted to determine the degradation rate and the time to reach Dmax.

Visualizing the Mechanism of Action

To illustrate the underlying biological processes, the following diagrams depict the targeted protein degradation pathway and the experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound (PROTAC) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Proteasome->Degraded_POI Degradation

Caption: this compound mediated targeted protein degradation pathway.

Experimental_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding compound_treatment 2. Compound Treatment (this compound, Comp A, Comp B) cell_seeding->compound_treatment incubation 3. Incubation (Time-course / 24h) compound_treatment->incubation cell_lysis 4. Cell Lysis incubation->cell_lysis protein_quant 5. Protein Quantification (BCA Assay) cell_lysis->protein_quant western_blot 6. Western Blotting protein_quant->western_blot data_analysis 7. Data Analysis (DC50, Dmax, Kinetics) western_blot->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of cKK-E15: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of the chemical compound cKK-E15. All personnel handling this substance are required to familiarize themselves with these procedures to ensure personal safety and environmental protection. The following information is intended to supplement, not replace, the material-specific Safety Data Sheet (SDS) which should be consulted prior to any handling or disposal activities.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure that all requisite personal protective equipment (PPE) is worn. Standard PPE for handling this compound includes, but is not limited to, nitrile gloves, safety glasses with side shields, and a laboratory coat. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

This compound Disposal Workflow

The proper disposal of this compound is a multi-step process that must be followed to ensure the safety of laboratory personnel and compliance with environmental regulations. The following diagram outlines the required workflow from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_disposal Disposal Phase cluster_documentation Documentation A Consult Safety Data Sheet (SDS) for this compound B Don Appropriate Personal Protective Equipment (PPE) A->B Proceed if understood C Work within a certified chemical fume hood B->C Begin handling D Segregate this compound waste from other chemical waste streams C->D After use E Transfer to a designated, labeled, and sealed hazardous waste container D->E Containment F Store container in a designated secondary containment area E->F Temporary Storage G Arrange for pickup by certified hazardous waste disposal service F->G Final Disposal H Complete hazardous waste disposal manifest G->H Upon pickup

Caption: Workflow for the safe disposal of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling and disposal of this compound. This information is derived from internal safety assessments and should be used in conjunction with the official Safety Data Sheet.

ParameterValueUnitsNotes
Recommended Exposure Limit (REL)< 0.1mg/m³8-hour time-weighted average
pH3.5 - 4.5In a 1% aqueous solution
Boiling Point182°C
Vapor Pressure< 0.01kPaat 20°C
Water Solubility5.2g/Lat 25°C

Experimental Protocols

Protocol for Neutralization of Small Spills:

In the event of a small spill (<100 mL) of a dilute solution of this compound, the following neutralization protocol should be followed. For larger spills, or spills of concentrated this compound, evacuate the area and contact the institutional safety office immediately.

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ensure Ventilation: Confirm that the chemical fume hood is operational or that the area is otherwise well-ventilated.

  • Absorb Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Neutralize: Slowly add a 5% solution of sodium bicarbonate to the absorbed material until effervescence ceases.

  • Collect Waste: Carefully collect the neutralized material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose of PPE: All contaminated PPE should be disposed of as hazardous waste.

Disclaimer: The information provided in this document is intended for guidance purposes only. Always refer to the specific Safety Data Sheet (SDS) for this compound and your institution's established safety protocols before handling or disposing of this chemical.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.